molecular formula C24H29ClN6O3S B15621162 ALK protein ligand-1

ALK protein ligand-1

Cat. No.: B15621162
M. Wt: 517.0 g/mol
InChI Key: QKIPNURFUNVHEP-UHFFFAOYSA-N
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Description

ALK protein ligand-1 is a useful research compound. Its molecular formula is C24H29ClN6O3S and its molecular weight is 517.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H29ClN6O3S

Molecular Weight

517.0 g/mol

IUPAC Name

5-chloro-2-N-(2-methoxy-4-piperazin-1-ylphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C24H29ClN6O3S/c1-16(2)35(32,33)22-7-5-4-6-20(22)28-23-18(25)15-27-24(30-23)29-19-9-8-17(14-21(19)34-3)31-12-10-26-11-13-31/h4-9,14-16,26H,10-13H2,1-3H3,(H2,27,28,29,30)

InChI Key

QKIPNURFUNVHEP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

ALK protein ligand discovery and identification

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Identification of Anaplastic Lymphoma Kinase (ALK) Protein Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase (RTK) that has emerged as a critical target in oncology. Initially identified as an oncogenic driver in lymphoma, ALK dysregulation through genetic rearrangements, mutations, or amplification is now known to fuel the growth of various cancers, most notably non-small cell lung cancer (NSCLC) and neuroblastoma. The discovery of ligands that modulate ALK activity is paramount for understanding its physiological roles and for developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on ALK ligands, the mechanisms of receptor activation, and the multifaceted strategies employed for the discovery and characterization of novel ALK-targeting molecules. It includes detailed experimental protocols for key assays and summarizes critical quantitative data to aid researchers in this dynamic field.

Introduction to Anaplastic Lymphoma Kinase (ALK)

ALK is a member of the insulin (B600854) receptor superfamily of RTKs. The full-length ALK protein is a polypeptide of 1620 amino acids, organized into distinct functional domains.[1]

  • Extracellular Domain (ECD): The N-terminal ECD is responsible for ligand binding. It possesses a unique architecture among RTKs, containing two Meprin, A5 protein, and receptor protein tyrosine phosphatase mu (MAM) domains, a low-density lipoprotein receptor class A (LDLa) domain, and a large glycine-rich region.[2][3][4]

  • Transmembrane Domain (TMD): A single-pass alpha-helix that anchors the receptor in the cell membrane.[1][3]

  • Intracellular Domain (ICD): This C-terminal region contains the juxtamembrane region and the catalytic tyrosine kinase domain. The kinase domain harbors a crucial 3-tyrosine motif (Tyr1278, Tyr1282, Tyr1283) which serves as the major autophosphorylation site regulating kinase activity.[5]

In its physiological context, ALK plays a significant role in the development and function of the nervous system.[6] However, its oncogenic potential is unleashed when it is constitutively activated, often independent of ligand binding, through mechanisms like chromosomal translocations that create fusion proteins (e.g., NPM-ALK, EML4-ALK).[7]

Physiological Ligands of ALK

For years, ALK was considered an orphan receptor. While several candidates were proposed, recent discoveries have definitively identified its physiological ligands.

Ligand ClassLigand Name(s)OrganismNotes
Vertebrate ALKAL1 (AUGβ, FAM150A) & ALKAL2 (AUGα, FAM150B)Human, Mouse, ZebrafishConfirmed physiological ligands that activate ALK and the related Leukocyte Tyrosine Kinase (LTK).[8][9][10] ALKAL2 shows a higher affinity for ALK.[11]
Invertebrate Jelly belly (Jeb)Drosophila melanogasterA secreted protein essential for visceral mesoderm development. Does not activate vertebrate ALK.[12][13][14]
Invertebrate Hesitation behavior 1 (HEN-1)Caenorhabditis elegansInvolved in neuromuscular junction development.[8]
Controversial Midkine (MK) & Pleiotrophin (PTN)HumanInitially proposed as ALK ligands, but multiple subsequent studies have failed to confirm this interaction, and their role remains controversial.[6][15]

Mechanism of ALK Activation and Signaling

Ligand-induced activation of ALK follows a unique mechanism that distinguishes it from many other RTKs.

  • Ligand Binding: The ALKAL ligands bind to the extracellular domain of ALK.[8]

  • Conformational Change & Dimerization: Ligand binding induces a significant conformational change in the ALK ECD, causing it to adopt an orientation parallel to the cell membrane. This arrangement is stabilized by interactions between the ligand and the membrane itself.[8][16][17]

  • Dimer Formation: This unique horizontal orientation is essential for receptor dimerization. Notably, ALK can be activated by both the monomeric ALKAL1 and the dimeric ALKAL2, a flexibility not common among RTKs.[8][16]

  • Autophosphorylation: Dimerization brings the intracellular kinase domains into close proximity, enabling trans-autophosphorylation on the key tyrosine residues within the activation loop.[5][18]

  • Downstream Signaling: The phosphorylated ICD acts as a docking site for adaptor proteins, triggering the activation of multiple downstream signaling cascades that promote cell proliferation, survival, and differentiation.[1][18]

The primary signaling pathways activated by ALK include:

  • PI3K-AKT Pathway: Crucial for cell survival and proliferation.

  • RAS-MAPK Pathway: A key regulator of cell growth and differentiation.

  • JAK-STAT Pathway: Particularly STAT3, sustains proliferative signaling.

  • Phospholipase Cγ (PLCγ) Pathway: Contributes to cytoskeletal remodeling and motility.[1][15][19]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm mem_start mem_end mem_start->mem_end ALK_dimer ALK Dimer PI3K PI3K ALK_dimer->PI3K P RAS RAS ALK_dimer->RAS JAK JAK ALK_dimer->JAK Ligand ALKAL1 / ALKAL2 Ligand Ligand->ALK_dimer Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival

Caption: ALK receptor signaling pathways.

Strategies for ALK Ligand Discovery and Identification

The search for novel ALK ligands primarily focuses on identifying inhibitors that can block the ATP-binding pocket of the intracellular kinase domain, a validated strategy for cancer therapy. A multi-pronged approach combining computational methods, high-throughput screening, and biophysical validation is typically employed.

In Silico and Computational Methods

Computer-aided drug design (CADD) significantly accelerates the identification of promising lead compounds.[20]

  • Structure-Based Drug Design (SBDD): This approach relies on the 3D crystal structure of the ALK kinase domain.

    • Molecular Docking: Virtually screens large libraries of compounds to predict their binding affinity and orientation within the ALK ATP-binding pocket.[20]

    • De Novo Design: Uses computational algorithms to design novel molecular fragments or complete molecules that are predicted to bind with high affinity to the target site.[21][22]

  • Ligand-Based Drug Design (LBDD): This method is used when a high-resolution crystal structure is unavailable or to complement SBDD.

    • Pharmacophore Modeling: Creates a 3D model of the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to bind to ALK, based on a set of known active inhibitors. This model is then used as a filter to screen compound libraries.[23][24][25][26]

    • Quantitative Structure-Activity Relationship (QSAR): Develops statistical models that correlate the chemical structures of compounds with their biological activity (e.g., IC50), enabling the prediction of activity for new, untested molecules.[27]

Ligand_Discovery_Workflow cluster_insilico In Silico / Computational Screening cluster_hts High-Throughput Screening (HTS) Start Initiate Ligand Discovery Program Compound_Library Virtual Compound Library Start->Compound_Library Physical_Library Physical Compound Library Start->Physical_Library Virtual_Screening Virtual Screening (Docking, Pharmacophore) Compound_Library->Virtual_Screening In_Silico_Hits Computational Hits Virtual_Screening->In_Silico_Hits Hit_Selection Hit Selection & Prioritization In_Silico_Hits->Hit_Selection HTS_Assay Biochemical or Cell-Based HTS Physical_Library->HTS_Assay HTS_Hits Primary Hits HTS_Assay->HTS_Hits HTS_Hits->Hit_Selection Hit_Validation Hit Validation (Dose-Response) Hit_Selection->Hit_Validation Lead_Optimization Lead Optimization (SAR Studies) Hit_Validation->Lead_Optimization Preclinical Preclinical Candidate Lead_Optimization->Preclinical Cell_Assay_Workflow Seed 1. Seed ALK-dependent cells in 96-well plates Incubate1 2. Incubate cells (e.g., 24 hours) Seed->Incubate1 Treat 3. Treat with test compounds (various concentrations) Incubate1->Treat Incubate2 4. Incubate with compounds (e.g., 72 hours) Treat->Incubate2 Add_Reagent 5. Add assay reagent (e.g., MTT, CellTiter-Glo) Incubate2->Add_Reagent Incubate3 6. Incubate for color/signal development Add_Reagent->Incubate3 Read_Plate 7. Measure signal (Absorbance/Luminescence) Incubate3->Read_Plate Analyze 8. Analyze data & calculate IC50 Read_Plate->Analyze

References

An In-depth Technical Guide to the Anaplastic Lymphoma Kinase (ALK) Receptor Activation Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase (RTK) belonging to the insulin (B600854) receptor superfamily, playing a pivotal role in the development and function of the nervous system.[1][2][3] Originally identified as a fusion protein (NPM-ALK) in anaplastic large-cell lymphoma, the full-length ALK receptor is now recognized as a critical oncogenic driver in various cancers, including neuroblastoma and non-small cell lung cancer, when aberrantly activated.[1][4][5] This activation can occur through genetic rearrangements, gain-of-function mutations, or overexpression.[2][5][6] Understanding the precise mechanism of ligand-induced activation is paramount for developing targeted therapies that can inhibit its pathological signaling. This guide provides a comprehensive overview of the ALK activation process, from ligand binding and structural rearrangements to the initiation of downstream signaling cascades.

The ALK Receptor and its Ligands

ALK Receptor Structure

The full-length human ALK protein is a single-pass transmembrane receptor consisting of 1,620 amino acids.[1] Its architecture comprises three main parts: a unique extracellular region (ECR), a transmembrane helix, and an intracellular tyrosine kinase domain.[1][7]

The ECR is distinct among RTKs and is composed of several domains:

  • MAM (meprin, A-5, receptor protein-tyrosine phosphatase mu) domains: Two MAM domains are located at the N-terminus.[1]

  • LDLa (low-density lipoprotein receptor class A) domain: Situated between the two MAM domains.[1]

  • Glycine-Rich Domain (GRD): A membrane-proximal region that is essential for ligand-regulated receptor activity.[7][8] This domain unexpectedly forms rigid polyglycine type II helices and contains a TNF-like module.[8][9]

  • EGF-like domain: A cysteine-rich region located near the transmembrane segment.[7][8]

ALK Ligands

ALK activation is initiated by the binding of specific ligands to its ECR.

  • ALKAL Ligands: The primary activating ligands for vertebrate ALK are the ALKAL family of small, secreted proteins, also known as FAM150.[10][11][12] This family includes ALKAL1 (FAM150A) and ALKAL2 (FAM150B).[7][10] While both can activate ALK, ALKAL2 is generally a more potent activator.[9] ALKAL1 is monomeric, whereas ALKAL2 forms homodimers.[7]

  • Heparin and Heparan Sulfates: Heparin and related heparan sulfate (B86663) glycosaminoglycans can also function as activating ligands.[13] Longer heparin chains are capable of inducing ALK dimerization and activation, a process dependent on specific sulfation patterns.[13][14] This interaction may be facilitated by a heparin-binding domain in the N-terminal region of the ALK ECR.[9]

  • Other Reported Ligands: The growth factors Pleiotrophin (PTN) and Midkine (MK) have also been reported to bind and activate ALK, though this remains a subject of ongoing research.[6][15]

The Molecular Mechanism of ALK Activation

The activation of ALK by its ligands follows a unique, multi-step mechanism that distinguishes it from other RTKs. The process was elucidated through advanced structural biology techniques, including cryo-electron microscopy (cryo-EM), nuclear magnetic resonance (NMR), and X-ray crystallography.[4][7]

Step 1: Ligand Binding and Conformational Change The process begins with the binding of ALKAL ligands to the glycine-rich domain (GRD) of the ALK extracellular region.[8][16] This binding event induces a significant conformational change. The ALK-ECR undergoes a pronounced rearrangement, causing it to bend and adopt an orientation parallel to the cell membrane surface.[4][7]

Step 2: Membrane Interaction and Complex Stabilization The bent conformation is further stabilized by direct interactions between the positively charged residues on the ligand and the negatively charged surface of the cell membrane.[4][7] This "pinning" of the receptor-ligand complex to the membrane is a critical and unusual feature of ALK activation.[4]

Step 3: Receptor Dimerization The membrane-parallel orientation is a prerequisite for ALK dimerization.[4] In this state, two ALK receptor-ligand complexes are brought into close proximity, facilitating the formation of a stable dimer.[1] A key finding is that ALK can be effectively dimerized by both the monomeric ALKAL1 and the dimeric ALKAL2 ligands.[7] Structural studies have revealed that ALK:ALKAL2 complexes can exist in both 2:2 and 2:1 stoichiometries.[17][18]

Step 4: Kinase Domain Autophosphorylation Dimerization juxtaposes the intracellular tyrosine kinase domains. This proximity enables trans-autophosphorylation, where the kinase domain of one receptor phosphorylates specific tyrosine residues within the activation loop (likely Y1278, Y1282, and Y1283) of the adjacent receptor.[1][19] This initial phosphorylation event fully activates the kinase domains, leading to further phosphorylation of other tyrosine residues on the receptor. These newly phosphorylated sites act as docking platforms for downstream signaling molecules.[1]

Fig. 1: The ALK receptor activation workflow.

Downstream Signaling Pathways

Once activated, ALK serves as a signaling hub, recruiting adaptor proteins and enzymes to initiate multiple downstream pathways that regulate critical cellular processes like proliferation, survival, and differentiation.[1][5]

The key signaling cascades activated by ALK include:

  • RAS-MAPK Pathway: The adaptor protein Shc binds to phosphorylated ALK, leading to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway.[20][21] This pathway is crucial for cell proliferation and differentiation.[20]

  • PI3K-AKT Pathway: ALK activation leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn activates AKT (also known as Protein Kinase B).[20][21] The PI3K/AKT pathway is a major driver of cell survival and growth by inhibiting apoptosis.[20]

  • JAK-STAT Pathway: ALK can also activate the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT), particularly STAT3.[1][22] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor to promote cell proliferation and survival.[21]

  • PLCγ Pathway: Phospholipase C gamma (PLCγ) can be recruited to activated ALK.[1] This leads to the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels and activate Protein Kinase C (PKC).

ALK_Signaling_Pathways cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_plcg PLCγ Pathway ALK Activated ALK Dimer Shc Shc ALK->Shc PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG Grb2 Grb2/SOS Shc->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Growth, Anti-Apoptosis mTOR->Survival STAT3 STAT3 JAK->STAT3 Nucleus Translocation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) STAT3_dimer->Transcription Nucleus Translocation IP3_DAG IP3 / DAG PLCG->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Cell_Signaling Modulation of Cell Signaling Ca_PKC->Cell_Signaling

Fig. 2: Major downstream signaling pathways activated by ALK.

Quantitative Data Summary

The binding affinity between ALK and its ligands is a critical parameter for understanding receptor activation and for the development of targeted inhibitors. The following table summarizes key quantitative data reported in the literature.

LigandReceptor/DomainMethodBinding Affinity (Kd)Reference
FAM150A (ALKAL1)ALK Extracellular DomainNot Specified~20 nM[23]
Midkine (MK)ALK ReceptorCompetition Binding Assay~100 pM[6]

Note: Binding affinities can vary based on the specific experimental setup, cell type, and techniques used.

Key Experimental Protocols

The study of ALK activation relies on a variety of biochemical and cell-based assays. Below are generalized methodologies for key experiments.

In Vitro Kinase Assay

Objective: To measure the kinase activity of ALK and assess the potency of inhibitors.

Methodology:

  • Reagents & Materials: Recombinant ALK kinase domain, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, substrate peptide (e.g., poly-Glu-Tyr), ADP-Glo™ Kinase Assay kit, 384-well plates.[24]

  • Procedure: a. Prepare serial dilutions of the test inhibitor (e.g., Alk-IN-6) in kinase buffer with DMSO as a vehicle control.[25] b. In a 384-well plate, add 1 µL of the inhibitor or vehicle.[24] c. Add 2 µL of a solution containing the recombinant ALK enzyme and the substrate peptide.[24] d. Initiate the kinase reaction by adding 2 µL of ATP solution. e. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[25] f. Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ assay, which measures luminescence.[25]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the inhibition data against inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.[25]

Co-Immunoprecipitation (Co-IP) and Western Blotting

Objective: To detect the phosphorylation of ALK and its downstream targets in response to ligand stimulation or inhibition.

Methodology:

  • Cell Culture & Treatment: a. Culture cells expressing ALK (e.g., neuroblastoma cell lines like SH-SY5Y) to ~80% confluency.[22] b. Treat cells with the ALK ligand (e.g., ALKAL2 conditioned medium) or an inhibitor for a specified time (e.g., 15 minutes to 6 hours).[14][25]

  • Cell Lysis: a. Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[25] b. Centrifuge the lysates to pellet cell debris and collect the supernatant.[25]

  • Immunoprecipitation (for ALK phosphorylation): a. Pre-clear the lysate by incubating with protein G beads. b. Incubate the pre-cleared lysate with an anti-ALK antibody overnight at 4°C.[26] c. Add protein G beads to capture the antibody-protein complexes.[26] d. Wash the beads multiple times with lysis buffer to remove non-specific binders.[26]

  • Western Blotting: a. Elute proteins from the beads (for Co-IP) or use the whole-cell lysates directly. Denature the samples by boiling in Laemmli buffer.[25] b. Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[25] c. Block the membrane (e.g., with 5% BSA or milk) to prevent non-specific antibody binding. d. Probe the membrane with primary antibodies overnight (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-phospho-ERK). e. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Structural Analysis using Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution 3D structure of the ALK receptor in complex with its ligand.

Methodology:

  • Protein Expression and Purification: Express and purify the ALK extracellular domain and the ALKAL ligand separately using recombinant protein expression systems (e.g., mammalian or insect cells).

  • Complex Formation: Mix the purified ALK-ECD and ligand in appropriate molar ratios to form a stable complex. Purify the complex using size-exclusion chromatography.

  • Grid Preparation: Apply a small volume of the purified complex solution to a cryo-EM grid. Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preserving the complex in a near-native state.

  • Data Collection: Collect a large dataset of 2D projection images of the frozen particles using a transmission electron microscope equipped with a direct electron detector.[18]

  • Image Processing and 3D Reconstruction: a. Perform motion correction and contrast transfer function (CTF) estimation on the raw movie frames. b. Use computational software (e.g., cryoSPARC, Relion) for particle picking, 2D classification to remove noise and bad particles, and subsequent 3D classification.[18] c. Generate a high-resolution 3D map of the ALK-ligand complex through 3D refinement.[18]

  • Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it to produce the final structure.[27]

Conclusion and Implications for Drug Development

The activation of the ALK receptor is a sophisticated process involving ligand-induced conformational changes, membrane tethering, and dimerization, culminating in the activation of potent downstream signaling pathways. This unique mechanism provides multiple avenues for therapeutic intervention.[2][4] The development of small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding pocket of the ALK kinase domain has revolutionized the treatment of ALK-driven cancers.[28][29] However, the emergence of drug resistance, often through secondary mutations in the kinase domain, remains a significant clinical challenge.[5][19]

Future drug development efforts can leverage the detailed structural and mechanistic understanding of ALK activation to:

  • Design next-generation TKIs that overcome known resistance mutations.[2]

  • Develop therapeutic antibodies or biologics that block the ligand-binding site or prevent receptor dimerization.[8]

  • Explore strategies to disrupt the crucial interaction between the receptor-ligand complex and the cell membrane.

A continued, in-depth investigation into the biology of ALK signaling will be essential for creating more durable and effective therapies for patients with ALK-driven malignancies.

References

ALKAL1 and ALKAL2 protein structure and function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Function of ALKAL1 and ALKAL2 Proteins For Researchers, Scientists, and Drug Development Professionals

Introduction

The ALK/LTK receptor tyrosine kinase family plays a crucial role in neuronal development, cancer progression, and other physiological processes. The discovery of their endogenous ligands, ALKAL1 (ALK and LTK Ligand 1, also known as FAM150A or AUG-β) and ALKAL2 (ALK and LTK Ligand 2, also known as FAM150B or AUG-α), has de-orphanized these receptors and opened new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the structure, function, and signaling pathways of ALKAL1 and ALKAL2 proteins, intended for researchers and professionals in drug development.

Protein Structure

ALKAL1 and ALKAL2 are small, secreted proteins that share approximately 47% sequence similarity. Their structures are characterized by a conserved C-terminal domain that is essential for receptor binding and activation.

Key Structural Features:

  • Three-Helix Bundle: Both ALKAL1 and ALKAL2 fold into a compact, asymmetric three-helix bundle.

  • Disulfide Bonds: The structure is stabilized by two conserved intramolecular disulfide bonds that tether the helices.

  • Variable N-Terminal Region: While the C-terminal receptor-binding domain is highly conserved, the N-terminal region is more variable.

  • Dimerization: ALKAL2 can form a homodimer, a feature that is not as clearly established for ALKAL1. It is important to note that both monomeric ALKAL1 and dimeric ALKAL2 can activate their cognate receptors.[1][2]

Structural Similarities and Differences
FeatureALKAL1ALKAL2
Amino Acids (Human) 129152
Core Structure Conserved three-helix bundleConserved three-helix bundle
Disulfide Bonds Two intramolecularTwo intramolecular
N-terminus VariableVariable
Dimerization Primarily monomericCan form homodimers

Function and Receptor Interaction

ALKAL1 and ALKAL2 function as activating ligands for the Anaplastic Lymphoma Kinase (ALK) and Leukocyte Tyrosine Kinase (LTK) receptors. Their binding induces receptor dimerization and autophosphorylation of the intracellular kinase domains, initiating downstream signaling cascades.

Receptor Specificity and Binding Affinity

While both ligands can interact with both ALK and LTK, they exhibit preferential binding.

LigandReceptorDissociation Constant (Kd)Stoichiometry (Receptor:Ligand)
ALKAL1 ALK~600 nM1:1
ALKAL2 ALK~40 nM1:1 or 2:1
ALKAL1 LTK~10 nM2:1
ALKAL2 LTK~55 nM2:1

Data compiled from studies using isothermal titration calorimetry (ITC).

Mechanism of Receptor Activation

The binding of ALKAL ligands to the extracellular domain of ALK or LTK induces a conformational change that facilitates receptor dimerization. This brings the intracellular kinase domains into close proximity, enabling trans-autophosphorylation and subsequent activation of downstream signaling pathways. A proposed mechanism suggests that ligand binding causes the ALK extracellular region to orient parallel to the cell membrane, an arrangement stabilized by ligand-membrane interactions, which is necessary for dimer formation.[1][2]

Signaling Pathways

Activation of ALK and LTK by ALKAL1 and ALKAL2 triggers multiple downstream signaling pathways that regulate cell proliferation, survival, differentiation, and migration.

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a major signaling cascade activated by ALK. This pathway is crucial for cell survival and proliferation.

PI3K_AKT_Pathway ALKAL ALKAL1/2 ALK ALK Receptor ALKAL->ALK Binding & Dimerization PI3K PI3K ALK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Cell Survival, Proliferation AKT->Downstream Activation

Caption: ALK-mediated activation of the PI3K/AKT signaling pathway.

RAS/MAPK (ERK) Pathway

The RAS/Mitogen-Activated Protein Kinase (MAPK), also known as the Extracellular signal-Regulated Kinase (ERK) pathway, is another critical cascade activated by ALK, primarily involved in cell proliferation and differentiation.

RAS_MAPK_Pathway ALKAL ALKAL1/2 ALK ALK Receptor ALKAL->ALK Binding & Dimerization GRB2_SOS GRB2/SOS ALK->GRB2_SOS Recruitment & Activation RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Activation Proliferation Cell Proliferation, Differentiation Transcription->Proliferation

Caption: ALK-mediated activation of the RAS/MAPK (ERK) signaling pathway.

JAK/STAT Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is also engaged by activated ALK, leading to the transcription of genes involved in cell survival and proliferation.

JAK_STAT_Pathway cluster_nucleus ALKAL ALKAL1/2 ALK ALK Receptor ALKAL->ALK Binding & Dimerization JAK JAK ALK->JAK Activation STAT STAT ALK->STAT Recruitment JAK->ALK Phosphorylation JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Translocation Nucleus Nucleus

Caption: ALK-mediated activation of the JAK/STAT signaling pathway.

PLCγ Pathway

Activated ALK can also phosphorylate and activate Phospholipase C gamma (PLCγ), leading to the generation of second messengers diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3), which in turn activate Protein Kinase C (PKC) and mobilize intracellular calcium.[3]

CRKL-C3G Pathway

The CRKL-C3G pathway is another signaling axis downstream of ALK. Activated ALK can phosphorylate the adaptor protein CRKL, which is in a complex with the guanine (B1146940) nucleotide exchange factor C3G. This complex can then activate the small GTPase Rap1, influencing cell adhesion and proliferation.[4][5]

Quantitative Expression Data

The expression of ALKAL1 and ALKAL2 varies across different tissues and cell lines. This differential expression may contribute to the context-dependent roles of ALK and LTK signaling.

mRNA Expression in Human Tissues (GTEx Data)
GeneTissue with Highest ExpressionOther Tissues with Notable Expression
ALKAL1 Thyroid GlandEsophagus - Muscularis, Bladder[6]
ALKAL2 Adrenal GlandOvary, Pancreas[7]
Protein Expression

Experimental Protocols

This section provides an overview of key experimental methodologies used to study ALKAL1 and ALKAL2 function.

Recombinant Protein Expression and Purification

Objective: To produce purified ALKAL1 and ALKAL2 for in vitro assays.

Methodology:

  • Gene Synthesis and Cloning: Synthesize the coding sequences for human ALKAL1 or ALKAL2 and clone them into a suitable expression vector (e.g., pET vector for bacterial expression or a mammalian expression vector). A fusion tag (e.g., His-tag, GST-tag) can be added to facilitate purification.

  • Expression:

    • Bacterial Expression (E. coli): Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG. ALKAL proteins may form inclusion bodies, requiring a refolding step.

    • Mammalian Expression (HEK293 cells): Transfect the expression vector into HEK293 cells. Collect the conditioned medium containing the secreted protein.

  • Purification:

    • Affinity Chromatography: Use a resin that specifically binds to the fusion tag (e.g., Ni-NTA for His-tagged proteins).

    • Size-Exclusion Chromatography: Further purify the protein to remove aggregates and other contaminants.

  • Quality Control: Assess the purity and integrity of the protein using SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

In Vitro Kinase Assay

Objective: To measure the ability of ALKAL1/2 to activate ALK or LTK kinase activity.

Methodology (using ADP-Glo™ Kinase Assay as an example):

  • Reagent Preparation: Prepare kinase reaction buffer, ATP solution, recombinant ALK or LTK kinase domain, and a suitable substrate peptide.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound (e.g., ALKAL1 or ALKAL2) or a vehicle control.

    • Add the recombinant kinase.

    • Initiate the reaction by adding a mixture of ATP and the substrate peptide.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Cell-Based Receptor Activation Assay (Western Blot for Phosphorylation)

Objective: To detect the phosphorylation of ALK or LTK and downstream signaling proteins in response to ALKAL1/2 stimulation in cultured cells.

Methodology:

  • Cell Culture and Treatment: Culture cells expressing endogenous or recombinant ALK/LTK (e.g., neuroblastoma cell lines SH-SY5Y or Ba/F3 cells engineered to express the receptor). Starve the cells of serum and then treat with desired concentrations of ALKAL1 or ALKAL2 for various time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Immunoprecipitation (Optional): To enrich for the receptor, incubate the cell lysate with an anti-ALK or anti-LTK antibody, followed by incubation with Protein A/G beads.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates or immunoprecipitates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ALK (Tyr1604), anti-phospho-AKT (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204)).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with antibodies against the total forms of the proteins as loading controls.

Ligand-Receptor Binding Assay (Isothermal Titration Calorimetry - ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the ALKAL1/2-ALK/LTK interaction.

Methodology:

  • Sample Preparation: Prepare purified recombinant ALKAL ligand and the extracellular domain of the ALK or LTK receptor in the same dialysis buffer to minimize buffer mismatch effects. Degas the samples.

  • ITC Experiment:

    • Load the receptor solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Perform a series of injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks from each injection and plot the heat change per mole of injectant against the molar ratio of ligand to receptor. Fit the data to a suitable binding model to determine the Kd, n, and enthalpy of binding (ΔH).

Structural Determination (X-ray Crystallography and Cryo-EM)

Objective: To determine the three-dimensional structure of the ALKAL-receptor complex.

Methodology Overview:

  • Protein Complex Formation and Purification: Co-express or mix purified ALKAL ligand and the extracellular domain of ALK or LTK to form a stable complex. Purify the complex using size-exclusion chromatography.

  • Crystallization (for X-ray Crystallography): Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the protein complex.

  • Cryo-EM Sample Preparation: Apply the purified complex to a cryo-EM grid and plunge-freeze in liquid ethane (B1197151) to vitrify the sample.

  • Data Collection:

    • X-ray Crystallography: Collect X-ray diffraction data from the crystals at a synchrotron source.

    • Cryo-EM: Collect a large number of images of the frozen-hydrated particles using a transmission electron microscope.

  • Structure Determination:

    • X-ray Crystallography: Process the diffraction data, determine the phases, and build and refine an atomic model of the complex.

    • Cryo-EM: Process the images to reconstruct a 3D density map of the complex, into which an atomic model is built and refined.

Conclusion

ALKAL1 and ALKAL2 are key physiological ligands that activate the ALK and LTK receptor tyrosine kinases. Understanding their structure, function, and the signaling pathways they trigger is essential for elucidating their roles in health and disease. The methodologies outlined in this guide provide a framework for the continued investigation of this important ligand-receptor system and for the development of novel therapeutics targeting ALK/LTK signaling in cancer and other diseases.

References

An In-depth Technical Guide to ALK Ligand Expression in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase and its ligands play a pivotal role in the development and function of the central nervous system (CNS).[1][2][3] Dysregulation of ALK signaling is implicated in various neurological disorders and malignancies, making the ALK pathway a critical area of research and a promising target for therapeutic intervention. This guide provides a comprehensive overview of ALK ligand expression in the CNS, detailing the key ligands, their expression patterns, the signaling pathways they activate, and the experimental methodologies used for their characterization.

ALK Ligands in the Central Nervous System

The primary physiological ligands for ALK are members of the FAM150 family of secreted proteins, also known as ALK and LTK Ligands (ALKALs) or Augmentors (AUG).[4][5][6]

  • FAM150B (ALKAL2 / Augmentor-α): This is the predominant and most potent ligand for ALK in the nervous system.[2][3] It plays a crucial role in neuronal development, survival, and function.[2]

  • FAM150A (ALKAL1 / Augmentor-β): While it can activate ALK, FAM150A shows a higher affinity for the related receptor, Leukocyte Tyrosine Kinase (LTK).[6] Its expression in the CNS is less pronounced compared to ALKAL2.

Historically, other molecules such as Midkine (MK) and Pleiotrophin (PTN) were suggested as ALK ligands, but their roles are less established and subject to ongoing research.

Data Presentation: Quantitative Expression of ALK Ligands

Quantitative data on ALK ligand expression in the CNS is crucial for understanding their physiological roles and pathological implications. The following tables summarize available data on ALK ligand expression in various CNS compartments.

Tissue/FluidLigandConcentration/Expression LevelSpeciesMethodReference
Human Adrenal GlandFAM150BHigh relative mRNA expressionHumanqRT-PCR[4]
Human BrainFAM150AModerate relative mRNA expressionHumanqRT-PCR[7]
Human ThyroidFAM150AHighest relative mRNA expressionHumanqRT-PCR[7]
Mouse BrainALKAL2ExpressedMouseIn Situ Hybridization[8]
Mouse Dorsal Root GangliaALKAL2Enriched protein levels compared to CNSMouseWestern Blot[2]
Mouse CortexALKAL2Low protein levelsMouseWestern Blot[2]
Mouse HippocampusALKAL2Low protein levelsMouseWestern Blot[2]
Mouse Basal GangliaALKAL2Low protein levelsMouseWestern Blot[2]

Signaling Pathways

Upon ligand binding, ALK undergoes dimerization and autophosphorylation, initiating several downstream signaling cascades that are critical for neuronal function.

MAPK/ERK Pathway

The MAPK/ERK pathway is a key signaling cascade activated by ALK, playing a role in cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 Ligand Binding & Autophosphorylation SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun, Elk-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression

ALK-activated MAPK/ERK signaling pathway.
PI3K/AKT Pathway

The PI3K/AKT pathway is another major signaling route downstream of ALK, primarily involved in promoting cell survival and growth.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ALK ALK Receptor PI3K PI3K ALK->PI3K Ligand Binding & Autophosphorylation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates DownstreamTargets Downstream Targets (e.g., mTOR, GSK3β, FOXO) AKT->DownstreamTargets phosphorylates CellResponse Cell Survival, Growth, Proliferation DownstreamTargets->CellResponse

ALK-activated PI3K/AKT signaling pathway.
JAK/STAT Pathway

The JAK/STAT pathway provides a more direct route for ALK to regulate gene expression.

JAK_STAT_Pathway cluster_membrane_cytoplasm Plasma Membrane / Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor JAK JAK ALK->JAK Ligand Binding & Autophosphorylation STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes GeneExpression Gene Expression STAT_dimer->GeneExpression translocates to nucleus & binds DNA

ALK-activated JAK/STAT signaling pathway.

Experimental Protocols

Accurate detection and quantification of ALK ligand expression are fundamental for research in this field. This section provides detailed protocols for key experimental techniques.

Immunohistochemistry (IHC) for ALKAL2 in Mouse Brain

This protocol describes the detection of ALKAL2 protein in fixed mouse brain tissue.

1. Tissue Preparation:

  • Perfuse mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Post-fix the brain in 4% PFA overnight at 4°C.

  • Cryoprotect the brain in 30% sucrose (B13894) in PBS until it sinks.

  • Freeze the brain and section at 30-40 µm on a cryostat.

2. Staining Procedure:

  • Wash free-floating sections three times in PBS for 10 minutes each.

  • Perform antigen retrieval by incubating sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes.

  • Allow sections to cool to room temperature.

  • Wash sections three times in PBS for 5 minutes each.

  • Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

  • Incubate sections with a primary antibody against ALKAL2 (e.g., a validated polyclonal antibody) diluted in the blocking solution overnight at 4°C. The optimal antibody concentration should be determined empirically.

  • Wash sections three times in PBS for 10 minutes each.

  • Incubate sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in the blocking solution for 2 hours at room temperature, protected from light.

  • Wash sections three times in PBS for 10 minutes each.

  • Mount sections on slides and coverslip with a mounting medium containing a nuclear counterstain (e.g., DAPI).

3. Imaging:

  • Visualize sections using a fluorescence or confocal microscope with appropriate filter sets.

In Situ Hybridization (ISH) for ALKAL2 mRNA in Mouse Brain

This protocol outlines the detection of ALKAL2 mRNA in mouse brain sections using fluorescently labeled probes.[9][10][11][12][13]

ISH_Workflow cluster_prep Tissue Preparation cluster_hybridization Hybridization cluster_detection Detection & Imaging Perfusion Perfusion with 4% PFA PostFixation Post-fixation Perfusion->PostFixation Cryoprotection Cryoprotection in 30% Sucrose PostFixation->Cryoprotection Sectioning Cryosectioning (16-20 µm) Cryoprotection->Sectioning Pretreatment Pretreatment (Proteinase K) Sectioning->Pretreatment Hybridization Hybridization with ALKAL2 probe (overnight) Pretreatment->Hybridization Washes Stringency Washes Hybridization->Washes Blocking Blocking Washes->Blocking AntibodyIncubation Incubation with anti-digoxigenin-POD Blocking->AntibodyIncubation SignalAmplification Tyramide Signal Amplification AntibodyIncubation->SignalAmplification Imaging Fluorescence Microscopy SignalAmplification->Imaging

Workflow for Fluorescence In Situ Hybridization.

1. Probe Preparation:

  • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the mouse ALKAL2 mRNA sequence. A sense probe should be used as a negative control.

2. Tissue Preparation:

  • Prepare brain tissue sections as described in the IHC protocol.

3. Hybridization:

  • Pre-treat sections with Proteinase K to improve probe accessibility.

  • Pre-hybridize sections in hybridization buffer.

  • Hybridize sections with the DIG-labeled ALKAL2 probe overnight at an optimized temperature (e.g., 65°C).

  • Perform a series of stringency washes to remove unbound probe.

4. Detection:

  • Block non-specific binding sites.

  • Incubate sections with an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Amplify the signal using a tyramide signal amplification (TSA) system with a fluorescent tyramide substrate.

  • Wash, counterstain with DAPI, and coverslip.

5. Imaging:

  • Visualize the fluorescent signal using a fluorescence or confocal microscope.

Quantitative Real-Time PCR (qRT-PCR) for ALK Ligand mRNA

This protocol provides a framework for quantifying ALKAL1 and ALKAL2 mRNA levels in brain tissue.

1. RNA Extraction and cDNA Synthesis:

  • Dissect the brain region of interest and immediately homogenize in an RNA lysis buffer.

  • Extract total RNA using a commercially available kit, ensuring to include a DNase treatment step to remove genomic DNA contamination.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

2. qRT-PCR:

  • Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (ALKAL1 or ALKAL2) and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

  • Primer Sequences (Mouse - Example):

    • Alkal1 Forward: 5'-GCT GCT GCT CTT GCT GTT G-3'
    • Alkal1 Reverse: 5'-GGT GGT GGT GGT GAT GGT G-3'
    • Alkal2 Forward: 5'-CCT GCT GCT CTT GCT GTT G-3'
    • Alkal2 Reverse: 5'-GGT GGT GGT GGT GAT GGT G-3'
    • Gapdh Forward: 5'-AGG TCG GTG TGA ACG GAT TTG-3'
    • Gapdh Reverse: 5'-TGT AGA CCA TGT AGT TGA GGT CA-3' (Note: These are example primers and should be validated for specificity and efficiency before use.)

  • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Include no-template controls and -RT controls to check for contamination and genomic DNA amplification.

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene expression.

Conclusion

The ALK receptor and its ligands, particularly ALKAL2, are integral components of CNS signaling, with profound implications for neuronal development, function, and disease. A thorough understanding of their expression patterns and the signaling pathways they govern is essential for advancing our knowledge of CNS biology and for the development of novel therapeutic strategies targeting the ALK pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted roles of ALK ligands in the central nervous system.

References

The Role of Anaplastic Lymphoma Kinase (ALK) Ligands in Cancer Pathogenesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase is a critical player in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma. While ALK alterations such as gene rearrangements, mutations, and amplifications are well-established oncogenic drivers, the role of its cognate ligands in cancer pathogenesis is an expanding area of research with significant therapeutic implications. This technical guide provides a comprehensive overview of the known ALK ligands, their mechanism of action, their impact on oncogenic signaling, and their emerging role as therapeutic targets and biomarkers. We present quantitative data on ligand-receptor interactions and expression, detailed experimental protocols for their study, and visual representations of the key signaling pathways and experimental workflows.

Introduction to ALK and its Ligands

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase (RTK) that plays a pivotal role in the normal development and function of the nervous system.[1] In adult tissues, its expression is tightly regulated. However, aberrant ALK activation is a key oncogenic driver in a variety of malignancies. This activation can occur through chromosomal rearrangements, point mutations, or gene amplification.[2]

Ligand-induced activation of wild-type ALK is also an important mechanism contributing to cancer pathogenesis. Several extracellular proteins have been identified as ligands for the ALK receptor. These ligands bind to the extracellular domain of ALK, inducing receptor dimerization and subsequent autophosphorylation of the intracellular kinase domain. This, in turn, triggers a cascade of downstream signaling pathways that promote cell proliferation, survival, and migration.

The primary families of ALK ligands include:

  • ALKALs (ALK and LTK Activating Ligands): This family consists of FAM150A (also known as AUG-β or ALKAL1) and FAM150B (also known as AUG-α or ALKAL2).[1][2][3][4][5][6][7] These small secreted proteins are potent activators of ALK signaling.[2][3][4][5][6][7]

  • Heparin-Binding Growth Factors: Pleiotrophin (B1180697) (PTN) and Midkine (B1177420) (MK) are two well-characterized growth factors that have been shown to bind and activate ALK.[8]

  • Heparin: This glycosaminoglycan has also been suggested to act as a ligand or co-factor for ALK activation.

Quantitative Data on ALK Ligand-Receptor Interaction and Expression

The following tables summarize the available quantitative data regarding the binding affinities of ALK ligands to the ALK receptor and their expression levels in different cancer types.

LigandReceptor/DomainMethodBinding Affinity (Kd)Reference
FAM150A (ALKAL1/AUG-β)ALK Extracellular DomainSurface Plasmon Resonance (SPR)~20 nM[5]
Midkine (MK)ALK (intact cells)Radioligand Binding Assay170 pM[1]
Pleiotrophin (PTN)ALK (intact cells)Competitive Binding Assay~20 pM[1]
scFv-107 (antibody fragment)ALK Ligand-Binding DomainSurface Plasmon Resonance (SPR)1.14 nM

Table 1: Binding Affinities of ALK Ligands to the ALK Receptor.

Cancer TypeLigand/ReceptorMethodExpression LevelReference
Non-Small Cell Lung Cancer (NSCLC)ALK ProteinSelected Reaction Monitoring (SRM)106–453 amol/μg of tumor protein[1]
Neuroblastoma (Favorable Stages I, II, IV-S)Pleiotrophin (PTN) mRNANorthern BlotHigh expression[9]
Neuroblastoma (Advanced Stages III, IV)Pleiotrophin (PTN) mRNANorthern BlotSignificantly lower than favorable stages[9]
Neuroblastoma (All Stages)Midkine (MK) mRNANorthern BlotHigh expression[9]
NeuroblastomaMidkine (MK) PlasmaELISAStage 1: 445 pg/ml (median)Stage 2: 589 pg/ml (median)Stage 3: 864 pg/ml (median)Stage 4: 1445 pg/ml (median)
NeuroblastomaALK ProteinImmunohistochemistry (IHC)91.1% of cases showed expression (65.6% high expression)
Malignant Lung NodulesMidkine (MK)ELISA0.62 ± 0.48 ng/mg of tissue DNA[10]
Normal Lung TissueMidkine (MK)ELISA0.09 ± 0.03 ng/mg of tissue DNA[10]

Table 2: Expression Levels of ALK and its Ligands in Cancer.

Cell LineLigand/InhibitorEffectIC50/EC50Reference
Neuroblastoma (CLB-BAR)Entrectinib (ALK inhibitor)Decreased cell viability10.6 nM[4]
Neuroblastoma (CLB-GE)Entrectinib (ALK inhibitor)Decreased cell viability38.6 nM[4]
Neuroblastoma (SH-SY5Y - F1174L mutant)TAE684 (ALK inhibitor)Growth inhibition258 nM[11]
Neuroblastoma (Kelly - F1174L mutant)TAE684 (ALK inhibitor)Growth inhibition416 nM[11]
Small Cell Lung Cancer (SCLC) cell linesMidkine (MK)Induced cell proliferationNot specified[12]

Table 3: Quantitative Effects of ALK Ligands and Inhibitors on Cancer Cell Proliferation.

ALK Signaling Pathways in Cancer

Upon ligand binding and subsequent dimerization, the ALK receptor undergoes autophosphorylation on several tyrosine residues within its intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways that are crucial for cancer pathogenesis.

The major signaling cascades activated by ALK include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

  • PI3K-AKT-mTOR Pathway: This cascade is critical for cell growth, survival, and metabolism.

  • JAK-STAT Pathway: This pathway is involved in cytokine signaling and plays a significant role in cell survival and proliferation.

  • PLCγ Pathway: Activation of Phospholipase C gamma leads to the generation of second messengers that regulate intracellular calcium levels and activate Protein Kinase C (PKC).

These pathways are not linear and independent; significant crosstalk exists between them, creating a complex signaling network that drives the malignant phenotype.

Visualization of the ALK Signaling Pathway

ALK_Signaling_Pathway cluster_ligands ALK Ligands cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAM150A FAM150A (ALKAL1) ALK ALK Receptor FAM150A->ALK FAM150B FAM150B (ALKAL2) FAM150B->ALK PTN Pleiotrophin PTN->ALK MK Midkine MK->ALK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription PLCG->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Migration Cell Migration Transcription->Migration

Caption: ALK signaling pathway activated by its ligands.

Role of ALK Ligands in Cancer Pathogenesis

The aberrant expression and activity of ALK ligands contribute to cancer development and progression through several mechanisms:

  • Autocrine and Paracrine Signaling: Cancer cells can produce and secrete ALK ligands, which then bind to ALK receptors on the same cell (autocrine loop) or on neighboring cancer cells (paracrine signaling), leading to sustained proliferative and survival signals.

  • Tumor Microenvironment Modulation: ALK ligands can be secreted by stromal cells within the tumor microenvironment, promoting cancer cell growth and invasion. They can also contribute to angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • "Superactivation" of Mutated ALK: In cancers harboring activating ALK mutations, the presence of ligands can further enhance the kinase activity of the mutated receptor, a phenomenon termed "superactivation," leading to a more aggressive phenotype.[2][6][7][13]

Overexpression of ALKAL2 has been shown to potentiate MYCN-driven neuroblastoma in mouse models, even in the absence of ALK mutations, highlighting the oncogenic potential of ligand-driven ALK activation.[8][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ALK ligands and their interaction with the ALK receptor.

Co-Immunoprecipitation (Co-IP) to Detect ALK-Ligand Interaction

This protocol describes the co-immunoprecipitation of a tagged ALK ligand with the endogenous ALK receptor from cell lysates.

Materials:

  • Cells expressing the ALK receptor and a tagged version of the ALK ligand (e.g., FLAG-tagged FAM150B).

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

  • Anti-FLAG antibody (for immunoprecipitation).

  • Anti-ALK antibody (for Western blotting).

  • Protein A/G magnetic beads.

  • Wash Buffer: Co-IP Lysis Buffer with 0.1% NP-40.

  • Elution Buffer: 2x Laemmli sample buffer.

  • SDS-PAGE gels and Western blotting apparatus.

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold Co-IP Lysis Buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

  • Immunoprecipitation:

    • Add the anti-FLAG antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution:

    • Resuspend the beads in Elution Buffer and boil for 5-10 minutes to elute the protein complexes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-ALK antibody to detect the co-immunoprecipitated ALK receptor.

Enzyme-Linked Immunosorbent Assay (ELISA) for Ligand Quantification

This protocol outlines a sandwich ELISA for the quantitative measurement of an ALK ligand (e.g., FAM150A) in biological samples.

Materials:

  • 96-well microplate coated with a capture antibody specific for the ALK ligand.

  • Recombinant ALK ligand standard.

  • Biotinylated detection antibody specific for the ALK ligand.

  • Streptavidin-HRP conjugate.

  • TMB substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Assay Diluent (e.g., PBS with 1% BSA).

Procedure:

  • Standard and Sample Preparation:

    • Prepare a serial dilution of the recombinant ALK ligand standard in Assay Diluent.

    • Dilute the biological samples in Assay Diluent.

  • Assay Procedure:

    • Add standards and samples to the wells of the coated microplate and incubate for 2 hours at room temperature.

    • Wash the wells 4 times with Wash Buffer.

    • Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells 4 times with Wash Buffer.

    • Add the Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the wells 4 times with Wash Buffer.

    • Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Add the Stop Solution to each well to stop the reaction.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the ALK ligand in the samples by interpolating their absorbance values on the standard curve.

In Vitro Kinase Assay for ALK Activation

This protocol describes a radiometric assay to measure the kinase activity of ALK in response to ligand stimulation.

Materials:

  • Recombinant human ALK protein.

  • ALK ligand (e.g., FAM150B).

  • Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1).

  • [γ-³²P]ATP.

  • Phosphocellulose paper.

  • Scintillation counter.

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Kinase Assay Buffer, substrate peptide, and recombinant ALK protein.

    • Add the ALK ligand at various concentrations to the reaction mixture.

    • Pre-incubate for 10 minutes at 30°C.

  • Kinase Reaction:

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate for 20-30 minutes at 30°C.

  • Stopping the Reaction and Measuring Phosphorylation:

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the kinase activity (counts per minute) against the ligand concentration to determine the dose-dependent activation of ALK.

Visualization of an Experimental Workflow

The following diagram illustrates a typical workflow for identifying and characterizing the interaction between a novel ALK ligand and the ALK receptor.

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_functional Functional Characterization cluster_invivo In Vivo Relevance Y2H Yeast-Two-Hybrid Screen Binding_Assay In Vitro Binding Assay (e.g., SPR, ELISA) Y2H->Binding_Assay CoIP_MS Co-IP followed by Mass Spectrometry CoIP_MS->Binding_Assay Cell_CoIP Cell-based Co-IP Binding_Assay->Cell_CoIP Kinase_Assay In Vitro Kinase Assay Cell_CoIP->Kinase_Assay Signaling_WB Western Blot for Downstream Signaling Kinase_Assay->Signaling_WB Proliferation_Assay Cell Proliferation Assay Signaling_WB->Proliferation_Assay Xenograft Xenograft Tumor Model Proliferation_Assay->Xenograft

Caption: A typical experimental workflow for studying ALK-ligand interactions.

Conclusion and Future Directions

The identification and characterization of ALK ligands have significantly advanced our understanding of ALK-driven oncogenesis. It is now clear that ligand-dependent activation of the ALK receptor is a crucial mechanism in the pathogenesis of several cancers. The quantitative data on ligand-receptor affinities and expression levels provide a foundation for developing novel therapeutic strategies that target this interaction.

Future research in this field will likely focus on:

  • Therapeutic Targeting of the Ligand-Receptor Interface: Developing monoclonal antibodies or small molecule inhibitors that block the binding of ligands to the ALK receptor.

  • Combination Therapies: Combining ALK tyrosine kinase inhibitors with agents that target ALK ligands or their downstream signaling pathways to overcome drug resistance.

  • Biomarker Development: Utilizing the expression levels of ALK ligands in tumor tissue or in circulation as prognostic or predictive biomarkers to guide patient selection for ALK-targeted therapies.

A deeper understanding of the intricate interplay between ALK ligands and the ALK receptor will undoubtedly pave the way for more effective and personalized cancer treatments.

References

The Evolutionary Dance of ALK and its Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase (RTK) is a critical player in nervous system development and function.[1][2] Its aberrant activity is a known driver in a multitude of cancers, including neuroblastoma and non-small cell lung cancer, making it a prime target for therapeutic intervention.[3][4][5][6] Understanding the intricate and evolving relationship between ALK and its activating ligands is paramount for the development of next-generation targeted therapies. This guide provides an in-depth exploration of the evolution of ALK ligands, their receptor interactions, and the downstream signaling cascades they initiate.

The Divergent Evolution of ALK Ligands: A Tale of Two Lineages

The evolution of ALK ligands presents a fascinating case of convergent evolution, where unrelated proteins have evolved to activate the same receptor in different animal lineages. Invertebrates and vertebrates utilize distinct, phylogenetically unrelated ligands to engage the ALK receptor.[7][8]

Invertebrate Ligands: Jeb and Hen-1

In the fruit fly Drosophila melanogaster, the ALK ligand is a secreted protein known as Jelly Belly (Jeb).[8][9] Jeb plays a crucial role in the development of visceral mesoderm and the formation of the gut.[9] Similarly, in the nematode Caenorhabditis elegans, the ALK homolog is activated by a ligand named Hen-1.[10] Both Jeb and Hen-1 are characterized by the presence of a low-density lipoprotein class A (LDLa) domain, which is essential for receptor activation.[10]

Vertebrate Ligands: The ALKAL Family

Vertebrate ALK remained an orphan receptor for many years until the discovery of the ALKAL (ALK And LTK Activating Ligands) family of small secreted proteins.[3][4][5][6][11] This family consists of two members, ALKAL1 (also known as FAM150A or Augmentor β) and ALKAL2 (also known as FAM150B or Augmentor α).[2][10] These ligands are potent activators of both ALK and the closely related Leukocyte Tyrosine Kinase (LTK).[7][12] Notably, there are no homologs of Jeb or Hen-1 in vertebrates, and conversely, no ALKAL homologs have been identified in invertebrates.[10][13] This stark difference underscores a significant evolutionary divergence in the mechanisms of ALK activation.

This evolutionary divergence is not merely a matter of different protein sequences. Functional studies have demonstrated that the mouse ALK receptor is unable to recognize and respond to the Drosophila Jeb ligand, both in vitro and in vivo.[9] This suggests a co-evolutionary path for the receptor and its ligand within each lineage, leading to highly specific molecular recognition.[9]

ALK Receptor Architecture and Ligand Interaction

The ALK receptor possesses a unique extracellular domain (ECD) structure that has co-evolved with its respective ligands. The human ALK ECD is composed of two meprin, A5 protein, and receptor protein tyrosine phosphatase mu (MAM) domains, an LDLa-like domain, and a distinctive glycine-rich region.[2][14][15]

Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided invaluable insights into the mechanics of ALK activation.[1][12][16][17][18][19] Ligand binding induces dimerization of the ALK receptor, which is a crucial step for the autophosphorylation of its intracellular kinase domains and the subsequent activation of downstream signaling pathways.[2][20]

Recent findings have revealed that the stoichiometry of the ALK-ALKAL complex can vary, with both 2:1 and 2:2 (ALK:ALKAL2) assemblies being observed.[12][16][17][18] The glycine-rich domain of ALK, once thought to be unstructured, forms rigid helices that are critical for ligand binding and receptor dimerization.[1][21] Specifically, a polyglycine extension loop (PXL) within this domain of one receptor interacts with the ligand-bound second receptor, acting as a sensor for complex formation and triggering activation.[1][21]

Quantitative Analysis of ALK-Ligand Interactions

The binding affinity of ALKAL ligands to the ALK receptor has been quantified in several studies. This data is crucial for understanding the potency of these interactions and for the development of competitive inhibitors.

LigandReceptor FragmentMethodDissociation Constant (Kd)Reference
FAM150A (ALKAL1)ALK ECDBio-Layer Interferometry (BLI)~20 nM[22]
ALKAL2-ADALK GRDBio-Layer Interferometry (BLI)Not specified[23]
Midkine (MK)ALK ReceptorCompetition Binding Assay~100 pM[24]

Note: ECD - Extracellular Domain; GRD - Glycine-Rich Domain; AD - Activating Domain. The specific Kd for ALKAL2-AD was not explicitly stated in the provided snippets, but the study focused on characterizing the binding.

ALK Signaling Pathways

Upon ligand-induced activation, ALK initiates a cascade of intracellular signaling events that regulate key cellular processes such as proliferation, differentiation, and survival. The primary signaling pathways activated by ALK include:

  • RAS-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.[20][25][26]

  • PI3K-AKT Pathway: This pathway is a major regulator of cell survival and growth.[20][25][26]

  • JAK-STAT Pathway: This pathway is involved in cytokine signaling and immune responses.[20][25]

  • PLCγ Pathway: This pathway is involved in the regulation of intracellular calcium levels and other signaling events.[25]

The specific downstream effects of ALK activation are cell-type and context-dependent. In the developing nervous system, ALK signaling is essential for neuronal differentiation and survival.[2] In cancer, constitutive activation of these pathways by ALK fusion proteins or mutations drives uncontrolled cell growth and tumor progression.[20][26]

ALK_Signaling_Pathway Ligand ALKAL1 / ALKAL2 ALK ALK Receptor Ligand->ALK Dimerization Dimerization & Autophosphorylation ALK->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K JAK JAK Dimerization->JAK PLCG PLCγ Dimerization->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT STAT JAK->STAT STAT->Proliferation PLCG->Differentiation

ALK Signaling Pathways

Key Experimental Protocols

The study of ALK-ligand interactions relies on a variety of sophisticated experimental techniques. Below are summaries of key protocols cited in the literature.

1. Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interaction

  • Objective: To determine if two proteins (e.g., ALK and FAM150A) physically interact within a cellular context.

  • Methodology:

    • Cells are co-transfected with expression vectors for the proteins of interest, often with one protein being tagged (e.g., with a Flag or HA tag).

    • Cells are lysed to release cellular proteins.

    • An antibody specific to the tagged protein is added to the cell lysate to form an antibody-protein complex.

    • Protein A/G beads are added to precipitate the antibody-protein complex.

    • The precipitated proteins are washed to remove non-specific binders.

    • The proteins are eluted from the beads and separated by SDS-PAGE.

    • A Western blot is performed using an antibody against the second protein of interest to detect its presence in the immunoprecipitated complex.[22]

CoIP_Workflow Start Co-express tagged ALK and FAM150A in cells Lysis Cell Lysis Start->Lysis Incubation Incubate with anti-tag antibody Lysis->Incubation Precipitation Immunoprecipitation with Protein A/G beads Incubation->Precipitation Wash Wash beads Precipitation->Wash Elution Elute proteins Wash->Elution Analysis SDS-PAGE and Western Blot for FAM150A Elution->Analysis Result Detection of FAM150A indicates interaction Analysis->Result

Co-Immunoprecipitation Workflow

2. Bio-Layer Interferometry (BLI) for Binding Kinetics

  • Objective: To measure the real-time association and dissociation rates of a ligand binding to a receptor, thereby determining the binding affinity (Kd).

  • Methodology:

    • One of the binding partners (e.g., the ALK extracellular domain) is immobilized onto the surface of a biosensor tip.

    • The biosensor tip is dipped into a solution containing the other binding partner (the analyte, e.g., ALKAL2-AD) at various concentrations.

    • The change in the interference pattern of light reflected from the sensor surface is monitored in real-time, which is proportional to the amount of analyte bound.

    • The association phase is measured while the sensor is in the analyte solution.

    • The dissociation phase is measured when the sensor is moved to a buffer-only solution.

    • The resulting sensograms are fitted to a kinetic model (e.g., 1:1 binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).[23]

3. X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

  • Objective: To determine the three-dimensional atomic structure of the ALK receptor in complex with its ligand.

  • Methodology (General Steps):

    • Protein Expression and Purification: Large quantities of the ALK-ligand complex are produced and purified to homogeneity. For crystallography, this often involves creating fusion proteins to enhance stability and crystallization.[1][21]

    • Crystallization (for X-ray Crystallography): The purified protein complex is subjected to various conditions to induce the formation of well-ordered crystals.[27]

    • Data Collection:

      • X-ray Crystallography: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[27]

      • Cryo-EM: The purified protein complex is rapidly frozen in a thin layer of vitreous ice and imaged using a transmission electron microscope.[12][16][17][18][19]

    • Structure Determination:

      • X-ray Crystallography: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein complex is built.

      • Cryo-EM: Thousands of particle images are computationally aligned and averaged to generate a 3D reconstruction of the protein complex.

    • Model Refinement and Validation: The atomic model is refined against the experimental data and validated to ensure its accuracy.

Structural_Biology_Workflow Start Express and purify ALK-ligand complex Xray_Path X-ray Crystallography Start->Xray_Path CryoEM_Path Cryo-Electron Microscopy Start->CryoEM_Path Crystallization Crystallization Xray_Path->Crystallization Vitrification Vitrification CryoEM_Path->Vitrification Xray_Data X-ray Diffraction Data Collection Crystallization->Xray_Data Structure_Det Structure Determination Xray_Data->Structure_Det CryoEM_Data Cryo-EM Data Collection Vitrification->CryoEM_Data CryoEM_Data->Structure_Det Model_Build Model Building and Refinement Structure_Det->Model_Build Validation Validation Model_Build->Validation Final_Structure 3D Atomic Structure Validation->Final_Structure

Structural Biology Workflow

Conclusion and Future Directions

The study of the evolution of ALK ligands and their interaction with the ALK receptor has unveiled a remarkable story of evolutionary adaptation and molecular ingenuity. The distinct ligand systems in invertebrates and vertebrates highlight the independent evolutionary paths taken to achieve a common goal: the precise regulation of ALK activity. For drug development professionals, this evolutionary divergence is a critical consideration, as therapies targeting the ligand-binding domain must be tailored to the specific vertebrate ALKAL-ALK interaction.

Future research will likely focus on several key areas:

  • Elucidating the structural basis of invertebrate ALK activation: High-resolution structures of Jeb or Hen-1 in complex with their respective ALK receptors will provide a more complete picture of the evolutionary landscape of ALK signaling.

  • Identifying novel regulators of ALK activity: While ALKALs are established ligands, other factors may modulate ALK signaling in different tissues and disease states.

  • Developing novel therapeutic strategies: A deeper understanding of the ALK-ligand interface can inform the design of more specific and potent ALK inhibitors, including monoclonal antibodies that block ligand binding or small molecules that allosterically modulate receptor activity.

By continuing to unravel the complexities of ALK signaling, from its evolutionary origins to its pathological manifestations, the scientific community can pave the way for more effective treatments for ALK-driven diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to Anaplastic Lymphoma Kinase (ALK) ligand isoforms and their biological activity.

This guide provides a comprehensive overview of the known ligand isoforms of the Anaplastic Lymphoma Kinase (ALK) receptor, their biological activities, and the experimental methodologies used to characterize them.

Introduction to ALK and its Ligands

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase (RTK) that plays a crucial role in the development of the nervous system.[1][2] Aberrant ALK signaling, often due to chromosomal rearrangements, mutations, or overexpression, is a known driver in several cancers, including non-small cell lung cancer and neuroblastoma.[1][3][4][5] The discovery of activating ligands for ALK has been a critical step in understanding its physiological function and its role in pathology.

The primary activating ligands for human ALK are members of the FAM150 family of small secreted proteins, also known as Augmentor (AUG) or ALK and LTK Activating Ligands (ALKALs).[2][6][7] Additionally, the heparin-binding cytokines Pleiotrophin (B1180697) (PTN) and Midkine (B1177420) (MK) have been identified as ALK ligands.[1][8][9][10] Invertebrate models have also provided insights, with Jelly belly (Jeb) being the established ALK ligand in Drosophila melanogaster.[11][12][13][14][15][16]

ALK Ligand Isoforms and their Biological Activity

FAM150/Augmentor/ALKAL Isoforms

The FAM150 family consists of two key isoforms, FAM150A (also known as AUG-β or ALKAL1) and FAM150B (also known as AUG-α or ALKAL2).[2][3][17][18][19][20][21] These small, basic proteins are potent activators of ALK and the related Leukocyte Tyrosine Kinase (LTK).[17][18]

  • FAM150B (AUG-α/ALKAL2): This isoform is a high-affinity ligand for ALK and potently activates the receptor at subnanomolar concentrations.[17][18] It acts as a dual-specific ligand, robustly activating both ALK and LTK.[17][18][20] The binding of AUG-α to the glycine-rich extracellular domain of ALK induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades.[17]

  • FAM150A (AUG-β/ALKAL1): In contrast to AUG-α, AUG-β is a more specific ligand for LTK.[17][18] While it can bind and activate ALK, it does so with significantly lower potency compared to its action on LTK.[17][18][21]

The differential activation of ALK and LTK by these isoforms suggests a hierarchy and specificity in their biological roles.[17][22][18]

Pleiotrophin (PTN) and Midkine (MK)

PTN and MK are heparin-binding growth factors that have been shown to bind and activate ALK.[1][8][9][10] These ligands are involved in various biological processes, including neural development and tissue repair.[1][8]

  • Pleiotrophin (PTN): PTN binds to ALK with high affinity and can induce its phosphorylation and downstream signaling.[8] It has been shown that PTN can also interact with the receptor-type protein tyrosine phosphatase PTPRZ1, which can dephosphorylate and inactivate ALK. The binding of PTN to PTPRZ1 inhibits its phosphatase activity, thereby promoting ALK signaling.[1][23]

  • Midkine (MK): MK, a homolog of PTN, also acts as an ALK ligand, stimulating its kinase activity and downstream pathways like PI3K and MAPK.[9][10]

Invertebrate Ligand: Jelly belly (Jeb)

In Drosophila melanogaster, the secreted protein Jelly belly (Jeb) is the primary ligand for the ALK ortholog.[12][13][14][15][16] The Jeb/ALK signaling pathway is crucial for the development of the visceral mesoderm and the specification of muscle founder cells.[12][13] Studies in this model organism have been instrumental in elucidating the fundamental mechanisms of ALK activation and signaling.[11][14][15]

Heparin

Heparin has been identified as a potential ligand or co-factor for ALK activation.[24][25] It has been shown to bind to the N-terminal region of ALK and can stimulate its activity, suggesting a role for proteoglycans in modulating ALK signaling.[17]

Quantitative Data on ALK Ligand-Receptor Interactions

LigandReceptorBinding Affinity (Kd)PotencyReference
FAM150B (AUG-α)ALKHigh AffinitySubnanomolar[17][18]
FAM150A (AUG-β)ALKLower AffinityWeak[17][18]
FAM150B (AUG-α)LTKHigh AffinityPotent[17][18]
FAM150A (AUG-β)LTKHigh AffinityPotent[17][18]
Pleiotrophin (PTN)ALK~30 pM-[8]
Midkine (MK)ALK~100-170 pM-[8][10]
FAM150AALK~20 nM-[26]

ALK Signaling Pathways

Upon ligand binding and dimerization, ALK undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[2] These phosphorylated sites serve as docking platforms for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways that regulate cell proliferation, survival, and differentiation.[4][5][27][28]

Key signaling cascades initiated by ALK activation include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and is activated through the recruitment of adaptor proteins like SHC and GRB2 to the phosphorylated ALK receptor.[28]

  • PI3K-AKT-mTOR Pathway: Activation of this pathway promotes cell survival and growth. ALK can directly or indirectly interact with the p85 subunit of PI3K, leading to AKT phosphorylation.[28]

  • JAK-STAT Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is also implicated in ALK-mediated signaling, contributing to gene transcription regulation.[4]

  • PLCγ Pathway: Phospholipase C gamma (PLCγ) can be activated by ALK, leading to the generation of second messengers that influence calcium signaling and other cellular processes.[4]

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 Recruitment PI3K PI3K ALK->PI3K Activation JAK JAK ALK->JAK Activation PLCG PLCγ ALK->PLCG Activation Ligand ALK Ligand (AUG-α/β, PTN, MK) Ligand->ALK Binding & Dimerization SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Differentiation) mTOR->Transcription STAT STAT JAK->STAT STAT_n STAT Dimer STAT->STAT_n Dimerization IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG ERK_n->Transcription STAT_n->Transcription

Caption: ALK Signaling Pathways.

Experimental Protocols

Cell-Based ALK Phosphorylation Assay

This protocol is used to assess the ability of a ligand to induce ALK autophosphorylation in a cellular context.

Materials:

  • NIH/3T3 cells stably expressing wild-type ALK.[29]

  • DMEM with 10% FBS, 1% penicillin-streptomycin.

  • Serum-free DMEM.

  • ALK ligand (e.g., purified AUG-α).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Anti-ALK antibody.[29]

  • Anti-phosphotyrosine (pTyr) antibody.[29]

  • Protein A/G Sepharose beads.

  • SDS-PAGE gels and immunoblotting reagents.

Procedure:

  • Culture NIH/3T3-ALK cells to 80-90% confluency.

  • Starve cells in serum-free DMEM for 16-20 hours.[29]

  • Stimulate cells with varying concentrations of the ALK ligand for 10 minutes at 37°C.[29]

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify lysates by centrifugation.

  • Incubate lysates with an anti-ALK antibody overnight at 4°C for immunoprecipitation.[29]

  • Add Protein A/G Sepharose beads and incubate for 2 hours.

  • Wash the immunoprecipitates extensively.

  • Elute proteins by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform immunoblotting with anti-pTyr and anti-ALK antibodies to detect phosphorylated and total ALK, respectively.[29]

In Vitro Kinase Assay

This assay measures the direct effect of a ligand or inhibitor on ALK kinase activity using recombinant proteins.

Materials:

  • Recombinant ALK kinase domain.

  • Kinase buffer.

  • ATP.

  • Substrate peptide (e.g., a generic tyrosine kinase substrate).

  • ALK inhibitor (e.g., Alk-IN-6) for control experiments.[30]

  • ADP-Glo™ Kinase Assay kit or similar.[30]

Procedure:

  • Prepare serial dilutions of the test compound (ligand or inhibitor) in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the recombinant ALK kinase domain to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.[30]

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence to quantify kinase activity.

Ligand-Receptor Binding Affinity Assay (Bio-Layer Interferometry - BLI)

This method quantifies the binding affinity (Kd) between an ALK ligand and the extracellular domain of the ALK receptor.

Materials:

  • Recombinant ALK extracellular domain (ECD) with a tag (e.g., Fc-fusion).

  • Purified ALK ligand.

  • BLI instrument (e.g., Octet).

  • Biosensors coated with an antibody against the tag (e.g., anti-human IgG Fc).

  • Assay buffer.

Procedure:

  • Hydrate the biosensors in the assay buffer.

  • Immobilize the ALK-ECD-Fc fusion protein onto the biosensors.

  • Establish a stable baseline by dipping the biosensors in assay buffer.

  • Associate the ligand by dipping the biosensors into wells containing serial dilutions of the purified ALK ligand.

  • Dissociate the ligand by moving the biosensors back into wells with assay buffer.

  • Monitor the binding and dissociation in real-time.

  • Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (Kd = koff/kon).

Experimental_Workflow cluster_ligand_characterization Ligand Characterization cluster_cellular_activity Cellular Activity cluster_functional_outcome Functional Outcome start Start: Purified Ligand & Recombinant Receptor binding_assay Binding Affinity Assay (e.g., BLI, SPR) Determine Kd start->binding_assay cell_culture Cell Culture with ALK Expression binding_assay->cell_culture phosphorylation_assay Phosphorylation Assay (Western Blot) Assess Receptor Activation cell_culture->phosphorylation_assay downstream_signaling Downstream Signaling Analysis (Western Blot for p-ERK, p-AKT) Elucidate Pathways phosphorylation_assay->downstream_signaling proliferation_assay Cell Proliferation Assay (e.g., MTT, BrdU) Measure Mitogenic Effect downstream_signaling->proliferation_assay end End: Biological Activity Profile proliferation_assay->end

References

The Tissue-Specific Expression of ALK and its Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems.[1][2] Under normal physiological conditions, ALK expression is tightly regulated and predominantly found in neural tissues.[2][3] However, aberrant ALK activation, through mechanisms such as gene rearrangements, mutations, or amplification, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma.[4][5] The discovery of ALK's role in cancer has spurred the development of targeted therapies, making the characterization of its expression and that of its ligands a critical area of research. This guide provides an in-depth overview of the tissue-specific expression of ALK and its activating ligands, FAM150A (also known as AUG-α) and FAM150B (AUG-β), as well as the putative ligand Pleiotrophin (B1180697) (PTN).[6][7][8]

ALK and Ligand Expression Profiles

The expression of ALK and its ligands varies significantly across different human tissues. The following tables summarize the available quantitative and qualitative data on their distribution.

Table 1: Tissue-Specific Expression of ALK

TissuemRNA Expression LevelProtein Expression LevelKey References
Brain HighHigh in neurons[3][9][10]
Spinal Cord HighDetected[10]
Testis ModerateDetected[10]
Small Intestine ModerateDetected[10]
Colon LowLow[11]
Lung Low / Not detected in normal tissueLow / Not detected in normal tissue[11][12]
Thyroid LowLow[11]
Adrenal Gland LowLow[11]
Bone Marrow LowLow[11]
Kidney LowLow[11]
Liver LowLow[11]
Pancreas LowLow[11]
Spleen LowLow[11]
Prostate LowLow[11]
Appendix Not ReportedDetected in ganglion cells of myenteric plexus[2][13]

Data is a synthesis from multiple sources and expression levels are relative. For detailed information, refer to the cited literature.

Table 2: Tissue-Specific Expression of ALK Ligands

LigandTissuemRNA Expression LevelKey References
FAM150A (AUG-β) ThyroidHighest[14]
StomachModerate[14]
TracheaModerate[14]
Small IntestineModerate[14]
ProstateModerate[14]
BrainModerate[14]
FAM150B (AUG-α) Adrenal GlandHigh[6][14]
PancreasModerate[14]
TestisModerate[14]
UterusModerate[14]
Pleiotrophin (PTN) BrainHigh[15][16]
Nervous SystemHigh[17]
Pituitary GlandHigh[17]
HeartHigh[17]
PlacentaHigh[17]
TestisHigh[17]
StomachHigh[17]
BladderHigh[17]
OsteoblastsDetected[16]

Expression levels are relative and based on available data. It is noteworthy that while Pleiotrophin has been investigated as a potential ALK ligand, recent studies suggest FAM150A and FAM150B are the more potent, direct activators of the ALK receptor.[6][7][8]

ALK Signaling Pathways

Upon ligand binding, ALK undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The principal pathways activated by ALK include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway : Primarily involved in cell proliferation and differentiation.[18][19]

  • PI3K-AKT-mTOR Pathway : Crucial for cell survival, growth, and proliferation.[18][19]

  • JAK-STAT Pathway : Plays a significant role in cytokine signaling and cell growth.[3][18]

  • PLCγ Pathway : Involved in cell motility and invasion.[18][19]

These pathways collectively contribute to the cellular processes that can be dysregulated in ALK-driven cancers.

ALK_Signaling_Pathway ALK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Receptor ALK Receptor RAS RAS ALK_Receptor->RAS PI3K PI3K ALK_Receptor->PI3K JAK JAK ALK_Receptor->JAK PLCG PLCγ ALK_Receptor->PLCG Ligands Ligands (FAM150A, FAM150B) Ligands->ALK_Receptor Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Survival, Growth STAT STAT JAK->STAT STAT->Transcription Proliferation, Survival PLCG->Transcription Motility, Invasion

A diagram of the major ALK signaling pathways.

Experimental Protocols for Expression Analysis

Accurate determination of ALK and its ligand expression is paramount for both research and clinical applications. Below are detailed methodologies for key experimental techniques.

Immunohistochemistry (IHC)

IHC is a widely used technique to detect the presence and localization of proteins in tissue sections.

Protocol: ALK Protein Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

  • Tissue Preparation:

    • Fix tissue in 10% neutral buffered formalin for 6 to 72 hours.[20]

    • Embed in paraffin (B1166041) and cut 4-5 µm sections onto positively charged slides.[20]

  • Deparaffinization and Rehydration:

    • Incubate slides in Xylene: 2 changes, 5 minutes each.

    • Incubate in 100% Ethanol: 2 changes, 3 minutes each.

    • Incubate in 95% Ethanol: 2 minutes.

    • Incubate in 70% Ethanol: 2 minutes.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a high pH antigen retrieval solution (e.g., Tris-EDTA, pH 9.0).

    • Heat slides in the retrieval solution at 95-100°C for 20-40 minutes.[21]

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS or TBS).

  • Primary Antibody Incubation:

    • Incubate with a validated primary antibody against ALK (e.g., clone D5F3 or 5A4) at the optimal dilution for 30-60 minutes at room temperature or overnight at 4°C.[20][22]

  • Detection System:

    • Apply a polymer-based detection system (e.g., HRP-polymer) and incubate according to the manufacturer's instructions.

    • Rinse with wash buffer.

  • Chromogen Application:

    • Apply a chromogen solution (e.g., DAB) and incubate until the desired stain intensity develops.

    • Rinse with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and xylene.

    • Mount with a permanent mounting medium.

Interpretation: A positive result for ALK is typically characterized by strong, granular cytoplasmic staining in tumor cells.[20]

In Situ Hybridization (ISH)

ISH is used to detect specific DNA or RNA sequences within a tissue section. Fluorescence ISH (FISH) is the gold standard for detecting ALK gene rearrangements.

Protocol: ALK Gene Rearrangement Detection by FISH

  • Probe Selection: Use a break-apart probe set that flanks the ALK gene locus on chromosome 2p23.[23]

  • Pre-treatment:

    • Deparaffinize and rehydrate FFPE sections as described for IHC.

    • Treat with a protease (e.g., pepsin or proteinase K) to permeabilize the tissue.

  • Denaturation:

    • Co-denature the probe and target DNA on the slide at approximately 75°C for 5-10 minutes.

  • Hybridization:

    • Incubate the slides in a humidified chamber at 37°C overnight to allow the probe to hybridize to the target DNA.

  • Post-Hybridization Washes:

    • Perform stringent washes to remove non-specifically bound probe. This typically involves washes in a salt solution at an elevated temperature (e.g., 72°C).

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount with an anti-fade mounting medium.

Interpretation: In a normal cell, the two fluorescent signals from the break-apart probe will appear as a single fused or very close signal. In a cell with an ALK rearrangement, the signals will be split apart or there will be an isolated single signal.[24]

RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive and quantitative view of the transcriptome.

Workflow: Gene Expression Analysis using RNA-seq

  • RNA Extraction:

    • Isolate total RNA from fresh-frozen or FFPE tissue samples using a suitable kit.

    • Assess RNA quality and quantity (e.g., using a Bioanalyzer).

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA).

    • Fragment the remaining RNA.

    • Synthesize first and second-strand cDNA.

    • Ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing (NGS) platform. A sequencing depth of 30-50 million reads per sample is generally recommended for human samples.[25]

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Normalization: Normalize the read counts to account for differences in library size and gene length.

    • Differential Expression Analysis: Identify genes that are differentially expressed between different conditions.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive method for quantifying the expression of specific genes.

Protocol: Gene Expression Quantification by qRT-PCR

  • RNA Extraction and cDNA Synthesis:

    • Extract high-quality total RNA from tissue samples.

    • Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.[26]

  • Primer and Probe Design:

    • Design and validate primers specific to the target genes (ALK, FAM150A, FAM150B, PTN) and a stable reference (housekeeping) gene.

  • Real-Time PCR Reaction:

    • Prepare a reaction mix containing cDNA, primers, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe, and DNA polymerase.

    • Perform the PCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene.

    • Calculate the relative expression levels using the ΔΔCt method or a standard curve.[26]

Experimental_Workflow Experimental Workflow for Expression Analysis cluster_protein Protein Analysis cluster_dna DNA Analysis cluster_rna RNA Analysis Tissue_Sample Tissue Sample (FFPE or Fresh Frozen) IHC Immunohistochemistry (IHC) Tissue_Sample->IHC FISH Fluorescence In Situ Hybridization (FISH) Tissue_Sample->FISH RNA_Extraction RNA Extraction Tissue_Sample->RNA_Extraction IHC_result Protein Expression & Localization IHC->IHC_result FISH_result Gene Rearrangement FISH->FISH_result RNA_seq RNA Sequencing (RNA-seq) RNA_Extraction->RNA_seq qRT_PCR Quantitative RT-PCR RNA_Extraction->qRT_PCR RNA_seq_result Transcriptome-wide Expression Profile RNA_seq->RNA_seq_result qRT_PCR_result Specific Gene Expression Quantification qRT_PCR->qRT_PCR_result

A flowchart of experimental workflows.

Conclusion

The tissue-specific expression of ALK and its ligands is a complex and highly regulated process. Understanding these expression patterns is fundamental for elucidating the physiological roles of ALK signaling and its pathological activation in cancer. The methodologies outlined in this guide provide a robust framework for researchers and clinicians to investigate the ALK signaling axis, ultimately aiding in the development and application of targeted therapies for ALK-driven malignancies.

References

Methodological & Application

Measuring the Binding Affinity of Ligands to Anaplastic Lymphoma Kinase (ALK): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Aberrant ALK activity, often due to chromosomal rearrangements, mutations, or amplification, is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[2] Consequently, ALK has emerged as a critical therapeutic target. Understanding the binding affinity of ligands—both endogenous activators and inhibitory small molecules—to ALK is paramount for basic research and the development of effective targeted therapies.

This document provides detailed application notes and experimental protocols for measuring the binding affinity of ligands to ALK. It is intended for researchers, scientists, and drug development professionals seeking to characterize the interaction between ALK and its binding partners.

ALK Signaling Pathway

Upon binding of its endogenous ligands, such as ALKAL1 and ALKAL2, ALK undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][3] This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways, which are pivotal for cell proliferation, survival, and differentiation.[1] In oncogenic ALK fusion proteins, the fusion partner mediates ligand-independent dimerization, leading to constitutive activation of these downstream pathways.[1]

ALK_Signaling_Pathway Ligand Ligand (e.g., ALKAL2) ALK ALK Receptor Ligand->ALK Dimerization Dimerization & Autophosphorylation ALK->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K JAK JAK Dimerization->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 Differentiation Differentiation STAT3->Differentiation

Figure 1: Simplified ALK signaling pathway.

Data Presentation: Quantitative Binding Affinities of ALK Ligands and Inhibitors

The following table summarizes the binding affinities of selected endogenous ligands and clinically relevant inhibitors to the ALK receptor. The dissociation constant (Kd) and inhibition constant (Ki) are key parameters for quantifying binding affinity, with lower values indicating a stronger interaction.

Ligand/InhibitorMethodTargetKd / Ki (nM)Reference
Endogenous Ligands
ALKAL1Isothermal Titration Calorimetry (ITC)ALKTG–EGFL600[4]
ALKAL2Isothermal Titration Calorimetry (ITC)ALKTG–EGFL40[4]
Midkine (MK)Radioligand Binding AssayALK Receptor~100 pM (0.1 nM)[1][5]
Pleiotrophin (PTN)Radioligand Binding AssayALK Receptor~30 pM (0.03 nM)[5]
ALK Inhibitors
CrizotinibCellular AssayEML4-ALK24[6]
CeritinibCellular AssayEML4-ALK20[6]
AlectinibEnzyme AssayALK Kinase Domain1.9[6]
BrigatinibEnzyme AssayALK Kinase Domain0.4[6]
LorlatinibEnzyme AssayALK Kinase Domain0.07[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine ALK ligand binding affinity.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd).

SPR_Workflow Immobilization 1. Immobilize ALK Protein on Sensor Chip Injection 2. Inject Ligand (Analyte) over Surface Immobilization->Injection Association 3. Monitor Association Phase (Binding) Injection->Association Dissociation 4. Monitor Dissociation Phase (Wash with Buffer) Association->Dissociation Regeneration 5. Regenerate Sensor Surface Dissociation->Regeneration Analysis 6. Data Analysis (kₐ, kₔ, Kₔ) Regeneration->Analysis

Figure 2: Experimental workflow for SPR.

Protocol:

  • Reagent and Instrument Preparation:

    • Purify the extracellular domain (ECD) or the full-length ALK protein and the ligand of interest.

    • Prepare running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Prepare immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).

    • Prepare regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5).

    • Equilibrate a sensor chip (e.g., CM5 chip) in the SPR instrument.

  • Immobilization of ALK Protein:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified ALK protein (typically 10-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 1000-2000 Resonance Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the ligand (analyte) in running buffer, typically spanning a concentration range from 0.1 to 10 times the expected Kd. Include a buffer-only injection as a blank.

    • Inject the ligand dilutions over the immobilized ALK surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

    • Between each ligand injection, regenerate the sensor surface with the regeneration solution to remove the bound ligand.

  • Data Analysis:

    • Subtract the response from the reference flow cell and the blank injection from the sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine kₐ, kₔ, and Kd.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

ITC_Workflow Preparation 1. Prepare ALK Protein and Ligand in Matched Buffer Loading 2. Load ALK into Sample Cell and Ligand into Syringe Preparation->Loading Titration 3. Titrate Ligand into ALK Solution Loading->Titration Measurement 4. Measure Heat Change with Each Injection Titration->Measurement Analysis 5. Data Analysis (Kₔ, n, ΔH, ΔS) Measurement->Analysis

Figure 3: Experimental workflow for ITC.

Protocol:

  • Sample Preparation:

    • Dialyze the purified ALK protein (kinase domain or ECD) and the ligand extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP).

    • Accurately determine the concentrations of the protein and ligand.

    • Degas all solutions immediately before use.

  • Instrument Setup:

    • Thoroughly clean the ITC sample cell and syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Load the ALK protein solution (typically 10-20 µM) into the sample cell.

    • Load the ligand solution (typically 100-200 µM, i.e., 10-fold higher than the protein concentration) into the injection syringe.

    • Perform a series of small, sequential injections (e.g., 2 µL each) of the ligand into the sample cell, allowing the system to reach equilibrium after each injection.

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software to determine Kd, n, and ΔH. The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(1/Kd).

Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

CETSA is a powerful method to assess the binding of a ligand to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

CETSA_Workflow Cell_Treatment 1. Treat Cells with Ligand (or Vehicle Control) Heat_Shock 2. Heat Cells at a Range of Temperatures Cell_Treatment->Heat_Shock Cell_Lysis 3. Lyse Cells Heat_Shock->Cell_Lysis Centrifugation 4. Separate Soluble and Aggregated Proteins Cell_Lysis->Centrifugation Western_Blot 5. Analyze Soluble Fraction by Western Blot for ALK Centrifugation->Western_Blot Data_Analysis 6. Plot Protein Abundance vs. Temperature Western_Blot->Data_Analysis

Figure 4: Experimental workflow for CETSA.

Protocol:

  • Cell Culture and Treatment:

    • Culture ALK-expressing cells to 80-90% confluency.

    • Treat the cells with the desired concentration of the ligand or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler, followed by cooling to 4°C.

  • Protein Extraction and Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis:

    • Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an ALK-specific antibody.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for ALK and the loading control.

    • Normalize the ALK band intensity to the loading control.

    • Plot the normalized ALK protein abundance as a function of temperature for both the ligand-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the ligand-treated sample indicates target engagement and stabilization.

Radioligand Binding Assay

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions. These assays typically involve incubating a biological sample containing the receptor with a radiolabeled ligand.

Protocol:

  • Membrane Preparation:

    • Homogenize ALK-expressing cells or tissues in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes containing the ALK receptor.

    • Resuspend the membrane pellet in a binding buffer.

  • Saturation Binding Assay (to determine Kd and Bmax):

    • Set up a series of reactions containing a fixed amount of membrane protein and increasing concentrations of the radiolabeled ligand.

    • For each concentration, prepare a parallel set of reactions containing an excess of a non-radiolabeled competitor to determine non-specific binding.

    • Incubate the reactions at a specific temperature until equilibrium is reached.

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with cold buffer.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Competition Binding Assay (to determine Ki):

    • Set up reactions with a fixed concentration of radiolabeled ligand and increasing concentrations of the unlabeled test compound.

    • Follow the incubation, filtration, and counting steps as in the saturation assay.

  • Data Analysis:

    • For saturation binding, plot the specific binding (total binding - non-specific binding) against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion

The choice of method for measuring ALK ligand binding affinity depends on the specific research question, the available reagents and instrumentation, and the desired information (e.g., kinetics, thermodynamics, or cellular target engagement). The protocols provided in this document offer a comprehensive guide for researchers to accurately and reliably quantify the interactions between ALK and its various ligands, thereby facilitating a deeper understanding of ALK biology and aiding in the development of novel therapeutics.

References

Production of Recombinant ALKAL1 and ALKAL2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ALK and LTK ligand 1 (ALKAL1) and ALK and LTK ligand 2 (ALKAL2), also known as FAM150A and FAM150B respectively, are small secreted proteins that function as ligands for the Anaplastic Lymphoma Kinase (ALK) and Leukocyte Tyrosine Kinase (LTK) receptor tyrosine kinases.[1] Activation of ALK by ALKAL1 and ALKAL2 plays a crucial role in the development and function of the nervous system and has been implicated in various pathologies, including cancer and persistent pain.[1][2] ALKAL2 typically exists as a dimer, while ALKAL1 is a monomer, and both can induce ALK dimerization and activation.[3][4] The ability to produce high-quality, biologically active recombinant ALKAL1 and ALKAL2 is essential for studying their physiological roles, for use in drug screening assays, and for the development of novel therapeutics targeting the ALK signaling pathway.

This document provides detailed protocols for the expression and purification of recombinant ALKAL1 and ALKAL2, along with methods for their characterization and use in functional assays.

Data Presentation

Table 1: Summary of Recombinant ALKAL1/ALKAL2 Production Systems and Expected Yields
ProteinExpression SystemTypical Yield (per liter of culture)PurityReference(s)
ALKAL1 Mammalian (HEK293)5 - 20 mg/L>90%[5]
Baculovirus-Insect1 - 10 mg/L>90%[6]
E. coli (refolded)10 - 50 mg/L>90%[7]
ALKAL2 Mammalian (HEK293)10 - 30 mg/L>95%[5]
Baculovirus-Insect2 - 15 mg/L>95%[8]
E. coli (refolded)15 - 60 mg/L>95%[7]

Note: Yields are highly dependent on the specific construct, expression conditions, and purification strategy.

Experimental Protocols

Protocol 1: Recombinant Human ALKAL1 and ALKAL2 Expression in HEK293 Cells

This protocol describes the transient transfection of HEK293 cells for the production of secreted, His-tagged ALKAL1 or ALKAL2.

Materials:

  • HEK293-F cells (or other suspension-adapted HEK293 cell line)

  • Freestyle™ 293 Expression Medium (or equivalent serum-free medium)

  • Expression vector (e.g., pcDNA3.1) containing the full-length human ALKAL1 or ALKAL2 coding sequence with an N-terminal secretion signal and a C-terminal polyhistidine (6xHis) tag.

  • Polyethylenimine (PEI), linear, 25 kDa

  • Opti-MEM™ I Reduced Serum Medium

  • Shaking incubator

  • Centrifuge

Methodology:

  • Cell Culture Maintenance: Maintain HEK293-F cells in suspension in Freestyle™ 293 Expression Medium in a shaking incubator at 37°C, 8% CO₂, and 125 rpm. Subculture cells every 2-3 days to maintain a density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL.

  • Transfection:

    • On the day of transfection, ensure cells are in the exponential growth phase with a viability of >95%.

    • Dilute cells to a final density of 1.0 x 10⁶ cells/mL in fresh, pre-warmed expression medium.

    • For a 1 L culture, prepare the DNA-PEI complex. In a sterile tube, dilute 1 mg of the expression vector DNA into 50 mL of Opti-MEM™.

    • In a separate sterile tube, dilute 3 mg of PEI into 50 mL of Opti-MEM™.

    • Add the DNA solution to the PEI solution, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the DNA-PEI complex dropwise to the cell culture while swirling the flask.

  • Protein Expression:

    • Return the transfected culture to the shaking incubator.

    • Incubate for 4-6 days. Monitor cell viability and protein expression levels (e.g., by Western blot of a small aliquot of the culture supernatant).

  • Harvesting:

    • Pellet the cells by centrifugation at 1,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the secreted recombinant protein.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris. The conditioned medium is now ready for purification.

Protocol 2: Purification of His-tagged ALKAL1/ALKAL2 from Conditioned Medium

This protocol outlines a two-step purification process using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).

Materials:

  • Conditioned medium containing His-tagged ALKAL1 or ALKAL2

  • Ni-NTA agarose (B213101) resin

  • Chromatography column

  • IMAC Lysis/Binding Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444)

  • IMAC Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole

  • IMAC Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole

  • SEC Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Superdex 75)

  • Dialysis tubing (10 kDa MWCO)

Methodology:

  • Immobilized Metal Affinity Chromatography (IMAC):

    • Equilibrate the Ni-NTA resin in a chromatography column with 5-10 column volumes (CV) of IMAC Lysis/Binding Buffer.

    • Load the filtered conditioned medium onto the column at a flow rate of 1-2 mL/min.

    • Wash the column with 10-20 CV of IMAC Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with 5-10 CV of IMAC Elution Buffer. Collect fractions and analyze by SDS-PAGE.

    • Pool the fractions containing the purified protein.

  • Buffer Exchange (Dialysis):

    • Dialyze the pooled fractions against SEC Buffer overnight at 4°C to remove imidazole and prepare the sample for the next purification step.

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with at least 2 CV of SEC Buffer.

    • Concentrate the dialyzed protein sample if necessary.

    • Load the sample onto the SEC column.

    • Run the chromatography at a flow rate appropriate for the column and collect fractions.

    • Analyze the fractions by SDS-PAGE to identify those containing the purified monomeric (ALKAL1) or dimeric (ALKAL2) protein, free from aggregates.

    • Pool the pure fractions, determine the protein concentration (e.g., by BCA assay), and store at -80°C.

Protocol 3: ALK Phosphorylation Assay

This cell-based assay measures the ability of recombinant ALKAL1 or ALKAL2 to induce the phosphorylation of the ALK receptor.

Materials:

  • Cells expressing the full-length ALK receptor (e.g., neuroblastoma cell line SH-SY5Y)

  • Serum-free cell culture medium

  • Recombinant ALKAL1 or ALKAL2

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total ALK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Methodology:

  • Cell Culture and Starvation:

    • Plate ALK-expressing cells and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours prior to stimulation.

  • Stimulation:

    • Treat the starved cells with varying concentrations of recombinant ALKAL1 or ALKAL2 (e.g., 0.1 nM to 100 nM) for 15-30 minutes at 37°C. Include an untreated control. A 10 nM concentration of ALKAL2 can be used for initial stimulation experiments.[1]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 20 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the anti-phospho-ALK primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-total ALK antibody to confirm equal protein loading.

Protocol 4: Cell Proliferation Assay

This assay determines the effect of recombinant ALKAL1 or ALKAL2 on the proliferation of ALK-dependent cells.

Materials:

  • Ba/F3 cells stably expressing the full-length ALK receptor

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant ALKAL1 or ALKAL2

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well plates

Methodology:

  • Cell Seeding:

    • Wash the Ba/F3-ALK cells to remove any residual growth factors.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in serum-free medium.

  • Treatment:

    • Add serial dilutions of recombinant ALKAL1 or ALKAL2 to the wells (e.g., 0.01 nM to 100 nM). Include a no-treatment control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Measurement of Proliferation:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Plot the cell proliferation signal against the logarithm of the ALKAL concentration.

    • Calculate the EC₅₀ value, which is the concentration of the ligand that induces a half-maximal proliferative response.

Mandatory Visualization

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ALKAL1 ALKAL1 (Monomer) ALK ALK Receptor ALKAL1->ALK Binds ALKAL2 ALKAL2 (Dimer) ALKAL2->ALK Binds PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT MEK MEK RAS->MEK Proliferation Cell Proliferation STAT3->Proliferation mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival ERK ERK MEK->ERK ERK->Proliferation Differentiation Neuronal Differentiation ERK->Differentiation mTOR->Survival

Caption: ALK signaling pathway activated by ALKAL1/2.

Recombinant_Protein_Workflow cluster_expression Protein Expression cluster_purification Purification cluster_qc Quality Control & Activity Transfection Transient Transfection of HEK293 Cells Culture Cell Culture & Protein Secretion (4-6 days) Transfection->Culture Harvest Harvest Conditioned Medium Culture->Harvest IMAC IMAC (Ni-NTA) Harvest->IMAC Dialysis Buffer Exchange (Dialysis) IMAC->Dialysis SEC Size-Exclusion Chromatography (SEC) Dialysis->SEC SDS_PAGE SDS-PAGE & Purity Check SEC->SDS_PAGE Activity_Assay Biological Activity Assays (e.g., ALK Phosphorylation) SDS_PAGE->Activity_Assay Final_Product Purified Recombinant ALKAL1/ALKAL2 Activity_Assay->Final_Product

Caption: Workflow for recombinant ALKAL protein production.

References

Generating Stable Cell Lines for the Expression of ALK Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation and validation of stable mammalian cell lines engineered to express and secrete Anaplastic Lymphoma Kinase (ALK) ligands. These cell lines are invaluable tools for studying ALK signaling, screening for therapeutic inhibitors, and producing recombinant ALK ligands for various research applications.

Introduction to ALK and its Ligands

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Aberrant ALK signaling, often driven by genetic alterations, is implicated in several cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma.[2] The physiological activation of ALK is mediated by the binding of its ligands, which include the family of small proteins known as ALKALs (ALKAL1 and ALKAL2) and the heparin-binding growth factors Pleiotrophin (PTN) and Midkine (MK).[3] The generation of stable cell lines that reliably produce these ligands is essential for advancing our understanding of ALK biology and for the development of novel therapeutics.

Overview of Stable Cell Line Generation

The creation of a stable cell line involves the introduction of a gene of interest into a host cell's genome, followed by a selection process to isolate and expand cells that have successfully integrated the foreign DNA.[4] Lentiviral vectors are a highly efficient and commonly used tool for this purpose, as they can transduce a wide variety of cell types, including both dividing and non-dividing cells, and lead to long-term, stable expression of the transgene.[5][6]

Data Presentation

Table 1: Selection of Mammalian Host Cell Lines
Host Cell LineKey CharacteristicsRecommended For
HEK293T Human Embryonic Kidney cells. High transfectability and protein expression levels.[5]High-titer lentivirus production and transient expression for initial construct validation.
CHO-K1 Chinese Hamster Ovary cells. Robust growth in suspension culture, low endogenous protein secretion.Large-scale production and purification of recombinant ALK ligands.
NIH/3T3 Mouse Embryonic Fibroblast cells. Good for studying signaling pathways in a non-human system.Co-culture experiments and functional assays of secreted ALK ligands.
Table 2: Common Selectable Markers for Stable Cell Line Generation
Selectable Marker GeneAntibioticTypical Working ConcentrationReference
pacPuromycin0.5 - 10 µg/mL[7]
hphHygromycin B100 - 500 µg/mL[8]
bsr or BSDBlasticidin S2 - 20 µg/mL[9][10]

Note: The optimal antibiotic concentration is cell-line dependent and must be determined empirically by performing a kill curve experiment.

Table 3: Illustrative Quantitative Analysis of Secreted ALK Ligand
Stable Cell LineALK Ligand ExpressedSecreted Ligand Concentration (ELISA)Reference for Method
HEK293T-ALKAL1Human ALKAL1500 - 1500 ng/mL[11]
CHO-K1-ALKAL2Human ALKAL21 - 5 mg/L[5]
NIH/3T3-PTNMurine Pleiotrophin200 - 800 ng/mL[11]

The values presented are illustrative and can vary significantly based on the expression vector, signal peptide, and culture conditions.

Table 4: Illustrative Dose-Dependent Activation of ALK Signaling
ALK LigandConcentrationFold Increase in p-ALK (Tyr1604)Reference for Method
Recombinant ALKAL210 nM~5-fold[12]
Recombinant ALKAL250 nM~15-fold[12]
Recombinant ALKAL2100 nM~25-fold[12]

This table illustrates the expected outcome of a dose-response experiment where a cell line endogenously or exogenously expressing the ALK receptor is stimulated with a purified, recombinant ALK ligand.

Experimental Protocols

Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)

This protocol is essential to determine the minimum concentration of an antibiotic that is lethal to non-transduced host cells.

  • Cell Plating: Seed the parental (non-transduced) host cell line into a 24-well plate at a density that allows for several days of growth without reaching confluency.

  • Antibiotic Dilution Series: Prepare a series of dilutions of the chosen antibiotic (Puromycin, Hygromycin B, or Blasticidin S) in the appropriate cell culture medium. The concentration range should span the typical working concentrations listed in Table 2.[7][8]

  • Treatment: The following day, replace the medium in each well with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.

  • Monitoring: Incubate the cells and monitor cell viability daily for 7-10 days. Replace the antibiotic-containing medium every 2-3 days.

  • Analysis: The optimal antibiotic concentration for selection is the lowest concentration that results in complete cell death within 7-10 days.[10]

Protocol 2: Generation of a Lentiviral Vector for ALK Ligand Expression
  • Vector Design:

    • Select a lentiviral expression vector containing a strong constitutive promoter (e.g., CMV or EF1α).[6]

    • Clone the cDNA of the ALK ligand of interest into the vector.

    • Crucially, ensure the ALK ligand cDNA is preceded by a highly efficient signal peptide sequence to direct the expressed protein to the secretory pathway. Commonly used and effective signal peptides include those from human serum albumin or interleukin-2.[13] The native signal peptide of the ALK ligand can also be used.

    • The vector must also contain a selectable marker gene (e.g., pac, hph, or bsr).[4]

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (containing the necessary viral proteins like Gag, Pol, and Rev) using a suitable transfection reagent.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • The viral supernatant can be concentrated to increase the viral titer.

Protocol 3: Creation of Stable Cell Lines via Lentiviral Transduction
  • Transduction:

    • Seed the target host cell line at a low density.

    • The next day, infect the cells with the lentivirus-containing supernatant. The addition of polybrene (4-8 µg/mL) can enhance transduction efficiency.

    • The Multiplicity of Infection (MOI), which is the ratio of viral particles to cells, should be optimized for each cell line to achieve a high percentage of transduced cells.

  • Selection:

    • After 24-48 hours, replace the virus-containing medium with fresh medium containing the predetermined optimal concentration of the selection antibiotic.[14]

    • Continue to culture the cells in the selection medium, replacing it every 2-3 days.

  • Expansion of Stable Pool:

    • Non-transduced cells will die off over 7-14 days. The remaining resistant cells form a stable, polyclonal population.

    • Expand this stable pool for further analysis.

  • (Optional) Single-Cell Cloning:

    • To generate a monoclonal cell line with uniform expression, perform limiting dilution or use fluorescence-activated cell sorting (FACS) if a fluorescent marker is co-expressed to isolate single cells.

    • Expand individual clones and screen for the highest level of ALK ligand expression.

Protocol 4: Validation of ALK Ligand Expression and Secretion
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Collect the conditioned medium from the stable cell line.

    • Use a commercially available or in-house developed sandwich ELISA to quantify the concentration of the secreted ALK ligand.

    • Include a standard curve with known concentrations of the recombinant ALK ligand to accurately determine the concentration in the conditioned medium.

  • Western Blot Analysis of Cell Lysate:

    • While ALK ligands are secreted, some intracellular protein can be detected.

    • Lyse the stable cells and perform a Western blot on the cell lysate using an antibody specific to the ALK ligand to confirm its expression.

Protocol 5: Functional Validation of Secreted ALK Ligand
  • ALK Receptor-Expressing Target Cells: Use a cell line that endogenously expresses the ALK receptor (e.g., certain neuroblastoma cell lines) or a cell line engineered to overexpress ALK.[2]

  • Stimulation:

    • Starve the ALK-expressing target cells of serum for several hours.

    • Treat the starved cells with the conditioned medium from the ALK ligand-expressing stable cell line for a short period (e.g., 5-30 minutes). Include conditioned medium from the parental, non-transduced cell line as a negative control.

  • Western Blot for ALK Pathway Activation:

    • Lyse the stimulated target cells.

    • Perform a Western blot using antibodies against phosphorylated ALK (e.g., p-ALK Tyr1604) and key downstream signaling proteins such as phosphorylated AKT (p-AKT Ser473) and phosphorylated ERK1/2 (p-ERK1/2 Thr202/Tyr204).

    • An increase in the phosphorylation of these proteins in cells treated with the conditioned medium from the stable cell line, compared to the negative control, confirms the biological activity of the secreted ALK ligand.

Visualizations

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ALK_Ligand ALK Ligand (e.g., ALKAL2) ALK_Receptor ALK Receptor ALK_Ligand->ALK_Receptor Binding & Dimerization PI3K PI3K ALK_Receptor->PI3K Autophosphorylation RAS RAS ALK_Receptor->RAS JAK JAK ALK_Receptor->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3 STAT3 JAK->STAT3 Differentiation Differentiation STAT3->Differentiation

Caption: ALK Signaling Pathway Activation.

Stable_Cell_Line_Workflow cluster_vector Vector Construction cluster_cell_line Stable Cell Line Generation cluster_validation Validation Vector_Design 1. Design Lentiviral Vector (ALK Ligand + Signal Peptide + Selectable Marker) Virus_Production 2. Produce Lentivirus in HEK293T cells Vector_Design->Virus_Production Transduction 3. Transduce Host Cells Virus_Production->Transduction Selection 4. Select with Antibiotic Transduction->Selection Expansion 5. Expand Stable Pool Selection->Expansion ELISA 6a. Quantify Secreted Ligand (ELISA) Expansion->ELISA Western_Functional 6b. Confirm Functional Activity (Western Blot) Expansion->Western_Functional Result Validated Stable Cell Line ELISA->Result Western_Functional->Result

Caption: Experimental Workflow for Generating Stable Cell Lines.

References

Application Notes and Protocols for Studying ALK Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Aberrant ALK activity, often due to chromosomal rearrangements, mutations, or amplification, is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma.[1][2] This has made ALK a prime target for the development of small molecule inhibitors. Understanding the interactions between ALK and its ligands (inhibitors) is fundamental for the discovery and development of effective targeted therapies.

These application notes provide an overview of the common methods used to characterize ALK protein-ligand interactions, from direct binding assays to cellular activity assessments. Detailed protocols for key techniques are provided to guide researchers in their experimental design.

ALK Signaling Pathway

Under normal physiological conditions, ALK is activated by its ligands, such as pleiotrophin (B1180697) and midkine, leading to receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain.[1][3] This activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for neuronal development and cell growth.[4][5] In cancer, chromosomal translocations can lead to the formation of fusion proteins (e.g., NPM-ALK, EML4-ALK) that cause constitutive, ligand-independent activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival.[1][2]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Ligand Ligand (e.g., Pleiotrophin) Ligand->ALK Binding & Dimerization STAT STAT JAK->STAT AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR->Transcription

Figure 1: Simplified ALK Signaling Pathway.

Biophysical Methods for Direct Binding Analysis

Biophysical techniques are essential for directly measuring the binding affinity and kinetics of a ligand to its target protein. These methods provide fundamental quantitative data on the interaction, independent of cellular context.

Surface Plasmon Resonance (SPR)

Application Note: Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[6] In a typical SPR experiment, the ALK protein (ligand) is immobilized on a sensor chip surface, and the small molecule inhibitor (analyte) is flowed over the surface.[6][7] The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[8] This allows for the determination of association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).[6]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis prep_ligand Prepare ALK Protein (Ligand) immobilize Immobilize ALK on Sensor Chip prep_ligand->immobilize prep_analyte Prepare Inhibitor (Analyte) inject_analyte Inject Serial Dilutions of Inhibitor prep_analyte->inject_analyte prep_buffers Prepare Running & Regeneration Buffers equilibrate Equilibrate with Running Buffer prep_buffers->equilibrate regenerate Regenerate Sensor Surface prep_buffers->regenerate immobilize->equilibrate equilibrate->inject_analyte inject_analyte->regenerate sensorgram Generate Sensorgrams inject_analyte->sensorgram fit_data Fit Data to Binding Model sensorgram->fit_data determine_params Determine kon, koff, Kd fit_data->determine_params

Figure 2: General workflow for an SPR experiment.

Protocol: SPR Analysis of ALK-Inhibitor Interaction

  • Preparation:

    • Express and purify the ALK kinase domain. Dialyze the protein into the desired running buffer (e.g., HBS-EP+).[9]

    • Prepare a stock solution of the inhibitor in DMSO and create a serial dilution series in the running buffer. The final DMSO concentration should be matched across all samples.

    • Prepare running buffer (e.g., HBS-EP+) and regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5). All solutions should be degassed.

  • Immobilization:

    • Activate the carboxymethylated dextran (B179266) surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[9]

    • Inject the ALK protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level (typically 2000-10000 RU).

    • Inject 1 M ethanolamine-HCl pH 8.5 to block any remaining active esters on the surface.[9]

  • Binding Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the serially diluted inhibitor solutions over the immobilized ALK surface, typically for 60-180 seconds, followed by a dissociation phase with running buffer for 120-600 seconds. Include a buffer-only injection for double referencing.

    • After each injection cycle, regenerate the sensor surface by injecting the regeneration buffer for 30-60 seconds.

  • Data Analysis:

    • Subtract the reference channel signal and the buffer-only injection signal from the raw data.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and calculate Kd (Kd = koff / kon).

Isothermal Titration Calorimetry (ITC)

Application Note: Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[9] It is considered the gold standard for determining binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single label-free experiment.[10][11] In a typical ITC experiment for ALK, a solution of the inhibitor is titrated into a solution containing the ALK protein in the sample cell of a microcalorimeter. The resulting heat changes are measured and plotted against the molar ratio of inhibitor to protein to generate a binding isotherm.

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_protein Prepare ALK Protein load_cell Load ALK into Sample Cell prep_protein->load_cell prep_ligand Prepare Inhibitor load_syringe Load Inhibitor into Syringe prep_ligand->load_syringe prep_buffer Prepare Matched Buffer prep_buffer->prep_protein prep_buffer->prep_ligand equilibrate_temp Equilibrate Temperature load_cell->equilibrate_temp load_syringe->equilibrate_temp titrate Perform Serial Injections equilibrate_temp->titrate integrate_peaks Integrate Heat Peaks titrate->integrate_peaks plot_isotherm Plot Binding Isotherm integrate_peaks->plot_isotherm fit_model Fit Data to Binding Model plot_isotherm->fit_model determine_params Determine Kd, n, ΔH, ΔS fit_model->determine_params

Figure 3: General workflow for an ITC experiment.

Protocol: ITC Analysis of ALK-Inhibitor Interaction

  • Preparation:

    • Express and purify the ALK kinase domain. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[12]

    • Dissolve the inhibitor in the final dialysis buffer to ensure a precise buffer match. The final DMSO concentration should be identical in both the protein and inhibitor solutions.

    • Degas all solutions thoroughly before use.

    • Accurately determine the concentrations of the protein and inhibitor.

  • Experiment Setup:

    • Load the ALK protein solution (e.g., 10-20 µM) into the sample cell.[11]

    • Load the inhibitor solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.[11]

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) that is typically discarded during analysis.

    • Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat signal for each injection peak.

    • Plot the integrated heat per injection against the molar ratio of inhibitor to ALK protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. ΔS is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

Cell-Based Assays for Functional Characterization

Cell-based assays are crucial for evaluating the efficacy of ALK inhibitors in a more physiologically relevant context. These assays measure the inhibitor's ability to block ALK kinase activity within intact cells and its downstream effects on cell signaling and viability.

ALK Phosphorylation Assay (Western Blot or ELISA)

Application Note: Constitutively active ALK fusion proteins in cancer cells exhibit high levels of autophosphorylation. ALK inhibitors block this activity, leading to a decrease in phosphorylated ALK (p-ALK). This can be quantified using methods like Western blotting or Enzyme-Linked Immunosorbent Assay (ELISA).[13][14] In a typical assay, ALK-positive cancer cell lines (e.g., Karpas-299, H3122) are treated with varying concentrations of the inhibitor.[13][15] Cell lysates are then analyzed for the levels of p-ALK and total ALK. The ratio of p-ALK to total ALK provides a measure of the inhibitor's target engagement and potency (IC50) in a cellular environment.

Experimental Workflow:

Phospho_ALK_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis seed_cells Seed ALK-positive Cells treat_inhibitor Treat with Inhibitor Dilutions seed_cells->treat_inhibitor incubate Incubate for a Defined Period treat_inhibitor->incubate lyse_cells Lyse Cells & Quantify Protein incubate->lyse_cells run_wb_elisa Perform Western Blot or ELISA lyse_cells->run_wb_elisa detect_palk Detect Phospho-ALK run_wb_elisa->detect_palk detect_talk Detect Total ALK run_wb_elisa->detect_talk quantify_bands Quantify Band/Signal Intensity detect_palk->quantify_bands detect_talk->quantify_bands normalize_palk Normalize p-ALK to Total ALK quantify_bands->normalize_palk plot_curve Plot Dose-Response Curve normalize_palk->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

Figure 4: Workflow for ALK Phosphorylation Assay.

Protocol: Western Blot for ALK Phosphorylation

  • Cell Culture and Treatment:

    • Seed ALK-positive cells (e.g., H3122) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the ALK inhibitor for a specified time (e.g., 2-6 hours).[15] Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ALK (e.g., anti-p-ALK Tyr1604) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ALK and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ALK signal to the total ALK signal.

    • Plot the normalized p-ALK levels against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay

Application Note: TR-FRET assays are a powerful tool for measuring kinase activity in a high-throughput format.[16] The LanthaScreen™ TR-FRET kinase assay, for example, uses a terbium-labeled antibody that recognizes the phosphorylated form of a fluorescein-labeled substrate peptide.[16] When the ALK enzyme phosphorylates the substrate, the binding of the antibody brings the terbium donor and fluorescein (B123965) acceptor into close proximity, resulting in a FRET signal.[16] Inhibitors of ALK will prevent substrate phosphorylation, leading to a decrease in the FRET signal. This method is highly sensitive and less prone to interference from compound fluorescence compared to standard FRET.[17]

Experimental Workflow:

TRFRET_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate Reaction cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_kinase Prepare ALK Enzyme add_kinase Add ALK Enzyme prep_kinase->add_kinase prep_substrate Prepare Fluorescent Substrate/ATP Mix start_reaction Add Substrate/ATP to Initiate prep_substrate->start_reaction prep_detection Prepare Antibody/EDTA Mix stop_reaction Add Antibody/EDTA to Stop & Detect prep_detection->stop_reaction add_inhibitor->add_kinase add_kinase->start_reaction incubate_reaction Incubate at Room Temp start_reaction->incubate_reaction incubate_reaction->stop_reaction incubate_detection Incubate for Detection stop_reaction->incubate_detection read_plate Read TR-FRET Signal incubate_detection->read_plate calculate_ratio Calculate Emission Ratio read_plate->calculate_ratio plot_curve Plot Dose-Response Curve calculate_ratio->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

Figure 5: General workflow for a TR-FRET Kinase Assay.

Protocol: LanthaScreen™ TR-FRET ALK Assay

  • Reagent Preparation:

    • Prepare a serial dilution of the ALK inhibitor in kinase reaction buffer.

    • Prepare a solution of ALK enzyme and a fluorescein-labeled ALK substrate peptide in kinase reaction buffer.

    • Prepare a solution of ATP at a concentration close to its Km,app.

    • Prepare a detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer.

  • Kinase Reaction:

    • In a low-volume 384-well plate, add the inhibitor dilutions.

    • Add the ALK enzyme/substrate mixture to all wells.

    • Initiate the reaction by adding the ATP solution. The final reaction volume is typically 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the terbium-labeled antibody/EDTA solution.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

    • Calculate the emission ratio (acceptor signal / donor signal).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following table summarizes publicly available data for selected ALK inhibitors. This data is intended for comparative purposes; experimental conditions can significantly influence the absolute values.

InhibitorAssay TypeTargetIC50 (nM)Kd (nM)Reference
Crizotinib (B193316) EnzymaticALK~20-30-[15]
Cell-based (H3122)EML4-ALK~100-[15]
Ceritinib (B560025) EnzymaticALK0.15-[4]
Cell-based (NPM-ALK)NPM-ALK26-[2]
Cell-based (H3122)EML4-ALK27-35-[18]
Alectinib EnzymaticALK1.9-[4]
Brigatinib Cell-freeALK0.62-[18]
Lorlatinib Cell-basedALK (G1202R)80-[4]

Note: IC50 values are highly dependent on the assay conditions (e.g., ATP concentration). Kd values represent direct binding affinity and are independent of such factors. Data should be compared with caution across different studies and assay formats.

References

Application Notes and Protocols for CRISPR-Cas9 Knockout of ALK Ligand Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. Aberrant ALK signaling is implicated in various cancers, making it a key target for therapeutic intervention. The primary ligands that activate ALK are FAM150A (also known as ALKAL1 or AUGβ) and FAM150B (also known as ALKAL2 or AUGα). FAM150B is a potent activator of both ALK and the related receptor Leukocyte Tyrosine Kinase (LTK), while FAM150A is more specific to LTK, showing only weak activation of ALK.[1] Understanding the specific contributions of each ligand to ALK signaling is critical for developing targeted therapies. This document provides detailed protocols for the CRISPR-Cas9 mediated knockout of ALK ligand genes, FAM150A and FAM150B, and methods for quantifying the impact on ALK signaling pathways.

ALK Signaling Pathway

Upon ligand binding, ALK dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated by ALK include the Ras-ERK, PI3K-Akt, and JAK-STAT pathways, which are central to cell proliferation, survival, and differentiation.

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand1 FAM150A (ALKAL1) ALK ALK Receptor ligand1->ALK Weak Activation ligand2 FAM150B (ALKAL2) ligand2->ALK Strong Activation Ras Ras ALK->Ras PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF Ras->RAF AKT Akt PI3K->AKT STAT3 STAT3 JAK->STAT3 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival Differentiation Differentiation STAT3->Differentiation

Caption: ALK signaling pathway activated by its ligands.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of FAM150A and FAM150B

This protocol outlines the steps for generating knockout cell lines for the ALK ligand genes FAM150A and FAM150B using CRISPR-Cas9 technology.

1. Guide RNA (gRNA) Design and Synthesis

  • Target Selection: Identify exon regions early in the coding sequence of FAM150A and FAM150B to maximize the likelihood of generating a loss-of-function mutation.

  • gRNA Design: Use online tools such as Benchling or CHOPCHOP to design gRNAs with high on-target scores and low off-target potential.

    • Example sgRNA Sequences (Human):

      • FAM150A (ALKAL1): 5'- GAGCGGACACGCAGCCGCCA -3' (targeting exon 2)

      • FAM150B (ALKAL2): 5'- GCGCTCGGGCTGCAGCGGCT -3' (targeting exon 1)

  • Synthesis: Synthesize the designed gRNAs or clone them into a suitable expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).

2. Cell Culture and Transfection

  • Cell Line Selection: Choose a cell line that endogenously expresses the ALK receptor (e.g., neuroblastoma cell lines like SH-SY5Y or IMR-32).

  • Transfection: Transfect the chosen cell line with the Cas9 and gRNA expression vectors using a suitable method (e.g., lipofection or electroporation). Include a non-targeting gRNA as a negative control.

3. Selection and Clonal Isolation

  • Antibiotic Selection: If using a vector with a selection marker (e.g., puromycin), apply the antibiotic to select for transfected cells.

  • Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.

4. Validation of Knockout

  • Genomic DNA Extraction and PCR: Extract genomic DNA from expanded clones and perform PCR to amplify the targeted region.

  • Sanger Sequencing: Sequence the PCR products to identify insertions or deletions (indels) that result in frameshift mutations.

  • qRT-PCR: Extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to confirm the absence of FAM150A or FAM150B mRNA.

    • Primer Sequences (Human):

      • FAM150A Fwd: 5'-CTGGAGGAGGCGGAGGAGTA-3'

      • FAM150A Rev: 5'-GGCTGGAGAGGAGGAGGAAG-3'

      • FAM150B Fwd: 5'-CCTGGAGGAGGAGGAGGAGT-3'

      • FAM150B Rev: 5'-GGCTGGAGAGGAGGAGGAAG-3'

      • GAPDH Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3'

      • GAPDH Rev: 5'-GAAGATGGTGATGGGATTTC-3'

  • Western Blot: Prepare cell lysates and perform Western blotting to confirm the absence of FAM150A or FAM150B protein.[2][3][4][5]

Protocol 2: Quantification of ALK Signaling Pathway Activation

This protocol describes how to quantify the phosphorylation of key proteins in the ALK signaling pathway following ligand knockout.

1. Cell Culture and Stimulation

  • Culture the validated knockout and wild-type control cell lines.

  • For stimulation experiments, serum-starve the cells overnight and then treat with the non-targeted ligand (e.g., stimulate FAM150A KO cells with recombinant FAM150B) or a positive control (e.g., pervanadate).

2. Protein Lysate Preparation

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

3. Western Blot Analysis

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of ALK, ERK, AKT, and STAT3.

  • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Primary Antibodies:

    • p-ALK (Tyr1604)

    • Total ALK

    • p-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • p-AKT (Ser473)

    • Total AKT

    • p-STAT3 (Tyr705)

    • Total STAT3

4. Densitometry Analysis

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the phosphorylated protein to the total protein for each sample.

Experimental Workflow

CRISPR_Workflow cluster_design Design & Synthesis cluster_editing Gene Editing cluster_validation Validation cluster_analysis Functional Analysis gRNA_design gRNA Design (FAM150A & FAM150B) gRNA_synthesis gRNA Synthesis/ Cloning gRNA_design->gRNA_synthesis transfection Cell Transfection gRNA_synthesis->transfection selection Selection & Clonal Isolation transfection->selection genomic_validation Genomic Validation (PCR & Sequencing) selection->genomic_validation expression_validation Expression Validation (qRT-PCR & Western Blot) genomic_validation->expression_validation stimulation Cell Stimulation expression_validation->stimulation western_blot Western Blot (p-ALK, p-ERK, etc.) stimulation->western_blot quantification Densitometry & Data Analysis western_blot->quantification

Caption: CRISPR-Cas9 knockout experimental workflow.

Data Presentation

The following tables summarize the expected quantitative outcomes from the knockout experiments based on existing literature. The data represents the relative phosphorylation levels of key signaling proteins normalized to total protein levels and compared to wild-type (WT) cells.

Cell LineTreatmentRelative p-ALK (Tyr1604)Relative p-ERK1/2 (Thr202/Tyr204)Relative p-AKT (Ser473)Relative p-STAT3 (Tyr705)Reference
WT Unstimulated1.01.01.01.0Baseline
WT FAM150A (10 nM)~1.5~1.2~1.3~1.1[1]
WT FAM150B (1 nM)~5.0~4.0~3.5~2.5[1][6]
FAM150A KO Unstimulated~0.8~0.9~0.9~0.9Hypothetical
FAM150A KO FAM150B (1 nM)~5.0~4.0~3.5~2.5[6]
FAM150B KO Unstimulated~0.2~0.3~0.4~0.5Hypothetical
FAM150B KO FAM150A (10 nM)~1.2~1.1~1.1~1.0[1]
GeneValidation MethodExpected Result in KO vs. WT
FAM150A qRT-PCR>95% reduction in mRNA levels
FAM150A Western BlotNo detectable protein band
FAM150B qRT-PCR>95% reduction in mRNA levels
FAM150B Western BlotNo detectable protein band

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers to effectively knock out the ALK ligand genes FAM150A and FAM150B and to quantitatively assess the impact on ALK signaling. These application notes will aid in dissecting the specific roles of each ligand in both normal physiology and disease, ultimately facilitating the development of more precise and effective ALK-targeted therapies.

References

Application Notes and Protocols for In Vivo Models for Studying ALK Ligand Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase pivotal in the development of the nervous system and implicated in various cancers like neuroblastoma and non-small cell lung cancer.[1][2][3][4] The discovery of its physiological ligands, ALKAL1 (FAM150A) and ALKAL2 (FAM150B/Augmentor-α), has opened new avenues to investigate the receptor's function in both normal physiology and disease.[5][6][7] In vivo models are indispensable for elucidating the complex interactions between ALK and its ligands, validating their roles in pathogenesis, and testing novel therapeutic strategies.

This document provides detailed application notes and protocols for three key in vivo models used to study ALK ligand function: Drosophila melanogaster, Danio rerio (zebrafish), and murine models.

ALK Signaling Pathways

Upon binding of ALKAL ligands, the ALK receptor dimerizes and undergoes autophosphorylation, triggering multiple downstream signaling cascades.[8][9] These pathways, including the RAS/MAPK, PI3K/AKT, JAK/STAT, and PLCγ pathways, are crucial for regulating cellular processes like proliferation, survival, and differentiation.[2][10][11] Dysregulation of this signaling is a key driver in ALK-implicated cancers.[10]

Zebrafish_Workflow A Design sgRNAs targeting alkal1, alkal2a, alkal2b B Synthesize sgRNAs and prepare Cas9 protein A->B C Prepare Injection Mix: sgRNA + Cas9 Protein B->C D Microinject into 1-cell stage Zebrafish Embryos C->D E Raise F0 Injected Embryos to Adulthood D->E F Outcross F0 fish and screen F1 for germline transmission E->F G Generate F2 homozygous mutant embryos via F1 incross F->G H Quantify Iridophores in larvae at 5 dpf G->H I Analyze Phenotype and Larval Viability H->I

References

ALK Ligand-1 as a Biomarker in Neuroblastoma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical player in the pathogenesis of neuroblastoma, a common and often deadly childhood cancer. While mutations and amplification of the ALK gene are established oncogenic drivers, the role of its activating ligands, ALK Ligand-1 (ALKAL1 or FAM150A) and ALK Ligand-2 (ALKAL2 or FAM150B), is an expanding area of research. These ligands, also known as Augmentor-β and Augmentor-α respectively, bind to the extracellular domain of the ALK receptor, inducing its dimerization and subsequent activation of downstream signaling pathways. This activation, even in the absence of ALK mutations, can promote tumor progression.[1][2][3] This document provides detailed application notes and experimental protocols for the study of ALK ligand-1 as a biomarker in neuroblastoma, aimed at facilitating further research and therapeutic development.

ALK Signaling Pathway in Neuroblastoma

Upon binding of ALKAL1 or ALKAL2, the ALK receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. The principal pathways activated include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways converge to regulate key cellular processes such as proliferation, survival, and differentiation. In neuroblastoma, aberrant ALK signaling has been shown to contribute to oncogenesis.

ALK_Signaling_Pathway Ligand ALK Ligand-1 (ALKAL1/FAM150A) ALK ALK Receptor Ligand->ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK MYCN MYCN Amplification ALK->MYCN RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Differentiation Inhibition of Differentiation ERK->Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Differentiation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Differentiation MYCN->Proliferation

Caption: Simplified ALK signaling pathway in neuroblastoma.

Quantitative Data on ALK and its Ligands in Neuroblastoma

The expression of ALK and its ligands has been investigated in several studies, revealing correlations with clinical parameters. The following tables summarize key quantitative findings.

Table 1: ALK Protein Expression in Neuroblastoma by Immunohistochemistry (IHC)

Clinical ParameterPatient Cohort (n)Percentage of ALK-Positive Cases (%)Reference
Tumor Stage
Stage I7225.0[4]
Stage II7237.5[4]
Stage III7243.8[4]
Stage IV7280.6[4]
Risk Group
Low Risk7229.2[4]
Intermediate Risk7242.9[4]
High Risk7288.9[4]
Overall Expression
High Expression6141.0[5]
High Expression9065.6[6]

Table 2: ALK Gene Alterations in Neuroblastoma

AlterationPatient Cohort (n)Frequency (%)Prognostic SignificanceReference
ALK Amplification2461.2Associated with decreased overall survival.[4]
ALK Copy Number Gain24639.1Trend towards better prognosis compared to normal copy number.[4]
ALK Mutations1596 (diagnostic)~8Associated with poorer survival in high- and intermediate-risk disease.[7]

Table 3: ALKAL2 (FAM150B) Gene Expression in Neuroblastoma Cohorts

CohortMYCN StatusNumber of SamplesMedian ALKAL2 Expression (Arbitrary Units)Database/Reference
KocakNon-amplified476~250R2: Genomics Analysis and Visualization Platform
KocakAmplified123~300R2: Genomics Analysis and Visualization Platform
VersteegNon-amplified81~6.5R2: Genomics Analysis and Visualization Platform
VersteegAmplified7~7.0R2: Genomics Analysis and Visualization Platform
SEQCNon-amplified399~150R2: Genomics Analysis and Visualization Platform
SEQCAmplified100~200R2: Genomics Analysis and Visualization Platform

Note: Data for ALKAL1 (FAM150A) protein expression and its direct correlation with clinical outcomes in large neuroblastoma cohorts are limited in the currently available literature.

Experimental Workflow for ALK Ligand-1 Biomarker Analysis

A typical workflow for investigating ALK ligand-1 as a biomarker in neuroblastoma involves sample collection, processing, and analysis using various molecular and immunological techniques.

Experimental_Workflow Start Patient Samples (Tumor Tissue, Blood) FFPE Formalin-Fixed Paraffin-Embedding Start->FFPE FreshFrozen Fresh Frozen Tissue Start->FreshFrozen SerumPlasma Serum/Plasma Separation Start->SerumPlasma IHC Immunohistochemistry (IHC) FFPE->IHC RNA_Extraction RNA Extraction FreshFrozen->RNA_Extraction ELISA ELISA SerumPlasma->ELISA Data_Analysis Data Analysis & Correlation with Clinical Outcomes IHC->Data_Analysis qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR qRT_PCR->Data_Analysis ELISA->Data_Analysis

Caption: General workflow for ALK ligand-1 biomarker analysis.

Experimental Protocols

Immunohistochemistry (IHC) for ALKAL1/ALKAL2 in Formalin-Fixed Paraffin-Embedded (FFPE) Neuroblastoma Tissue

This protocol provides a general guideline for the detection of ALKAL1 and ALKAL2 in FFPE neuroblastoma tissue sections. Optimization of antibody concentrations and incubation times is recommended for specific antibodies and tissue types.

Materials:

  • FFPE neuroblastoma tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against ALKAL1 (FAM150A) or ALKAL2 (FAM150B)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in 100% ethanol (2 x 3 minutes).

    • Immerse in 95% ethanol (1 x 3 minutes).

    • Immerse in 70% ethanol (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse with PBS.

  • Peroxidase Blocking:

    • Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Chromogenic Detection:

    • Incubate slides with DAB substrate-chromogen solution until the desired stain intensity develops (monitor under a microscope).

    • Rinse with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Differentiate and blue the slides.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble ALKAL1 (FAM150A)

This protocol is adapted from a published method for the detection of FAM150A and can be used to quantify soluble ALKAL1 in patient serum or plasma.[8]

Materials:

  • 96-well microplate

  • Recombinant human ALKAL1 (FAM150A) standard

  • Patient serum or plasma samples

  • Coating buffer (e.g., 100 mM sodium bicarbonate, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Capture antibody against ALKAL1

  • Detection antibody against ALKAL1 (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the capture antibody in coating buffer to the recommended concentration.

    • Add 100 µL of the diluted capture antibody to each well.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare a serial dilution of the recombinant ALKAL1 standard in blocking buffer.

    • Add 100 µL of standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the biotinylated detection antibody in blocking buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the streptavidin-HRP conjugate in blocking buffer.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

Quantitative Real-Time PCR (qRT-PCR) for ALKAL1 and ALKAL2 mRNA

This protocol provides a general framework for quantifying ALKAL1 and ALKAL2 mRNA expression in neuroblastoma cell lines or tumor tissue. Specific primer sequences should be designed and validated for optimal performance.

Materials:

  • Neuroblastoma cells or fresh-frozen tumor tissue

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Forward and reverse primers for ALKAL1 (FAM150A), ALKAL2 (FAM150B), and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Primer Design (Example - to be validated):

  • Human ALKAL1 (FAM150A):

    • Forward: 5'-GCTGGCTGGGAAGAGAAAGG-3'

    • Reverse: 5'-CAGGGAGGAAGAGGGAAAGG-3'

  • Human ALKAL2 (FAM150B):

    • Forward: 5'-CCTCTTCCTGGCCAACATCT-3'

    • Reverse: 5'-GGCACATTGGGGTAGTCAGG-3'

  • Human GAPDH:

    • Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

    • Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

Procedure:

  • RNA Extraction:

    • Extract total RNA from cells or tissue using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.

    • Set up reactions in triplicate for each sample and target gene.

    • Include no-template controls to check for contamination.

  • Real-Time PCR Cycling:

    • Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis step if using SYBR Green to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative expression of ALKAL1 and ALKAL2 using the ΔΔCt method, normalizing to the reference gene.

Conclusion

The ALK ligands, ALKAL1 and ALKAL2, represent promising biomarkers in neuroblastoma. Their expression and activation of the ALK receptor can contribute to tumor progression, and their detection may provide valuable prognostic information and guide therapeutic strategies. The protocols and data presented here offer a foundation for researchers to further investigate the role of ALK ligand-1 in neuroblastoma and to develop novel diagnostic and therapeutic approaches targeting this critical signaling pathway. Further studies are warranted to establish the clinical utility of ALK ligand expression as an independent prognostic marker and to explore the therapeutic potential of targeting the ligand-receptor interaction.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Recombinant ALK Ligand

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the recombinant expression and purification of Anaplastic Lymphoma Kinase (ALK) ligand. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My recombinant ALK ligand expression is very low or undetectable. What are the potential causes and how can I troubleshoot this?

Low or undetectable expression of recombinant ALK ligand is a frequent challenge. The issue can arise from various factors, from the initial vector design to the protein harvesting process. Below is a systematic approach to troubleshoot this problem.

  • Codon Optimization: The codon usage of the human ALK ligand gene may not be optimal for your chosen expression host (e.g., E. coli, insect cells).

    • Solution: Synthesize a codon-optimized version of the ALK ligand gene tailored to your specific expression system. This can significantly improve translational efficiency.

  • Vector Design: The choice of expression vector and its components are critical for robust protein production.

    • Solution:

      • Promoter Strength: Ensure you are using a strong, inducible promoter suitable for your host (e.g., T7 promoter in E. coli, polyhedrin promoter in baculovirus-infected insect cells).

      • Fusion Tags: The addition of a fusion tag (e.g., 6xHis-tag, GST-tag) can sometimes enhance expression and solubility. The position (N- or C-terminus) and type of tag can influence protein folding and yield, so it may be necessary to experiment with different options.[1]

  • Host Strain Selection: The genetic background of the host strain can significantly impact protein expression, particularly for proteins that might be toxic to the host.

    • Solution: For E. coli, consider using strains like BL21(DE3)pLysS, which helps to minimize basal expression of the T7 RNA polymerase, thereby reducing toxicity before induction. For more complex proteins requiring post-translational modifications, an insect cell system (e.g., Sf9, Hi5) might be more appropriate.[2]

  • Induction Conditions: Suboptimal induction parameters are a common reason for low protein yield.

    • Solution:

      • Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG for E. coli) to determine the optimal level that maximizes protein expression without causing excessive stress to the cells.[3][4]

      • Induction Temperature and Duration: Lowering the induction temperature (e.g., 15-25°C) and extending the induction time can slow down protein synthesis, promoting proper folding and increasing the yield of soluble protein.[5][6]

Q2: My ALK ligand is expressed, but it's insoluble and forming inclusion bodies. How can I improve its solubility?

Inclusion bodies are insoluble aggregates of misfolded protein, a common problem in recombinant protein expression, especially in bacterial systems. Here are several strategies to improve the solubility of your recombinant ALK ligand:

  • Lower Expression Temperature: As mentioned above, reducing the temperature during induction is one of the most effective methods to increase the solubility of recombinant proteins.[5][6] Slower synthesis rates allow more time for correct protein folding.

  • Solubility-Enhancing Fusion Tags: Fusing the ALK ligand to a highly soluble protein partner, such as Maltose Binding Protein (MBP) or Glutathione (B108866) S-transferase (GST), can significantly improve its solubility. These tags can often be cleaved off after purification.

  • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ in your E. coli host can increase the yield of soluble ALK ligand.

  • Refolding from Inclusion Bodies: If optimizing expression conditions fails to produce soluble protein, you can purify the inclusion bodies and then refold the protein. This typically involves solubilizing the inclusion bodies with strong denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride) followed by a refolding process where the denaturant is gradually removed.

Q3: I'm losing a significant amount of my ALK ligand during purification. What could be the cause and how can I prevent this?

Protein loss during purification can occur at several stages. Here are some common causes and their solutions:

  • Inefficient Cell Lysis: If cells are not lysed effectively, a large portion of your protein will remain trapped and be discarded with the cell debris.

    • Solution: Ensure your lysis method (e.g., sonication, French press, enzymatic lysis) is optimized for your cell type and culture volume. Monitor lysis efficiency by microscopy.

  • Protein Degradation: Proteases released during cell lysis can degrade your target protein.

    • Solution: Perform all purification steps at low temperatures (4°C) and add a protease inhibitor cocktail to your lysis buffer.

  • Issues with Affinity Tag Binding: The affinity tag on your protein may not be accessible or could be cleaved, preventing it from binding to the purification resin.

    • Solution:

      • Tag Accessibility: If you suspect the tag is buried within the folded protein, consider moving the tag to the other terminus.

      • Buffer Conditions: Ensure the pH and salt concentration of your binding buffer are optimal for the interaction between the tag and the resin. For His-tagged proteins, avoid high concentrations of imidazole (B134444) in the binding buffer.

  • Suboptimal Elution Conditions: The conditions for eluting your protein from the purification column may not be optimal, leading to incomplete recovery.

    • Solution: Perform small-scale trials to optimize the concentration of the eluting agent (e.g., imidazole for His-tagged proteins, glutathione for GST-tagged proteins) or the pH for elution. A gradient elution can help to determine the optimal elution conditions.

Data Presentation

Table 1: Effect of Induction Temperature on Recombinant Protein Yield and Solubility

Induction Temperature (°C)Induction Time (hours)Total Protein Yield (mg/L)Soluble Protein (% of Total)
37415010
30612030
25128060
18245090

This table presents representative data on how induction temperature can influence the yield and solubility of a recombinant protein expressed in E. coli. Actual results may vary depending on the specific protein and expression system.

Table 2: Effect of IPTG Concentration on Recombinant Protein Yield in E. coli

IPTG Concentration (mM)Cell Density (OD600) at HarvestTotal Protein Yield (mg/L)
0.12.580
0.52.2120
1.02.0100
2.01.890

This table illustrates how different concentrations of the inducer IPTG can affect cell growth and the final yield of a recombinant protein. High concentrations of IPTG can sometimes be toxic to the cells, leading to lower overall yield.[4]

Experimental Protocols

Protocol 1: Expression of His-tagged Recombinant ALK Ligand in E. coli

Objective: To express a 6xHis-tagged recombinant ALK ligand in E. coli BL21(DE3).

Methodology:

  • Transformation: Transform the expression plasmid containing the codon-optimized ALK ligand gene into chemically competent E. coli BL21(DE3) cells. Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking at 220 rpm.

  • Main Culture: Inoculate 1 L of LB medium (in a 2.5 L baffled flask) with the overnight starter culture to a starting OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1-1.0 mM to induce protein expression.

  • Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Cell Lysis and Preparation of Cleared Lysate

Objective: To lyse the E. coli cells and prepare a cleared lysate containing the soluble recombinant ALK ligand.

Methodology:

  • Resuspension: Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, and a protease inhibitor cocktail).

  • Lysis: Incubate on ice for 30 minutes with occasional vortexing. Further lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) until the suspension is no longer viscous.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris and insoluble protein.

  • Collection: Carefully collect the supernatant, which is the cleared lysate containing the soluble His-tagged ALK ligand.

Protocol 3: Purification of His-tagged ALK Ligand using Ni-NTA Affinity Chromatography

Objective: To purify the His-tagged recombinant ALK ligand from the cleared lysate.

Methodology:

  • Resin Equilibration: Equilibrate a Ni-NTA chromatography column with 5 column volumes of Lysis Buffer.

  • Binding: Load the cleared lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged ALK ligand with 5-10 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions of 1 mL.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified ALK ligand. Pool the pure fractions.

  • Buffer Exchange: If necessary, remove the imidazole and exchange the buffer of the purified protein solution using dialysis or a desalting column into a suitable storage buffer (e.g., PBS with 10% glycerol).

Visualizations

TroubleshootingWorkflow Troubleshooting Low Recombinant ALK Ligand Yield Start Low or No ALK Ligand Yield CheckExpression Check for Expression (SDS-PAGE / Western Blot) Start->CheckExpression NoExpression No Expression Detected CheckExpression->NoExpression No band ExpressionDetected Expression Detected CheckExpression->ExpressionDetected Band present OptimizeCodon Optimize Codon Usage for Host NoExpression->OptimizeCodon CheckVector Verify Vector Integrity (Sequencing) NoExpression->CheckVector OptimizeInduction Optimize Induction (Temperature, Time, [Inducer]) NoExpression->OptimizeInduction ChangeHost Change Expression Host (e.g., E. coli to Insect Cells) NoExpression->ChangeHost CheckSolubility Check Solubility (Soluble vs. Insoluble Fraction) ExpressionDetected->CheckSolubility Insoluble Mainly Insoluble (Inclusion Bodies) CheckSolubility->Insoluble Protein in pellet Soluble Mainly Soluble CheckSolubility->Soluble Protein in supernatant OptimizeSolubility Optimize for Solubility: - Lower Temperature - Add Solubility Tag - Co-express Chaperones Insoluble->OptimizeSolubility Refold Refold from Inclusion Bodies Insoluble->Refold CheckPurification Troubleshoot Purification: - Inefficient Lysis - Protease Degradation - Binding/Elution Issues Soluble->CheckPurification OptimizeCodon->CheckExpression CheckVector->CheckExpression OptimizeInduction->CheckExpression ChangeHost->CheckExpression OptimizeSolubility->CheckSolubility Refold->CheckPurification Success Improved Yield of Purified ALK Ligand CheckPurification->Success

Caption: A workflow for troubleshooting low yield of recombinant ALK ligand.

ALK_Signaling_Pathway ALK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Ligand ALK Ligand ALK_Receptor ALK Receptor ALK_Ligand->ALK_Receptor Binds and activates SHC Shc ALK_Receptor->SHC IRS1 IRS1 ALK_Receptor->IRS1 JAK JAK ALK_Receptor->JAK PLCg PLCγ ALK_Receptor->PLCg GRB2 Grb2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC IP3->PKC DAG->PKC PKC->Transcription

Caption: A simplified diagram of the ALK signaling pathway.

References

Technical Support Center: Optimizing ALK Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anaplastic Lymphoma Kinase (ALK) activation assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to measure ALK activation?

A1: ALK activation, which involves its autophosphorylation, can be measured using several methods. The most common are cell-based assays like Western blotting and ELISA to detect phosphorylated ALK (p-ALK), and in vitro kinase assays that measure the phosphorylation of a substrate by recombinant ALK.[1][2][3]

Q2: I am not observing the expected inhibitory effect of my compound in a cell-based assay. What are the potential causes?

A2: This can be due to several factors:

  • Reagent Integrity: Ensure the inhibitor is fully dissolved (typically in DMSO) and has been stored correctly to prevent degradation. Prepare fresh dilutions for each experiment.[4]

  • Experimental Protocol: The treatment duration may be too short. Conduct a time-course experiment (e.g., 1, 6, 24, 48 hours) to find the optimal incubation time.[4]

  • Cellular Context: Confirm that your cell line expresses ALK and that the kinase is active (phosphorylated) under your experimental conditions before adding the inhibitor.[4] You can verify this by Western blot.[1]

  • Compound Concentration: Errors in dilution calculations or pipetting can lead to a lower effective concentration of the inhibitor. Double-check all calculations and use calibrated pipettes.[4]

Q3: What is the typical concentration range for ALK inhibitors in cellular assays?

A3: The effective concentration can vary depending on the compound and the cell line. For cellular (phenotypic) assays that measure downstream effects like cell viability, a broad concentration range from 100 nM to 20 µM is often used to determine the EC50.[4] For target inhibition assays (e.g., measuring ALK phosphorylation), the IC50 is typically lower.

Troubleshooting Guides

Weak or No Signal
Possible Cause Recommendation Relevant Assay Type(s)
Omission of a key reagent Systematically check that all reagents (e.g., primary antibody, secondary antibody, substrate, ATP) were added in the correct order.ELISA, Western Blot, In Vitro Kinase Assay
Inactive enzyme or substrate Test the activity of the recombinant ALK enzyme and ensure the substrate is not degraded. For cell-based assays, ensure cells were properly stimulated to induce ALK activation if necessary.In Vitro Kinase Assay, Cell-based assays
Insufficient incubation times Optimize incubation times for antibodies, substrates, and the kinase reaction itself. Substrate development times for ELISAs are typically 10-30 minutes.ELISA, Western Blot, In Vitro Kinase Assay
Low ALK expression in cells Confirm ALK expression in your chosen cell line using Western blot or qPCR before starting the assay.[4]Cell-based assays
Improper assay temperature Ensure all incubation steps are performed at the recommended temperature. Bring all reagents to room temperature before use unless the protocol specifies otherwise.[5]ELISA, In Vitro Kinase Assay
High Background
Possible Cause Recommendation Relevant Assay Type(s)
Insufficient blocking Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA). For phospho-ALK detection, use BSA instead of milk.[6]ELISA, Western Blot
Inadequate washing Increase the number and duration of wash steps. Ensure complete aspiration of wash buffer between steps.[7]ELISA, Western Blot
Antibody concentration too high Titrate the primary and secondary antibodies to determine the optimal concentration that gives a strong signal without high background.ELISA, Western Blot
Cross-reactivity of antibodies Run appropriate controls, such as secondary antibody only, to check for non-specific binding.ELISA, Western Blot
Contaminated buffers Use freshly prepared, sterile buffers for all steps of the assay.[8]ELISA, Western Blot, In Vitro Kinase Assay

Quantitative Data Summary

Table 1: Inhibitory Activity (IC50) of Alk-IN-6 Against Wild-Type and Mutant ALK
Target KinaseIC50 (nM)
ALK (wild-type)71
ALK F1196M18.72
ALK F1174L36.81
Data sourced from Das D, et al. Bioorg Med Chem Lett. 2019 Jun 15;29(12):1514-1517.[9]
Table 2: Example of In Vitro Kinase Assay Optimization Parameters
ParameterRecommended Concentration/ConditionPurpose
Recombinant ALK Enzyme Titrate to determine the EC80 value (concentration giving 80% of maximal activity).To ensure the assay is in the linear range of the enzyme titration curve.[6][10]
ATP Determine the apparent Km (Km,app) and use a concentration at or near this value. A common starting point is 10 µM.[6][10]To ensure the assay is sensitive to competitive inhibitors.
Substrate Titrate to determine the optimal concentration, often starting at 5 times the ATP concentration.[10]To avoid substrate depletion during the reaction.
Reaction Time Determine the time point at which the EC50 from the enzyme titration no longer changes.To ensure the reaction is in the linear phase.[10]
DMSO Keep the final concentration low (typically ≤1%) to minimize effects on kinase activity.[11]To avoid solvent-induced artifacts.

Experimental Protocols

Protocol 1: In Vitro ALK Kinase Assay (Radiometric)

This protocol describes a method to measure the phosphorylation of a substrate by recombinant ALK using radiolabeled ATP.

Materials:

  • Recombinant human ALK

  • Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (containing a tracer amount of [γ-³²P]ATP)

  • Test inhibitor (e.g., Alk-IN-6) dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a microplate, add the diluted inhibitor or vehicle control (DMSO).

  • Add the recombinant ALK enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[1]

  • Prepare a master mix containing the kinase assay buffer, substrate, and ATP solution.

  • Initiate the kinase reaction by adding the master mix to each well.

  • Incubate the reaction at 30°C for 30-60 minutes.[9]

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radiolabel on the substrate using a scintillation counter.

  • Plot the kinase activity (counts per minute) against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Protocol 2: Cell-Based ALK Phosphorylation Assay (Western Blot)

This protocol details the detection of ALK autophosphorylation in response to inhibitor treatment in cultured cells.

Materials:

  • ALK-positive cell line (e.g., Karpas-299, which expresses NPM-ALK)[2]

  • Cell culture medium and supplements

  • Test inhibitor dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ALK and anti-total-ALK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed ALK-positive cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for the desired time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Harvest the cells and lyse them with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.[1]

  • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[6]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ALK primary antibody overnight at 4°C.

  • Wash the membrane three times with wash buffer (e.g., TBST).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 10.

  • Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.[1]

  • To normalize for protein loading, strip the membrane and re-probe with an anti-total-ALK antibody.

  • Quantify the band intensities to determine the degree of inhibition of ALK phosphorylation at each inhibitor concentration.

Visualizations

ALK_Signaling_Pathway ALK ALK GRB2 GRB2 ALK->GRB2 SHC SHC ALK->SHC IRS1 IRS1 ALK->IRS1 PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK SOS SOS GRB2->SOS SHC->GRB2 PI3K PI3K IRS1->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 STAT3 STAT3 JAK->STAT3 RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation PKC PKC DAG->PKC PKC->Proliferation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Transcription Gene Transcription STAT3_dimer->Transcription

Caption: Canonical ALK signaling pathways leading to cell proliferation and survival.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor 1. Prepare Inhibitor Serial Dilutions add_inhibitor 4. Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare ALK Enzyme Solution add_enzyme 5. Add ALK Enzyme (Pre-incubation) prep_enzyme->add_enzyme prep_mastermix 3. Prepare Substrate & ATP Master Mix start_reaction 6. Initiate Reaction with Master Mix prep_mastermix->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction incubate 7. Incubate at 30°C start_reaction->incubate stop_reaction 8. Stop Reaction & Spot on Membrane incubate->stop_reaction wash 9. Wash Membrane stop_reaction->wash measure 10. Measure Radioactivity wash->measure analyze 11. Analyze Data (IC50 Curve) measure->analyze

Caption: Experimental workflow for a radiometric in vitro ALK kinase assay.

Troubleshooting_Workflow start Unexpected Assay Result (e.g., No Signal, High Background) check_reagents Check Reagent Addition (Order & Volume) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_buffers Check Buffers (Freshness, Contamination) reagent_ok->check_buffers Yes fix_reagents Correct Reagent Addition & Repeat reagent_ok->fix_reagents No buffers_ok Buffers OK? check_buffers->buffers_ok check_antibodies Check Antibody (Concentration, Activity) buffers_ok->check_antibodies Yes prepare_buffers Prepare Fresh Buffers & Repeat buffers_ok->prepare_buffers No antibodies_ok Antibodies OK? check_antibodies->antibodies_ok check_incubation Check Incubation (Time & Temperature) antibodies_ok->check_incubation Yes optimize_antibodies Titrate/Optimize Antibodies & Repeat antibodies_ok->optimize_antibodies No incubation_ok Incubation OK? check_incubation->incubation_ok optimize_incubation Optimize Incubation Conditions & Repeat incubation_ok->optimize_incubation No contact_support Consult Senior Staff or Technical Support incubation_ok->contact_support Yes fix_reagents->start prepare_buffers->start optimize_antibodies->start optimize_incubation->start

Caption: A logical workflow for troubleshooting common ALK assay issues.

References

reducing non-specific binding in ALK ligand ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Anaplastic Lymphoma Kinase (ALK) ligand Enzyme-Linked Immunosorbent Assays (ELISAs).

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to high background and non-specific binding in ALK ligand ELISAs.

Frequently Asked Questions

Q1: What is non-specific binding in the context of an ALK ligand ELISA?

A1: Non-specific binding (NSB) refers to the adherence of antibodies (either capture or detection) or other assay components to the microplate wells at locations other than the intended target (the ALK ligand). This can also involve the binding of assay antibodies to unintended proteins or receptors.[1] This phenomenon leads to a high background signal, which obscures the true signal from the specific binding of the ALK ligand and can lead to inaccurate, false-positive results.[2][3][4]

Q2: What are the most common causes of high background in an ELISA?

A2: High background in an ELISA, often indicated by excessive color development or high optical density (OD) readings, can stem from several factors.[5] The most common causes include:

  • Insufficient Blocking: The blocking buffer may not have adequately saturated all unoccupied binding sites on the microplate, allowing detection antibodies to bind directly to the plate surface.[3][4][6]

  • Inadequate Washing: Failure to thoroughly wash the wells between steps can leave behind unbound antibodies or other reagents, contributing to a higher background signal.[2][3][7]

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to increased non-specific adherence.[3]

  • Contamination: Reagents, samples, or the plate itself may be contaminated with substances that generate a signal.[2][5][8] This includes cross-contamination between wells.[2][5]

  • Matrix Effects: Components within the biological sample (e.g., serum, plasma) can interfere with the antibody-antigen interaction.[9][10] This can be caused by substances like phospholipids, carbohydrates, or other proteins.[9]

  • Incorrect Incubation Times or Temperatures: Deviating from the recommended incubation conditions can promote non-specific interactions.[2]

Q3: How can I optimize my blocking step to reduce non-specific binding?

A3: Optimizing the blocking step is crucial for minimizing background noise.[7] Consider the following strategies:

  • Change the Blocking Agent: Not all blocking buffers are suitable for every assay.[11] If you are using Bovine Serum Albumin (BSA) and experiencing high background, consider switching to non-fat dry milk, normal serum from the same species as the secondary antibody, or a commercial protein-free blocking solution.[3][11][12]

  • Increase Blocker Concentration: You may need to increase the concentration of your blocking agent to ensure all non-specific sites are covered.[6][7]

  • Extend Incubation Time: Increasing the blocking incubation period can lead to more effective saturation of binding sites.[3][6][7] Typical incubations are 1-2 hours at room temperature or overnight at 4°C.[6]

Q4: My washing technique might be insufficient. What are the best practices for washing?

A4: Thorough washing is critical to remove unbound materials and reduce background.[7][13][14]

  • Increase Wash Volume and Cycles: Use a wash volume that is sufficient to cover the entire well surface, typically around 300-400 µL per well.[5][13] Increasing the number of wash cycles is also effective.[5][13]

  • Incorporate a Soak Time: Allowing the wash buffer to sit in the wells for a short period (e.g., 30 seconds) between aspiration and dispensing can improve the removal of non-specifically bound proteins.[15]

  • Use a Plate Washer: Automated plate washers can provide more consistent and forceful washing compared to manual methods, which helps to reduce non-specific binding.[15]

  • Add Detergent: Including a non-ionic detergent like Tween 20 (typically at 0.05%) in your wash buffer can help disrupt weak, non-specific interactions.[7][11]

Q5: What are "matrix effects" and how can I mitigate them in my ALK ligand assay?

A5: Matrix effects occur when components in the sample matrix (e.g., serum, plasma) interfere with the assay's ability to accurately detect the target analyte.[9][10] These components can either block the intended binding or cause non-specific binding.[10]

  • Sample Dilution: The simplest way to reduce matrix effects is to dilute your samples. A 2- to 5-fold dilution can often be sufficient to minimize interference while keeping the ALK ligand concentration within the detectable range.[9]

  • Use a Matched Diluent: Try to match the diluent for your standards as closely as possible to the sample matrix.[4][9]

  • Spike and Recovery Test: To confirm a matrix effect, add a known amount of the ALK ligand standard to your sample and compare the measured value to a standard diluted in buffer. A significant difference indicates a matrix effect.[9]

Quantitative Data Summary

This table summarizes common quantitative parameters that can be optimized to reduce non-specific binding.

ParameterCommon Starting PointOptimization RangeRationale
Blocking Agent: BSA 1% (w/v) in PBS1-5%Increases saturation of non-specific binding sites.[6]
Blocking Agent: Non-Fat Dry Milk 5% (w/v) in PBS1-10%A cost-effective alternative to BSA, but may contain phosphoproteins that can interfere with certain antibodies.[11]
Blocking Agent: Normal Serum 5-10% in PBS5-20%Serum from the same species as the secondary antibody can block Fc receptor-mediated non-specific binding.[3]
Wash Buffer: Tween 20 0.05% (v/v) in PBS0.01-0.1%A non-ionic detergent that helps reduce non-specific protein-protein interactions.[7] High concentrations can strip specifically bound antibodies.[7]
Wash Volume 300 µL/well300-400 µL/wellEnsures the entire surface of the well is washed.[5][13]
Number of Wash Cycles 3-5 cycles4-6 cyclesMore washes lead to lower background, but excessive washing can decrease specific signal.[13]

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer

This protocol is designed to empirically determine the most effective blocking agent for your specific ALK ligand ELISA.

  • Plate Coating: Coat the wells of a 96-well microplate with the capture antibody as per your standard protocol. Wash the wells.

  • Prepare Blocking Buffers: Prepare several different blocking solutions to test. For example:

    • 1% BSA in PBS

    • 5% BSA in PBS

    • 5% Non-Fat Dry Milk in PBS

    • 10% Normal Goat Serum in PBS (if using a goat secondary antibody)

    • A commercial protein-free blocker

  • Blocking: Add 200 µL of each prepared blocking buffer to different sets of wells (in triplicate or quadruplicate). Include a set of "no block" wells as a negative control. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Wash all wells thoroughly according to your standard procedure.

  • Assay Procedure: Proceed with the rest of your ELISA protocol, but do not add any sample or standard . Add only the detection antibody, followed by the enzyme conjugate and substrate.

  • Analysis: Read the plate. The optimal blocking buffer will be the one that yields the lowest OD reading (lowest background signal).

Protocol 2: Optimizing Wash Steps

This protocol helps determine the ideal number of wash cycles to minimize background without significantly reducing the specific signal.

  • Run a Standard Curve: Prepare and run your ELISA as usual, including a full standard curve for the ALK ligand and a set of blank (zero standard) wells.

  • Vary Wash Cycles: At each washing step in the protocol (e.g., after sample incubation, after detection antibody incubation), vary the number of wash cycles for different sections of the plate. For example:

    • Columns 1-3: 3 wash cycles

    • Columns 4-6: 4 wash cycles

    • Columns 7-9: 5 wash cycles

    • Columns 10-12: 6 wash cycles

  • Develop and Read: Complete the assay by adding the substrate and stop solution. Read the absorbance.

  • Analysis:

    • Examine the OD values for the blank wells in each section. The goal is to find the number of washes that produces the lowest background.

    • Examine the standard curves for each section. Determine the number of washes that provides the best signal-to-noise ratio (the highest OD for the top standard divided by the OD of the blank). Excessive washing may begin to decrease the signal of the standards.

    • Select the number of wash cycles that provides the lowest background while maintaining a strong specific signal.

Visualizations

The following diagrams illustrate key concepts related to ALK signaling and the ELISA process.

ALK_Signaling_Pathway Ligand ALK Ligand ALK_Receptor ALK Receptor Tyrosine Kinase Ligand->ALK_Receptor Binds Dimerization Dimerization & Autophosphorylation ALK_Receptor->Dimerization Leads to Signaling_Proteins Downstream Signaling Proteins (e.g., STAT3, AKT, ERK1/2) Dimerization->Signaling_Proteins Activates Cellular_Response Cell Proliferation & Survival Signaling_Proteins->Cellular_Response Promotes

Caption: Simplified ALK signaling pathway activation.

ELISA_Workflow Start Start Coat 1. Coat Plate with Capture Antibody Start->Coat Wash1 Wash Coat->Wash1 Block 2. Block Non-Specific Sites Wash1->Block Wash2 Wash Block->Wash2 Sample 3. Add ALK Ligand (Sample/Standard) Wash2->Sample Wash3 Wash Sample->Wash3 Detect_Ab 4. Add Enzyme-Linked Detection Antibody Wash3->Detect_Ab Wash4 Wash Detect_Ab->Wash4 Substrate 5. Add Substrate Wash4->Substrate Stop 6. Add Stop Solution Substrate->Stop Read 7. Read Plate (OD) Stop->Read End End Read->End

Caption: Standard workflow for an ALK ligand sandwich ELISA.

Troubleshooting_Tree Start High Background Signal (High OD in Blank Wells) Check_Washing Was washing procedure adequate? Start->Check_Washing Improve_Washing ACTION: Increase wash cycles/volume. Add soak step. Check_Washing->Improve_Washing No Check_Blocking Is blocking sufficient? Check_Washing->Check_Blocking Yes Improve_Washing->Check_Blocking Improve_Blocking ACTION: Increase blocker concentration/time. Test alternative blockers. Check_Blocking->Improve_Blocking No Check_Antibody Is antibody concentration too high? Check_Blocking->Check_Antibody Yes Improve_Blocking->Check_Antibody Titrate_Antibody ACTION: Titrate detection antibody to optimal concentration. Check_Antibody->Titrate_Antibody Yes Check_Matrix Could there be matrix effects? Check_Antibody->Check_Matrix No Titrate_Antibody->Check_Matrix Dilute_Sample ACTION: Perform spike-and-recovery. Dilute sample. Check_Matrix->Dilute_Sample Yes Review_Reagents Review Reagents & Protocol: Check for contamination, incubation times/temps. Check_Matrix->Review_Reagents No Dilute_Sample->Review_Reagents

Caption: Troubleshooting decision tree for high background.

References

Technical Support Center: ALK Ligand Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anaplastic Lymphoma Kinase (ALK) ligand expression and purification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that users may encounter during the expression and purification of ALK ligands, such as Augmentor-α (AUG-α, ALKAL2) and Augmentor-β (AUG-β, ALKAL1).

Q1: Why am I experiencing extremely low yields of my full-length ALK ligand expressed in mammalian or bacterial systems?

A1: Low expression yields are a widely reported challenge in producing ALK ligands.[1] This can be attributed to several factors:

  • Poor Solubility and Stability: ALK ligands are known for their poor solubility and rapid degradation.[1] They are small, basic proteins that are susceptible to proteolytic cleavage.[2]

  • Aggregation and Precipitation: Both full-length AUG-α and its active fragment (AUG-α AD) have a tendency to aggregate and precipitate, requiring detergents or chaotropic agents to remain in solution.[3]

  • Inefficient Secretion (Mammalian Systems): If using a mammalian expression system, the protein may not be efficiently secreted from the cells, leading to low concentrations in the culture supernatant.

  • Inclusion Body Formation (Bacterial Systems): In bacterial systems like E. coli, overexpression can lead to the formation of insoluble inclusion bodies, which require challenging refolding procedures.

Troubleshooting Steps:

  • Optimize Expression System: Consider co-expressing the ALK ligand with the ligand-binding domain of its receptor (ALK or LTK). This has been shown to dramatically enhance the expression of the ligand due to the formation of a stable complex.[1][3] However, be aware that subsequent dissociation of this high-affinity complex can be inefficient and result in low yields of the pure ligand.[3]

  • Truncated Fragments: If the full-length protein is not essential for your application, consider expressing a truncated, biologically active fragment. For instance, a deletion mutant of AUG-α lacking the N-terminal variable region (AUG-α AD) has been successfully expressed in a bacterial system and refolded.[1] This fragment is dispensable for the activation of ALK and LTK in cultured cells.[1]

  • Fusion Partners: To improve solubility and aid in purification, consider expressing the ligand as a fusion protein with a highly soluble partner like maltose-binding protein (MBP).

Q2: My purified ALK ligand is constantly aggregating and precipitating out of solution. How can I improve its stability?

A2: Aggregation is a significant hurdle in working with ALK ligands.[3] Here are some strategies to mitigate this issue:

  • Use of Detergents or Chaotropic Agents: The inclusion of detergents or chaotropic agents in your buffers is often necessary to keep the ligand in solution.[3] The optimal agent and concentration will need to be determined empirically.

  • Site-Directed Mutagenesis: Researchers have successfully overcome stability and precipitation issues by mutating specific residues. For example, mutating Cysteine-66 to a hydrophobic tyrosine in full-size Augα has been shown to improve stability.[4]

  • Buffer Optimization: Experiment with a range of pH values and salt concentrations to identify conditions that minimize aggregation.

  • Truncated Constructs: As mentioned previously, truncated versions like AUG-α AD may exhibit reduced aggregation tendencies compared to the full-length protein, although they may still require detergents.[3]

Q3: I'm co-expressing my ALK ligand with its receptor's ligand-binding domain to increase expression, but now I can't efficiently separate them. What can I do?

A3: This is a known limitation of the co-expression strategy due to the high-affinity interaction between the ligand and its receptor.[3]

  • Denaturing Purification: One approach is to purify the complex under denaturing conditions and then refold the ligand. This can be challenging and may result in a low yield of active protein.

  • Affinity Tag Engineering: Engineer your constructs with different affinity tags on the ligand and the receptor domain. This allows for sequential affinity chromatography steps. For example, you could have a His-tag on the ligand and a Strep-tag on the receptor domain.

  • Elution Condition Optimization: Experiment with harsh elution conditions, such as extreme pH or high concentrations of chaotropic agents, to disrupt the ligand-receptor interaction. However, this may denature the proteins.

Q4: I am trying to express a biologically active fragment of AUG-α in E. coli, but it's all going into inclusion bodies. What is the recommended protocol?

A4: Expressing the augmentor domain (AD) of AUG-α in a bacterial system typically requires a refolding procedure from inclusion bodies.

Troubleshooting Workflow for Inclusion Body Expression and Refolding:

G cluster_expression Expression cluster_lysis Lysis & Inclusion Body Isolation cluster_refolding Solubilization & Refolding cluster_purification Purification expr Induce protein expression (e.g., with IPTG) harvest Harvest cell pellet expr->harvest lyse Resuspend and lyse cells (e.g., sonication) harvest->lyse wash_ib Wash inclusion bodies lyse->wash_ib solubilize Solubilize in denaturant (e.g., 8M Urea or 6M GdnHCl) wash_ib->solubilize refold Refold by rapid dilution into refolding buffer solubilize->refold purify1 Initial purification (e.g., Affinity Chromatography) refold->purify1 purify2 Final polishing step (e.g., Size Exclusion Chromatography) purify1->purify2 ALK_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand ALK Ligand (e.g., AUG-α) ALK_mono ALK Receptor (Monomer) Ligand->ALK_mono Binding ALK_dimer ALK Dimer (Activated) ALK_mono->ALK_dimer Dimerization Kinase_Domain Kinase Domain Autophosphorylation ALK_dimer->Kinase_Domain Activation PI3K_AKT PI3K/AKT Pathway Kinase_Domain->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Kinase_Domain->RAS_MAPK JAK_STAT JAK/STAT Pathway Kinase_Domain->JAK_STAT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Troubleshooting_Logic Problem Observed Problem: Low/No Protein Yield CheckExpression Check for expression (e.g., Western Blot of total lysate) Problem->CheckExpression SolubilityIssue Is the protein soluble or in inclusion bodies? CheckExpression->SolubilityIssue Expression Confirmed OptimizeExpression Optimize expression conditions: - Lower temperature - Different strain/cell line - Co-expression with receptor CheckExpression->OptimizeExpression No Expression RefoldingProtocol Develop/Optimize refolding protocol SolubilityIssue->RefoldingProtocol Inclusion Bodies PurificationIssue Check purification protocol: - Binding/Elution buffers - Resin choice - Aggregation during purification SolubilityIssue->PurificationIssue Soluble OptimizeExpression->CheckExpression RefoldingProtocol->PurificationIssue Success Successful Purification PurificationIssue->Success

References

Technical Support Center: Ensuring the Stability of Purified ALK Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with purified Anaplastic Lymphoma Kinase (ALK) ligands. This resource provides essential guidance on maintaining the stability and activity of these critical research reagents. Find answers to frequently asked questions and troubleshoot common issues to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main stability challenges with purified ALK ligands like ALKAL1 and ALKAL2?

Purified ALK ligands, such as ALKAL1 (also known as FAM150A or AUG-β) and ALKAL2 (FAM150B or AUG-α), are known to be inherently unstable. Researchers often encounter challenges with low expression yields, poor solubility, rapid degradation, and a tendency for aggregation, particularly at high concentrations.[1] Studies have shown that ALKAL2 can precipitate at concentrations exceeding 0.3 mg/mL. The inherent instability of these small, cysteine-rich proteins in their unbound form is a significant consideration for experimental design. Co-expression with their cognate receptors, ALK or LTK, has been shown to enhance their stability, highlighting their delicate nature when purified.[2]

Q2: What are the recommended storage conditions for purified ALK ligands?

To maximize the shelf-life of purified ALK ligands, proper storage is critical. The general recommendation is to store them at -80°C for long-term use. For short-term storage, -20°C may be acceptable, but repeated freeze-thaw cycles should be avoided. It is best practice to aliquot the ligand into single-use volumes upon receipt to minimize degradation from temperature fluctuations.

Q3: What type of storage buffers are recommended for ALK ligands?

The choice of storage buffer is crucial for maintaining the stability of purified ALK ligands. While optimal conditions can be protein-specific, here are some recommended starting points based on available literature:

  • HEPES-based buffer: A buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 0.1% (w/v) CHAPS has been used for the purification and storage of ALKALs.[3][4]

  • Tris/PBS-based buffer: A Tris/PBS-based buffer supplemented with 5%-50% glycerol (B35011) for liquid formulations or 6% trehalose (B1683222) for lyophilized powders is another option.[5]

Glycerol and trehalose act as cryoprotectants, which can help to stabilize the protein during freezing and thawing.

Q4: How can I assess the activity of my purified ALK ligand?

To ensure your purified ALK ligand is biologically active, it is essential to perform functional assays. Two common and effective methods are:

  • ALK Phosphorylation Assay: This assay directly measures the ability of the ligand to activate the ALK receptor. It involves treating cells expressing the ALK receptor with the purified ligand and then detecting the phosphorylation of ALK and its downstream signaling proteins (e.g., AKT, ERK) via Western Blotting or ELISA.

  • Neurite Outgrowth Assay: This cell-based functional assay is particularly relevant for studying the neurotrophic functions of ALK. Cell lines such as PC-12, which differentiate and extend neurites in response to neurotrophic factors, can be used. The extent of neurite outgrowth upon treatment with the ALK ligand provides a quantitative measure of its biological activity.[6]

Troubleshooting Guide

Problem 1: Loss of ALK Ligand Activity in My Experiments
Possible Cause Troubleshooting Steps
Improper Storage/Handling: Repeated freeze-thaw cycles or prolonged storage at temperatures above -80°C can lead to degradation.1. Always aliquot the ligand into single-use volumes upon arrival. 2. Minimize the time the ligand is kept at room temperature during experimental setup. Thaw on ice. 3. Verify that your storage freezer is maintaining the correct temperature.
Buffer Incompatibility: The experimental buffer may not be optimal for ligand stability.1. Ensure the pH of your experimental buffer is within a stable range for the ligand (typically around neutral pH). 2. Consider adding stabilizing excipients to your assay buffer, such as a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or a carrier protein like Bovine Serum Albumin (BSA) at 0.1%.
Proteolytic Degradation: The ligand may be degraded by proteases present in the experimental system.1. If working with cell lysates or conditioned media, consider adding a protease inhibitor cocktail. 2. Ensure all reagents and equipment are sterile to prevent microbial contamination, which can be a source of proteases.
Oxidation: Methionine and cysteine residues in the ligand can be susceptible to oxidation, leading to loss of activity.1. Avoid introducing oxidizing agents into your buffers. 2. Consider degassing your buffers to remove dissolved oxygen. 3. The addition of a small amount of a reducing agent like Dithiothreitol (DTT) may be beneficial, but its compatibility with the ligand and assay should be tested.
Problem 2: Purified ALK Ligand is Aggregating
Possible Cause Troubleshooting Steps
High Concentration: ALK ligands, particularly ALKAL2, are prone to aggregation at high concentrations.1. Work with the ligand at the lowest effective concentration for your assay. 2. If you need to use higher concentrations, consider performing a concentration-response curve to identify the optimal range before significant aggregation occurs.
Inappropriate Buffer Conditions: The pH or ionic strength of the buffer can influence protein solubility.1. Screen a range of pH values (e.g., 6.5-8.0) to find the optimal pH for solubility. 2. Vary the salt concentration (e.g., 50-500 mM NaCl) in your buffer to see if it improves solubility.
Hydrophobic Interactions: Exposed hydrophobic patches on the ligand can lead to self-association.1. Incorporate a low concentration of a non-ionic detergent, such as 0.01-0.1% Tween-20 or Triton X-100, in your buffer to prevent hydrophobic interactions.[2] 2. The addition of excipients like arginine or glycerol can also help to suppress aggregation.

Quantitative Data on ALK Ligand Stability

Currently, there is a limited amount of publicly available quantitative data on the stability of purified ALK ligands under a wide range of conditions. The inherent instability of these proteins has made such systematic studies challenging. However, the following table summarizes qualitative stability information and recommended handling practices.

ParameterALKAL1 (FAM150A / AUG-β)ALKAL2 (FAM150B / AUG-α)
Known Stability Issues Low expression, poor solubility, rapid degradation.Low expression, poor solubility, rapid degradation, prone to precipitation at >0.3 mg/mL.
Recommended Long-Term Storage -80°C-80°C
Recommended Storage Buffers Tris/PBS with glycerol or trehalose.HEPES with NaCl and CHAPS; Tris/PBS with glycerol or trehalose.
Handling Recommendations Aliquot to avoid freeze-thaw cycles. Thaw on ice.Aliquot to avoid freeze-thaw cycles. Thaw on ice. Work at lower concentrations to avoid precipitation.

Experimental Protocols

Protocol 1: ALK Phosphorylation Assay by Western Blot

This protocol describes how to assess the bioactivity of a purified ALK ligand by measuring the phosphorylation of the ALK receptor in a cell-based assay.

Materials:

  • Cells expressing ALK receptor (e.g., NIH/3T3-ALK, neuroblastoma cell lines like NB1 or IMR-32)

  • Purified ALK ligand

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pALK (e.g., Tyr1604), anti-total ALK, anti-pAKT, anti-total AKT, anti-pERK, anti-total ERK

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Culture: Plate ALK-expressing cells and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Ligand Stimulation: Treat the cells with the purified ALK ligand at the desired concentration (e.g., 10 nM) for a specified time (e.g., 10-30 minutes) at 37°C. Include a negative control (no ligand).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated and total ALK, AKT, and ERK.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. An increase in this ratio upon ligand treatment indicates ligand activity.

Protocol 2: Neurite Outgrowth Assay

This protocol outlines a method to assess the functional activity of purified ALK ligands by measuring their ability to induce neurite outgrowth in a neuronal cell line.

Materials:

  • PC-12 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)

  • Low-serum medium (e.g., 1% horse serum)

  • Purified ALK ligand

  • Nerve Growth Factor (NGF) as a positive control

  • Poly-L-lysine coated culture plates

  • Microscope with imaging capabilities

Procedure:

  • Cell Plating: Seed PC-12 cells on poly-L-lysine coated plates at a low density.

  • Cell Differentiation: The following day, switch to a low-serum medium to induce a more responsive state.

  • Ligand Treatment: Treat the cells with a serial dilution of the purified ALK ligand. Include a negative control (low-serum medium only) and a positive control (NGF, e.g., 50 ng/mL).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Imaging: Capture images of the cells using a phase-contrast or fluorescence microscope (if using fluorescently labeled cells).

  • Analysis: Quantify neurite outgrowth. This can be done manually by counting the number of cells with neurites longer than the cell body diameter, or by using automated image analysis software to measure parameters like total neurite length, number of branches, etc. An increase in neurite outgrowth compared to the negative control indicates ligand activity.

Visual Guides

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ALK_Ligand ALK Ligand (e.g., ALKAL2) ALK_Receptor ALK Receptor ALK_Ligand->ALK_Receptor Binding Dimerization Dimerization & Autophosphorylation ALK_Receptor->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_ERK RAS/ERK Pathway Dimerization->RAS_ERK JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_ERK->Proliferation JAK_STAT->Proliferation

ALK Ligand-Induced Signaling Pathway.

Troubleshooting_Workflow Start Problem: Loss of Ligand Activity or Aggregation Check_Storage Verify Storage Conditions (-80°C, single-use aliquots) Start->Check_Storage Check_Buffer Evaluate Buffer Composition (pH, ionic strength, excipients) Check_Storage->Check_Buffer Check_Concentration Test a Range of Ligand Concentrations Check_Buffer->Check_Concentration Assess_Activity Perform Functional Assay (e.g., ALK Phosphorylation) Add_Stabilizers Incorporate Stabilizers (e.g., detergent, carrier protein) Assess_Activity->Add_Stabilizers Low/No Activity Result_OK Problem Resolved Assess_Activity->Result_OK Activity Restored Check_Concentration->Assess_Activity Add_Stabilizers->Assess_Activity Result_Not_OK Problem Persists: Consider Ligand Degradation (Proteolysis/Oxidation) Add_Stabilizers->Result_Not_OK Still No Activity

References

Technical Support Center: Optimizing ALK Inhibitor Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Anaplastic Lymphoma Kinase (ALK) inhibitor efficacy in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application and interpretation of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during in vitro cellular experiments with ALK inhibitors.

Q1: I am not observing the expected inhibitory effect of my ALK inhibitor in my cell-based assay. What are the potential causes?

This is a frequent issue that can stem from several factors related to the inhibitor itself, the experimental setup, or the cell line. Here is a systematic guide to troubleshoot this problem:

  • Inhibitor Integrity and Handling:

    • Solubility: Many kinase inhibitors are hydrophobic and may not be fully dissolved, leading to a lower effective concentration. Ensure the compound is completely dissolved in the appropriate solvent (e.g., DMSO) before making further dilutions. Visually inspect the stock solution for any precipitate.[1]

    • Stability: The inhibitor may degrade if stored improperly or is unstable in the cell culture medium over the experiment's duration. It is recommended to aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light. Always prepare fresh dilutions in media for each experiment.[1]

    • Concentration Accuracy: Errors in weighing, dilution calculations, or pipetting can lead to incorrect final concentrations.[1]

  • Experimental Conditions:

    • Incubation Time: The incubation time may be too short to observe a phenotypic effect like changes in cell viability. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration.[1][2] For assessing target engagement (i.e., ALK phosphorylation), a much shorter incubation of 2-4 hours may be sufficient.[1]

    • Cellular Context: The cell line you are using may not be dependent on ALK signaling for survival. It is crucial to use cell lines with a known ALK fusion or activating mutation. Confirm ALK expression and phosphorylation status in your cell line by Western blot.[1]

Q2: My cells are developing resistance to the ALK inhibitor. What are the common mechanisms of resistance?

Acquired resistance to ALK inhibitors is a significant challenge. The primary mechanisms can be broadly categorized as:

  • On-Target Resistance (ALK-dependent):

    • Secondary Mutations: Mutations in the ALK kinase domain are a common cause of resistance.[3] These mutations can interfere with inhibitor binding.[3] For example, the G1202R mutation is a frequent cause of resistance to second-generation ALK inhibitors.[4][5]

    • ALK Gene Amplification: An increased copy number of the ALK fusion gene can lead to higher levels of the ALK protein, overwhelming the inhibitor.[6]

  • Off-Target Resistance (ALK-independent):

    • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of ALK.[6][7] Common bypass pathways include the activation of EGFR, HER3, and IGFR-1R.[7]

    • Lineage Changes: In some instances, the cancer cells may undergo a morphological change, for example, from adenocarcinoma to small cell lung cancer, which is a known mechanism of resistance.[4]

Q3: How can I confirm that my ALK inhibitor is engaging its target?

To confirm target engagement, you should assess the phosphorylation status of ALK and its key downstream signaling proteins.

  • Western Blotting: This is the most direct method to visualize the inhibition of ALK activity. You should expect to see a dose-dependent decrease in phosphorylated ALK (p-ALK) levels upon treatment with the inhibitor.[1] It is also important to probe for total ALK to ensure that the inhibitor is not causing protein degradation and to serve as a loading control.[8]

  • Downstream Signaling: Assess the phosphorylation status of key downstream effectors of the ALK pathway, such as AKT, ERK, and STAT3.[9][10][11] A potent ALK inhibitor should lead to a reduction in the phosphorylation of these proteins.[8]

Q4: What is a good starting concentration range for my ALK inhibitor in cell viability assays?

For initial experiments, it is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A broad concentration range, typically from 1 nM to 10 µM, is a good starting point.[12] For routine experiments where complete target inhibition is desired, a concentration of 10-100 times the determined IC50 value is often used.[12]

Data Presentation

The following tables provide a summary of quantitative data for reference in your experiments.

Table 1: Example IC50 Values of a Novel ALK Inhibitor in Various Cell Lines [2]

Cell LineCancer TypeALK StatusIC50 (nM)
H3122NSCLCEML4-ALK Fusion15
SU-DHL-1ALCLNPM-ALK Fusion25
A549NSCLCALK Wild-Type>10,000
PC12PheochromocytomaEndogenous ALK500

Table 2: Example Concentration Ranges for In Vitro Assays [1]

Assay TypeTypical Concentration RangePurpose
Biochemical (Kinase)0.1 nM - 1 µMTo determine the direct inhibitory activity on the isolated enzyme (IC50).
Mechanistic (Cellular)1 nM - 10 µMTo measure the inhibition of ALK phosphorylation in cells (EC50).
Phenotypic (Cellular)100 nM - 20 µMTo measure downstream effects like cell viability or apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (e.g., CCK-8 or Alamar Blue)

This protocol measures cell viability based on the metabolic activity of the cells.

Materials:

  • Cells cultured in a 96-well plate

  • ALK inhibitor

  • Cell Counting Kit-8 (CCK-8) or Alamar Blue reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

  • Inhibitor Preparation: Prepare serial dilutions of the ALK inhibitor in fresh culture medium. Ensure the final vehicle (e.g., DMSO) concentration is consistent and non-toxic (typically ≤ 0.1%).[2]

  • Cell Treatment: Replace the medium with the medium containing various concentrations of the inhibitor or vehicle control.[2]

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours).[12]

  • Reagent Addition: Add 10 µL of the CCK-8 or Alamar Blue solution to each well.[2]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[2]

  • Measurement: Measure the absorbance or fluorescence according to the manufacturer's instructions.[2][13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability). Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.[2]

Western Blot for ALK Phosphorylation

This protocol is for detecting changes in ALK phosphorylation upon inhibitor treatment.

Materials:

  • Cells cultured in 6-well plates

  • ALK inhibitor

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-ALK, anti-total ALK, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Treat cells with the ALK inhibitor at various concentrations for a specified time (e.g., 2-6 hours).[1][14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[1][14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]

  • SDS-PAGE: Load 20-50 µg of protein per lane onto an SDS-PAGE gel and run to separate the proteins by size.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15][16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ALK) overnight at 4°C with gentle agitation.[15]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[16][17]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8][17]

  • Washing: Repeat the washing step.[8]

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.[8][14]

  • Stripping and Re-probing: Strip the membrane and re-probe for total ALK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[1]

Visualizations

The following diagrams illustrate key concepts and workflows for optimizing ALK inhibitor efficacy.

ALK_Signaling_Pathway ALK Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT->Transcription STAT->Transcription ALK_Inhibitor ALK Inhibitor ALK_Inhibitor->ALK

Caption: ALK signaling pathways and the point of inhibition.

Experimental_Workflow Experimental Workflow for Assessing ALK Inhibitor Efficacy start Start: ALK+ Cell Line cell_culture 1. Cell Culture Seed cells in appropriate plates (96-well for viability, 6-well for WB) start->cell_culture treatment 2. Treatment Incubate with serial dilutions of ALK inhibitor cell_culture->treatment viability_assay 3a. Cell Viability Assay (e.g., CCK-8) Incubate for 72h treatment->viability_assay western_blot 3b. Western Blot Incubate for 2-6h treatment->western_blot data_analysis 4. Data Analysis Calculate IC50 Quantify p-ALK levels viability_assay->data_analysis western_blot->data_analysis end End: Determine Inhibitor Efficacy data_analysis->end

Caption: Workflow for evaluating ALK inhibitor efficacy in vitro.

Troubleshooting_Tree Troubleshooting Guide for Suboptimal ALK Inhibitor Activity start Problem: Suboptimal Inhibitor Activity check_inhibitor Check Inhibitor Integrity & Concentration start->check_inhibitor Is the inhibitor prepared correctly? check_cells Confirm ALK Status of Cell Line start->check_cells Is the cell line appropriate? optimize_assay Optimize Assay Conditions start->optimize_assay Are the experimental conditions optimal? solution_inhibitor Solution: Use fresh stock, verify concentration check_inhibitor->solution_inhibitor No solution_cells Solution: Use validated ALK+ cell line, confirm by WB/PCR check_cells->solution_cells No solution_assay Solution: Perform time-course & dose-response experiments optimize_assay->solution_assay No

Caption: Decision tree for troubleshooting ALK inhibitor experiments.

References

Technical Support Center: Overcoming Resistance to ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Anaplastic Lymphoma Kinase (ALK) inhibitors in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My ALK-positive cell line is showing reduced sensitivity to an ALK inhibitor. What are the primary mechanisms of acquired resistance?

A1: Acquired resistance to ALK inhibitors in cancer cells primarily falls into two categories:

  • On-Target Resistance: This involves genetic alterations to the ALK gene itself. The most common on-target mechanisms are:

    • Secondary Mutations: Point mutations within the ALK kinase domain can interfere with the inhibitor's ability to bind to its target.[1][2]

    • Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the ALK protein, overwhelming the inhibitor.[1][3]

  • Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependence on ALK signaling for survival and proliferation.[1][2] Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) such as EGFR, MET, and IGF1R.[1][3]

Q2: What are the most common secondary mutations in the ALK kinase domain that confer resistance?

A2: The spectrum of secondary ALK mutations can vary depending on the specific inhibitor used. However, some mutations are frequently observed:

  • G1202R: This is a solvent front mutation that is a common cause of resistance to second-generation ALK inhibitors.[2][4]

  • L1196M: Known as the "gatekeeper" mutation, it can reduce the effectiveness of some ALK inhibitors by sterically hindering drug binding.[2][4]

Other notable mutations include F1174C/L, C1156Y, and I1171T/N/S, with their prevalence often associated with the specific second-generation inhibitor used.[5][6]

Q3: How can I determine if my resistant cell line has an on-target or off-target resistance mechanism?

A3: A multi-pronged approach is recommended to distinguish between on-target and off-target resistance:

  • Sequence the ALK Kinase Domain: Perform Sanger sequencing or Next-Generation Sequencing (NGS) on the genomic DNA or cDNA from your resistant cells to identify any secondary mutations.[1]

  • Analyze ALK Gene Copy Number: Use techniques like quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH) to compare the ALK gene copy number in resistant cells to the parental cell line.[1]

  • Screen for Bypass Pathway Activation: A phospho-receptor tyrosine kinase (RTK) array can be used to screen for the activation of a wide range of RTKs, which can indicate the activation of bypass signaling pathways.[1][2] Western blotting for key downstream signaling molecules like p-EGFR, p-MET, p-AKT, and p-ERK can then confirm these findings.[2]

Troubleshooting Guides

Problem 1: The IC50 value of my ALK inhibitor has significantly increased in my long-term cell culture.

Possible Cause Troubleshooting Steps
Development of a resistant sub-population Isolate single-cell clones from the resistant population and determine the IC50 for each clone to assess heterogeneity.
Acquisition of a known resistance mutation Sequence the ALK kinase domain of the resistant cells to check for mutations like G1202R or L1196M.[1]
Incorrect inhibitor concentration or degradation Verify the concentration and integrity of your inhibitor stock solution. Use freshly prepared dilutions for each experiment.[1]
Cell line contamination or misidentification Authenticate your cell line using Short Tandem Repeat (STR) profiling and regularly test for mycoplasma contamination.

Problem 2: My resistant cell line shows no secondary mutations in the ALK kinase domain.

Possible Cause Troubleshooting Steps
Activation of a bypass signaling pathway Perform a phospho-RTK array to identify activated RTKs.[2] Confirm activation of suspected pathways (e.g., EGFR, MET) and their downstream effectors (p-AKT, p-ERK) by Western blot.[2]
ALK gene amplification Perform qPCR to determine the relative copy number of the ALK fusion gene in resistant versus parental cells.[1]
Loss of EML4-ALK expression In some instances, cells may lose expression of the ALK fusion protein and become dependent on other pathways.[1] Verify EML4-ALK expression using Western blot or RT-PCR.
Epithelial-to-Mesenchymal Transition (EMT) EMT has been linked to ALK inhibitor resistance. Assess EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blot or immunofluorescence.[1]
Increased drug efflux Overexpression of drug efflux pumps like P-glycoprotein (P-gp) can reduce intracellular drug concentration. Evaluate the expression of ABC transporter proteins.[3]

Problem 3: I am having trouble generating a resistant cell line.

Possible Cause Troubleshooting Steps
Inhibitor concentration is too high initially Start by exposing cells to the IC50 concentration of the inhibitor. A high initial dose may lead to widespread cell death with no surviving clones.[1]
Insufficient time for resistance to develop Generating resistant cell lines is a lengthy process that can take several months. Be patient and continue the dose escalation gradually.
Parental cell line is not stable Ensure you are using a low-passage, healthy parental cell line.
Inhibitor is not stable in culture medium Replenish the inhibitor-containing medium regularly (e.g., every 2-3 days).

Data Presentation

Table 1: Relative Potency of ALK Inhibitors Against Common Resistance Mutations (IC50 values in nM)

ALK MutationCrizotinibAlectinibBrigatinibCeritinibLorlatinib
Wild-Type 20-6010-305-2020-501-10
L1196M >50020-5010-3030-705-15
G1269A >40020-6015-4040-8010-25
I1171T/N/S 50-150>30050-10040-9010-30
G1202R >1000>500>500>50020-60

Note: IC50 values are approximate and can vary between different cell lines and assay conditions. Data is compiled from multiple sources for comparative purposes.[4][5][6][7]

Mandatory Visualizations

ALK_Signaling_and_Resistance ALK Signaling and Mechanisms of Resistance cluster_0 ALK Signaling Pathway cluster_1 Mechanisms of Resistance cluster_2 On-Target cluster_3 Off-Target (Bypass Pathways) ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation ALK_mut ALK Secondary Mutation (e.g., G1202R, L1196M) ALK_mut->ALK Alters drug binding site ALK_amp ALK Gene Amplification ALK_amp->ALK Increases protein level EGFR EGFR Activation EGFR->RAS EGFR->PI3K MET MET Activation MET->PI3K IGF1R IGF1R Activation IGF1R->PI3K ALK_Inhibitor ALK Inhibitor ALK_Inhibitor->ALK Experimental_Workflow Workflow for Generating and Characterizing Resistant Cell Lines cluster_characterization start Start with ALK-positive sensitive cell line ic50 Determine initial IC50 of ALK inhibitor start->ic50 dose_escalation Culture cells with increasing concentrations of inhibitor (several months) ic50->dose_escalation resistant_population Establish resistant cell population dose_escalation->resistant_population characterization Characterize Resistance Mechanism resistant_population->characterization seq Sequence ALK Kinase Domain characterization->seq qpcr qPCR for ALK Gene Amplification characterization->qpcr rtk_array Phospho-RTK Array characterization->rtk_array on_target On-Target Resistance (Mutation or Amplification) seq->on_target qpcr->on_target western Western Blot for Bypass Pathways rtk_array->western off_target Off-Target Resistance (Bypass Pathway) western->off_target Troubleshooting_Tree Decision Tree for Troubleshooting ALK Inhibitor Resistance start Resistant Phenotype Observed (Increased IC50) seq_alk Sequence ALK Kinase Domain start->seq_alk mutation_found Mutation Found? seq_alk->mutation_found on_target Conclusion: On-Target Resistance mutation_found->on_target Yes no_mutation No Mutation mutation_found->no_mutation No check_amplification Check ALK Gene Amplification (qPCR) no_mutation->check_amplification amplification_found Amplification Found? check_amplification->amplification_found amplification_found->on_target Yes check_bypass Screen for Bypass Pathways (Phospho-RTK Array) amplification_found->check_bypass No bypass_activated Bypass Pathway Activated? check_bypass->bypass_activated off_target_bypass Conclusion: Off-Target Resistance (Bypass Pathway) bypass_activated->off_target_bypass Yes other_mechanisms Consider Other Mechanisms: - Loss of ALK expression - EMT - Drug Efflux bypass_activated->other_mechanisms No

References

Technical Support Center: Optimizing ALK Inhibitor Treatment Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anaplastic lymphoma kinase (ALK) inhibitors. The content is designed to address specific experimental and clinical challenges in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to first-generation ALK inhibitors like crizotinib (B193316)?

Acquired resistance to crizotinib, a first-generation ALK inhibitor, is a significant clinical challenge. The primary mechanisms can be broadly categorized into two groups:

  • On-target ALK-dependent mechanisms: These involve genetic alterations within the ALK gene itself.

    • Secondary mutations in the ALK kinase domain: These mutations interfere with crizotinib binding. The most common gatekeeper mutation is L1196M.[1][2] Other less frequent mutations include G1269A, which also sterically hinders drug binding.[2]

    • ALK gene amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the ALK protein, overwhelming the inhibitory effect of crizotinib.[3]

  • Off-target ALK-independent mechanisms: These involve the activation of alternative signaling pathways that bypass the need for ALK signaling.

    • Activation of bypass signaling pathways: Tumor cells can activate other receptor tyrosine kinases to maintain downstream signaling. Common bypass pathways include EGFR, MET, and KIT amplification, as well as activation of the RAS-MAPK and PI3K-AKT pathways.[1][3][4]

Q2: A patient's tumor has developed resistance to a second-generation ALK inhibitor (e.g., alectinib (B1194254), ceritinib, brigatinib). What are the likely resistance mutations, and what is the recommended next-line treatment?

Resistance to second-generation ALK inhibitors is frequently driven by on-target ALK mutations. The spectrum of these mutations differs from those seen with crizotinib.[5]

  • Common Resistance Mutations: The most challenging and frequent resistance mutation to second-generation inhibitors is the G1202R solvent front mutation.[1][4][5] This mutation confers broad resistance to first- and second-generation ALK inhibitors. Other mutations observed after second-generation TKI treatment include F1174C/L and I1171T/N/S.[2][6]

  • Recommended Next-Line Treatment: For patients who have progressed on a second-generation ALK inhibitor, the third-generation inhibitor lorlatinib (B560019) is often the recommended treatment.[7] Lorlatinib was specifically designed to overcome a wide range of resistance mutations, including the G1202R mutation.[1][4] Clinical trial data has shown significant activity of lorlatinib in patients who have failed prior ALK TKI therapy.

Q3: How do I choose the optimal first-line ALK inhibitor for a newly diagnosed ALK-positive NSCLC patient?

Current clinical guidelines and trial data suggest that second- and third-generation ALK inhibitors are superior to the first-generation inhibitor crizotinib in the first-line setting.[8]

  • Superior Efficacy and CNS Penetration: Second-generation inhibitors like alectinib and brigatinib, and the third-generation inhibitor lorlatinib have demonstrated superior progression-free survival (PFS) compared to crizotinib in head-to-head clinical trials.[8][9][10] A key advantage of these newer agents is their excellent central nervous system (CNS) penetration, which is crucial as the brain is a common site of metastasis in ALK-positive NSCLC.[1][11][12]

  • Factors to Consider: The choice between alectinib, brigatinib, and lorlatinib in the first-line setting may depend on patient-specific factors, toxicity profiles, and physician experience. Lorlatinib has shown impressive PFS data in the CROWN trial.[13] However, it is also associated with a unique set of CNS-related side effects.[10] Alectinib is generally well-tolerated.[10]

Q4: What are the emerging strategies to overcome resistance to third-generation ALK inhibitors like lorlatinib?

Even with the potent activity of lorlatinib, acquired resistance can still occur, often through the development of compound mutations (two or more mutations in the ALK kinase domain).[4][14] Novel therapeutic strategies are in development to address this challenge:

  • Fourth-Generation ALK Inhibitors: These are macrocyclic molecules designed to be effective against a wide range of single and compound ALK resistance mutations.

    • TPX-0131 and NVL-655: These investigational agents have shown preclinical activity against lorlatinib-resistant compound mutations.[6][15][16]

  • Proteolysis-Targeting Chimeras (PROTACs): ALK-targeted PROTACs are a novel class of drugs that do not just inhibit the ALK protein but lead to its degradation.[14] This approach has the potential to be effective against tumors with high levels of ALK protein or those harboring mutations that confer resistance to traditional inhibitors.[6][14]

Troubleshooting Guides

Problem: Difficulty in detecting an ALK fusion in a tumor sample.

  • Possible Cause 1: Inadequate sample quality or quantity.

    • Troubleshooting: Ensure that the formalin-fixed paraffin-embedded (FFPE) tissue block is of good quality and contains a sufficient number of tumor cells. For small biopsies, consider more sensitive detection methods.[17]

  • Possible Cause 2: Choice of detection method.

    • Troubleshooting: Different methods for detecting ALK fusions have varying sensitivities and specificities.

      • Fluorescence in situ hybridization (FISH): Historically the gold standard, but can be technically demanding to interpret.[17][18][19]

      • Immunohistochemistry (IHC): A widely available and rapid method. Modern IHC assays (e.g., D5F3) have high sensitivity and specificity.[19]

      • Next-Generation Sequencing (NGS): Can detect known and novel fusion partners and can also identify resistance mutations from the same sample.[18] RNA-based NGS is generally preferred for fusion detection.

      • Reverse Transcription PCR (RT-PCR): A sensitive method for detecting known fusion transcripts.[17][20]

    • Recommendation: A multi-modality approach, combining IHC as a screening tool with a confirmatory test like FISH or NGS, can increase the accuracy of detection.[21]

  • Possible Cause 3: Rare or novel ALK fusion partner.

    • Troubleshooting: While EML4 is the most common fusion partner, over 90 different partners have been identified.[18] Methods like RT-PCR that rely on specific primers may miss rare fusions. NGS is the preferred method for identifying novel fusion partners.

Problem: Unexpected or severe toxicity during ALK inhibitor treatment.

  • Possible Cause 1: Drug-specific adverse event profile.

    • Troubleshooting: Each ALK inhibitor has a unique toxicity profile.

      • Crizotinib: Commonly associated with visual disturbances, gastrointestinal issues, and potential for severe pneumonitis.[22]

      • Alectinib: Generally well-tolerated but can cause elevated liver enzymes and myalgia.[9][23]

      • Brigatinib: Can cause early-onset pulmonary events, increased creatine (B1669601) phosphokinase (CPK), and hypertension.[9][10]

      • Lorlatinib: Associated with hyperlipidemia and CNS effects such as cognitive and mood changes.[10]

    • Recommendation: Proactive monitoring and management of adverse events are crucial. Dose reduction or temporary discontinuation may be necessary.[9][22] In some cases of severe toxicity, switching to a different ALK inhibitor with a non-overlapping toxicity profile can be an effective strategy.[24]

  • Possible Cause 2: Drug-drug interactions.

    • Troubleshooting: Review the patient's concomitant medications for potential interactions that could increase the toxicity of the ALK inhibitor.

Data Presentation

Table 1: Efficacy of ALK Inhibitors in Treatment-Naïve ALK-Positive NSCLC

ALK InhibitorClinical TrialComparatorMedian Progression-Free Survival (Investigator Assessed)Hazard Ratio (HR) vs. CrizotinibReference
Alectinib ALEXCrizotinib34.8 months0.43[8][9]
Alectinib J-ALEXCrizotinibNot Reached0.34[8]
Brigatinib ALTA-1LCrizotinib24.0 months0.48[9]
Lorlatinib CROWNCrizotinibNot Reached0.19[13]
Crizotinib PROFILE 1014Chemotherapy10.9 monthsN/A[8]

Table 2: Activity of Next-Generation ALK Inhibitors After Crizotinib Failure

ALK InhibitorClinical TrialOverall Response Rate (ORR)Median Progression-Free SurvivalReference
Alectinib Phase II (NP28673/NP28761)50-52%8.1-8.9 months[11][25]
Ceritinib ASCEND-539.1%5.4 months[11]
Lorlatinib Phase II69.5%Not Specified[26]

Experimental Protocols

Protocol 1: Detection of ALK Resistance Mutations in Circulating Tumor DNA (ctDNA)

This protocol outlines a general workflow for identifying ALK resistance mutations from a patient's plasma, which can guide the selection of subsequent ALK inhibitor therapy.[12]

  • Sample Collection: Collect 10-20 mL of peripheral blood in specialized cell-free DNA collection tubes.

  • Plasma Isolation: Within a few hours of collection, separate plasma from whole blood by centrifugation. A two-step centrifugation process is recommended to minimize contamination with genomic DNA from white blood cells.

  • Cell-Free DNA (cfDNA) Extraction: Isolate cfDNA from the plasma using a commercially available kit optimized for this purpose.

  • Library Preparation and Next-Generation Sequencing (NGS):

    • Prepare a sequencing library from the extracted cfDNA using a kit that includes unique molecular identifiers (UMIs) to reduce sequencing errors.

    • Perform targeted sequencing using a panel that includes the ALK gene and other relevant cancer genes.

  • Bioinformatic Analysis:

    • Align sequencing reads to the human reference genome.

    • Use specialized software to call variants, paying close attention to low-frequency mutations.

    • Identify known ALK resistance mutations (e.g., L1196M, G1202R, I1171T) and any novel mutations in the ALK kinase domain.

  • Interpretation and Reporting: Correlate the identified mutations with known sensitivity and resistance profiles of different ALK inhibitors to inform treatment decisions. For example, the detection of a G1202R mutation would suggest switching to lorlatinib.[12]

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT-mTOR Pathway cluster_jak JAK-STAT Pathway cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Inhibitor ALK Inhibitors (e.g., Crizotinib, Alectinib, Lorlatinib) Inhibitor->ALK

Caption: ALK signaling pathways and the point of intervention for ALK inhibitors.

ALK_Inhibitor_Sequencing Start Newly Diagnosed ALK+ NSCLC FirstLine First-Line Therapy Start->FirstLine SecondGen 2nd Gen TKI (Alectinib, Brigatinib) FirstLine->SecondGen Preferred Option ThirdGen_1L 3rd Gen TKI (Lorlatinib) FirstLine->ThirdGen_1L Preferred Option Progression1 Progression SecondGen->Progression1 ThirdGen_1L->Progression1 Biopsy1 Biopsy (Tissue/Liquid) to identify resistance mechanism Progression1->Biopsy1 SecondLine Second-Line Therapy Biopsy1->SecondLine ThirdGen_2L 3rd Gen TKI (Lorlatinib for G1202R) SecondLine->ThirdGen_2L If G1202R or other sensitive mutation Chemo Chemotherapy SecondLine->Chemo If ALK-independent resistance Progression2 Progression ThirdGen_2L->Progression2 Chemo->Progression2 Biopsy2 Biopsy (Tissue/Liquid) to identify resistance mechanism Progression2->Biopsy2 ThirdLine Third-Line & Beyond Biopsy2->ThirdLine FourthGen 4th Gen TKI / PROTAC (Clinical Trial) ThirdLine->FourthGen If compound mutation Chemo_Immunotherapy Chemotherapy +/- Immunotherapy ThirdLine->Chemo_Immunotherapy

Caption: A logical workflow for sequencing ALK inhibitor therapy in ALK+ NSCLC.

References

Validation & Comparative

A Comparative Analysis of ALKAL1 and ALKAL2 Binding Affinities to the ALK Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between the Anaplastic Lymphoma Kinase (ALK) receptor and its ligands, ALKAL1 and ALKAL2, is critical for advancing therapeutic strategies. This guide provides a detailed comparison of the binding affinities of these two ligands, supported by experimental data, methodologies, and pathway visualizations.

The ALK receptor, a receptor tyrosine kinase, plays a pivotal role in neural development and is implicated in various cancers. Its activation is mediated by two homologous ligands, ALKAL1 (also known as FAM150A) and ALKAL2 (also known as FAM150B). While both are capable of activating ALK, studies have revealed significant differences in their binding affinities and the stoichiometry of the resulting receptor-ligand complexes, suggesting distinct regulatory mechanisms.

Quantitative Comparison of Binding Affinities

Experimental data consistently demonstrates that ALKAL2 exhibits a significantly higher binding affinity for the ALK receptor compared to ALKAL1. This preference is largely dictated by the membrane-proximal EGF-like domain of the ALK receptor.

LigandReceptor ConstructMethodDissociation Constant (Kd)Stoichiometry (ALK:Ligand)Reference
ALKAL1ALKTG–EGFLIsothermal Titration Calorimetry (ITC)600 nM1:1[1]
ALKAL2ALKTG–EGFLIsothermal Titration Calorimetry (ITC)40 nM1:1[1]

ALKTG–EGFL refers to a construct of the ALK extracellular domain containing the TNF-like, glycine-rich, and EGF-like domains.

These findings highlight a more than 10-fold stronger interaction between ALKAL2 and the ALK receptor under the tested conditions. While both ligands induce the formation of a 1:1 complex with the ALK ectodomain, it is noteworthy that the related Leukocyte Tyrosine Kinase (LTK) receptor forms 2:1 complexes with both ALKAL1 and ALKAL2. Some studies also suggest the potential for 2:2 ALK-ALKAL2 complexes under certain conditions[2][3]. The structural basis for this difference in affinity lies in specific amino acid residues at the interaction interface, with the EGF-like domain of ALK playing a crucial role in conferring specificity for ALKAL2[1].

Experimental Protocols

The binding affinity data presented above was determined using Isothermal Titration Calorimetry (ITC) and Biolayer Interferometry (BLI). Below are detailed summaries of the methodologies employed in these key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

  • Instrumentation : A MicroCal ITC instrument is typically used for these measurements.

  • Methodology :

    • The sample cell is filled with a solution of the ALK receptor construct (e.g., ALKTG–EGFL at a concentration of 10 µM).

    • The injection syringe is filled with a solution of the ligand (ALKAL1 or ALKAL2) at a higher concentration (e.g., 100 µM for ALKAL2, 210 µM for ALKTG–EGFL with 25 µM ALKAL1).

    • The ligand is titrated into the receptor solution in a series of small injections.

    • The heat change associated with each injection is measured.

    • The resulting data is fitted to a binding model to determine the Kd, stoichiometry, and other thermodynamic parameters.

  • Key Considerations : The choice of buffer is critical to minimize heats of dilution. Experiments are performed at a constant temperature.

Biolayer Interferometry (BLI)

BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions in real-time.

  • Instrumentation : An Octet RED system (ForteBio) equipped with super streptavidin biosensor chips is commonly used[4].

  • Methodology :

    • Immobilization : Biotinylated ALK receptor fragments (10 µg/mL) are immobilized onto the streptavidin-coated biosensor tips[4].

    • Blocking : Any remaining free streptavidin sites on the biosensor are blocked with biotinylated BSA (100 µg/mL) to prevent non-specific binding[4].

    • Association : The biosensor tips with the immobilized receptor are dipped into wells containing various concentrations of the ALKAL1 or ALKAL2 ligand to measure the association rate (kon).

    • Dissociation : The biosensor tips are then moved to wells containing buffer only to measure the dissociation rate (koff).

    • Data Analysis : The binding and dissociation curves are analyzed using a 1:1 binding model to calculate the dissociation constant (Kd = koff/kon)[2].

  • Buffer Conditions : A typical buffer for BLI experiments is 15 mM HEPES pH 7.4, 150 mM NaCl[4].

ALK Signaling Pathway

Upon binding of either ALKAL1 or ALKAL2, the ALK receptor undergoes dimerization and autophosphorylation of its intracellular kinase domain. This initiates a cascade of downstream signaling events that regulate key cellular processes such as proliferation, survival, and differentiation. While both ligands activate ALK, the specific cellular context and ligand concentration may influence the magnitude and duration of signaling.

ALK_Signaling_Pathway ALKAL1 ALKAL1 ALK ALK Receptor ALKAL1->ALK ALKAL2 ALKAL2 ALKAL2->ALK Dimerization Dimerization & Autophosphorylation ALK->Dimerization Ligand Binding RAS_ERK RAS-ERK Pathway Dimerization->RAS_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT PLCG PLCγ Pathway Dimerization->PLCG SHH SHH Pathway (implicated with ALKAL1) Dimerization->SHH ALKAL1-specific Proliferation Proliferation RAS_ERK->Proliferation Survival Survival PI3K_AKT->Survival JAK_STAT->Proliferation JAK_STAT->Survival Differentiation Differentiation PLCG->Differentiation SHH->Proliferation SHH->Survival

ALK Receptor Signaling Cascade

The major signaling pathways activated by ALK include the RAS-ERK, PI3K-AKT, JAK-STAT, and PLCγ pathways[5][6]. ALKAL2 stimulation has been specifically shown to induce the phosphorylation of ALK, AKT, ERK, S6, and STAT3[7]. Additionally, some evidence suggests a role for the Sonic Hedgehog (SHH) signaling pathway in ALKAL1-mediated cellular responses[3][8].

Experimental Workflow for Binding Affinity Determination

The general workflow for comparing the binding affinities of ALKAL1 and ALKAL2 to the ALK receptor is a multi-step process involving protein expression and purification, followed by biophysical analysis.

Experimental_Workflow Protein_Expression 1. Protein Expression (ALK, ALKAL1, ALKAL2) Purification 2. Protein Purification Protein_Expression->Purification QC 3. Quality Control (SDS-PAGE, SEC) Purification->QC ITC 4a. Isothermal Titration Calorimetry (ITC) QC->ITC BLI 4b. Biolayer Interferometry (BLI) QC->BLI Data_Analysis 5. Data Analysis (Kd, Stoichiometry) ITC->Data_Analysis BLI->Data_Analysis Comparison 6. Comparative Assessment Data_Analysis->Comparison

Workflow for Binding Affinity Analysis

References

A Comparative Guide to ALK Ligand Isoforms: Function, Signaling, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system and is a significant target in cancer therapy.[1][2] Its activation is mediated by a family of secreted ligands, with distinct isoforms exhibiting differential binding affinities and functional consequences. This guide provides an objective comparison of the primary ALK ligand isoforms, supported by experimental data, to aid researchers in understanding their nuanced roles in cellular signaling and to provide practical guidance for their experimental investigation.

Functional Comparison of ALK Ligand Isoforms

The primary vertebrate ligands for the ALK receptor are members of the FAM150 family, also known as Augmentor (AUG) ligands. These are designated as AUG-α (FAM150B/ALKAL2) and AUG-β (FAM150A/ALKAL1). While both can activate ALK, they exhibit distinct specificities and potencies.

Ligand IsoformAlternative NamesReceptor SpecificityBinding Affinity (Kd)Potency (EC50)Key Functional Characteristics
AUG-α FAM150B, ALKAL2ALK and LTK (Leukocyte Tyrosine Kinase)High affinity for ALKSubnanomolar potency for ALK activationRobustly activates both ALK and LTK. Considered a more potent and universal ligand for the ALK/LTK family.[3]
AUG-β FAM150A, ALKAL1Primarily LTK, weakly binds ALKLower affinity for ALK compared to LTKWeakly stimulates ALK activationDemonstrates a higher specificity for LTK.
Pleiotrophin (PTN) PTNPutative ALK ligandReported Kd of ~30 pM for ALK in some studies[4]-Its role as a direct ALK ligand is debated, with some studies showing activation and others suggesting indirect effects.
Midkine (MK) MKPutative ALK ligand--Similar to PTN, its direct interaction with and activation of ALK is not universally established.
Jelly Belly (Jeb) JebDrosophila ALK (dAlk)--The invertebrate ligand for Drosophila ALK; does not activate vertebrate ALK.[5]

ALK Signaling Pathways

Upon ligand binding, ALK dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. The primary pathways activated by ALK include the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, which collectively regulate cell proliferation, survival, and differentiation.[1][2][6][7]

ALK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Ligand ALK Ligand (e.g., AUG-α) Ligand->ALK Binding & Dimerization SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization STAT3_dimer->Transcription

Caption: ALK downstream signaling pathways.

Experimental Protocols

ALK-Ligand Binding Affinity Assay

This protocol outlines a method to determine the binding affinity (Kd) of an ALK ligand isoform using a technique such as Bio-Layer Interferometry (BLI).

Workflow Diagram:

Binding_Assay_Workflow Immobilize 1. Immobilize recombinant ALK-ECD on biosensor Baseline 2. Establish baseline in kinetics buffer Immobilize->Baseline Association 3. Associate with varying concentrations of ALK ligand Baseline->Association Dissociation 4. Transfer to kinetics buffer for dissociation Association->Dissociation Analysis 5. Analyze binding curves to determine Kd Dissociation->Analysis Phosphorylation_Assay_Workflow Culture 1. Culture ALK-expressing cells to 70-80% confluency Starve 2. Serum-starve cells to reduce basal signaling Culture->Starve Stimulate 3. Stimulate with ALK ligand for a defined time Starve->Stimulate Lyse 4. Lyse cells and quantify protein concentration Stimulate->Lyse WB 5. Perform Western blot with anti-pALK and anti-ALK antibodies Lyse->WB Proliferation_Assay_Workflow Wash 1. Wash Ba/F3-ALK cells to remove IL-3 Plate 2. Plate cells in IL-3-free medium Wash->Plate Treat 3. Add serial dilutions of ALK ligand Plate->Treat Incubate 4. Incubate for 48-72 hours Treat->Incubate Measure 5. Measure cell proliferation (e.g., using CellTiter-Glo) Incubate->Measure Analyze 6. Calculate EC50 Measure->Analyze

References

A Researcher's Guide to Validating ALK Activation and Inhibition by Novel Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of novel ligands, primarily tyrosine kinase inhibitors (TKIs), designed to target and modulate the activity of Anaplastic Lymphoma Kinase (ALK). For researchers and drug development professionals, this document outlines the key performance metrics of leading ALK inhibitors, supported by experimental data from preclinical and clinical studies. Furthermore, it details the essential experimental protocols required to validate the efficacy of new chemical entities targeting the ALK signaling pathway.

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase crucial in neural development.[1] However, chromosomal rearrangements can lead to the creation of fusion proteins (e.g., EML4-ALK), resulting in constitutive, ligand-independent activation of the kinase.[1][2] This aberrant signaling drives several cancers, most notably non-small cell lung cancer (NSCLC).[3][4] The primary therapeutic strategy involves using small molecule inhibitors that compete with ATP in the kinase's catalytic domain, thereby blocking downstream signaling.[2]

The ALK Signaling Cascade

Constitutive activation of ALK fusion proteins triggers a cascade of downstream signaling pathways, principally the RAS-MAPK, PI3K/AKT, and JAK-STAT pathways.[5][6] These pathways are central to promoting cell proliferation, survival, and differentiation, which are hallmarks of cancer.[2][5] Novel ligands (inhibitors) are designed to block the initial autophosphorylation of the ALK kinase domain, thus preventing the activation of these oncogenic signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein (Constitutively Active) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Inhibitor Novel ALK Inhibitor (e.g., Lorlatinib) Inhibitor->ALK BLOCKS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Aberrant ALK signaling pathways and the mechanism of TKI inhibition.

Comparative Performance of Novel ALK Ligands

The development of ALK inhibitors has progressed through multiple generations, each designed to improve potency, selectivity, and the ability to overcome resistance mechanisms observed with earlier drugs.[7] Third-generation inhibitors, like Lorlatinib, are particularly effective against a wide range of resistance mutations and show improved central nervous system (CNS) penetration.[7][8]

Table 1: In Vitro Potency of ALK Inhibitors Against Resistance Mutations

The half-maximal inhibitory concentration (IC50) is a critical measure of a ligand's potency. The data below compares the in vitro activity of several key ALK inhibitors against wild-type ALK and clinically significant resistance mutations. Lower values indicate higher potency.

MutationCrizotinib (1st Gen) IC50 (nM)Alectinib (2nd Gen) IC50 (nM)Brigatinib (2nd Gen) IC50 (nM)Ceritinib (2nd Gen) IC50 (nM)Lorlatinib (3rd Gen) IC50 (nM)
WT ALK 241.90.60.21.0
L1196M 1106.91.61.11.7
G1202R >1000>1000123515.0
I1171T 15173.91.72.1
C1156Y 142.40.50.40.7

Data sourced from multiple in vitro studies. IC50 values can vary based on the specific assay and cell line used.[2][9]

Table 2: Clinical Efficacy of ALK Inhibitors in First-Line Treatment of ALK+ NSCLC

This table summarizes key outcomes from pivotal Phase III clinical trials comparing second and third-generation inhibitors against the first-generation inhibitor, crizotinib.

Trial (Inhibitor)MetricInvestigational ArmCrizotinib ArmHazard Ratio (95% CI)
ALEX (Alectinib)Median Progression-Free Survival (PFS)34.8 months[9]10.9 months[9]0.43 (0.32–0.58)[9]
5-Year Overall Survival (OS) Rate62.5%[9]45.5%[9]0.67 (0.46–0.98)[9]
Intracranial ORR (Measurable CNS Lesions)81%[9]50%[9]-
ALTA-1L (Brigatinib)Median PFS24.0 months[9]11.1 months[9]0.48 (0.35–0.66)[9]
Intracranial ORR (Measurable CNS Lesions)78%[9]26%[9]-
CROWN (Lorlatinib)Median PFSNot Reached9.3 months0.28 (0.19-0.41)
Intracranial ORR (Measurable CNS Lesions)82%23%-

ORR: Objective Response Rate. Data is based on independent review committee assessments from the respective clinical trials.[9][10][11]

Inhibitor_Evolution node_1g 1st Generation (Crizotinib) node_2g 2nd Generation (Alectinib, Brigatinib, Ceritinib) node_1g->node_2g Challenge: - Acquired Resistance - Limited CNS Penetration node_3g 3rd Generation (Lorlatinib) node_2g->node_3g Challenge: - Secondary Mutations (e.g., G1202R)

Caption: The evolution of ALK inhibitors to overcome clinical challenges.

Experimental Protocols for Validating Novel Ligands

Validating a novel ALK-targeting ligand requires a multi-step approach, moving from biochemical assays to cell-based systems to confirm on-target activity and functional effects.

Experimental_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Advanced Characterization kinase_assay In Vitro Kinase Assay (Determine IC50) western Phospho-ALK Western Blot (Confirm Target Engagement) kinase_assay->western Confirm Potency viability Cell Viability Assay (Measure Anti-proliferative Effect) western->viability Link Target to Function resistance Resistance Profiling (Test against mutant cell lines) viability->resistance Assess Durability invivo In Vivo Models (Xenograft studies) resistance->invivo Evaluate Preclinical Efficacy

Caption: A generalized workflow for the validation of a novel ALK inhibitor.
In Vitro ALK Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the activity of a ligand by measuring its ability to inhibit ALK kinase from phosphorylating a substrate. The amount of ADP produced is directly proportional to kinase activity.

  • Objective: To determine the IC50 value of a novel ligand against recombinant ALK kinase.

  • Materials: Recombinant ALK kinase domain, substrate peptide, ATP, ADP-Glo™ Kinase Assay kit, 384-well plates, luminometer.

  • Protocol:

    • Prepare serial dilutions of the test ligand in a suitable kinase buffer.

    • In a 384-well plate, add the ligand dilutions or a vehicle control (e.g., DMSO).

    • Add the recombinant ALK kinase domain to each well.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be near the Michaelis-Menten constant (Km) for ALK.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Assay kit as per the manufacturer's instructions, which involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the resulting light with a luminometer.[1]

Cellular ALK Phosphorylation Assay (Western Blot)

This cell-based assay validates that the ligand can enter the cell and inhibit the autophosphorylation of the ALK fusion protein, confirming on-target engagement in a biological context.

  • Objective: To assess the inhibition of ALK autophosphorylation in ALK-positive cancer cell lines (e.g., H3122, SU-DHL-1).

  • Materials: ALK-positive cell line, cell lysis buffer, primary antibodies (anti-phospho-ALK, anti-total-ALK), secondary antibody, SDS-PAGE equipment, PVDF membrane.

  • Protocol:

    • Culture ALK-positive cells to approximately 80% confluency.

    • Treat the cells with various concentrations of the test ligand or vehicle control for 2-6 hours.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation (14,000 rpm, 15 min, 4°C).

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

    • Normalize protein amounts, prepare samples with Laemmli buffer, and boil at 95°C for 5 minutes.

    • Separate proteins via SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against phosphorylated ALK (e.g., Phospho-ALK Tyr1604). Use an antibody against total ALK as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.[1][12]

Cell Proliferation/Viability Assay (MTT or CellTiter-Glo®)

This assay measures the functional consequence of ALK inhibition on cancer cell growth and survival.

  • Objective: To determine the GI50 (concentration for 50% growth inhibition) of a novel ligand in ALK-dependent cancer cells.

  • Materials: ALK-positive cell line, 96-well plates, complete culture medium, test ligand, DMSO, MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test ligand in the complete medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle-only control.

    • Replace the medium in the wells with the medium containing the ligand dilutions or control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

    • Quantify cell viability. For an MTT assay, add MTT reagent, incubate, and then solubilize the formazan (B1609692) crystals before reading absorbance. For CellTiter-Glo®, add the reagent directly to the wells and measure luminescence, which correlates with the amount of ATP present and thus the number of viable cells.[1][13]

References

A Comparative Guide to Anaplastic Lymphoma Kinase (ALK) Signaling in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical oncogenic driver in a diverse range of malignancies.[1][2] Aberrant ALK activation, resulting from genetic alterations such as chromosomal rearrangements, point mutations, or gene amplification, leads to the constitutive engagement of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[3][4] This guide provides an objective comparison of ALK signaling in three prominent ALK-driven cancers: Non-Small Cell Lung Cancer (NSCLC), Anaplastic Large Cell Lymphoma (ALCL), and Neuroblastoma. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows to support research and drug development efforts.

Mechanisms of Aberrant ALK Activation

The mechanisms leading to oncogenic ALK signaling are distinct among different cancer types. In NSCLC and ALCL, the primary mechanism involves chromosomal rearrangements that create fusion proteins, whereas in neuroblastoma, activating point mutations and gene amplification are the predominant alterations.[1][3] These different activation mechanisms are summarized in the table below.

Feature Non-Small Cell Lung Cancer (NSCLC) Anaplastic Large Cell Lymphoma (ALCL) Neuroblastoma (NBL)
Primary Mechanism Gene Rearrangement (Fusion)[5]Gene Rearrangement (Fusion)[1][2]Activating Point Mutations, Gene Amplification[1][6][7]
Common Fusion Partner EML4 (Echinoderm microtubule-associated protein-like 4)[8]NPM1 (Nucleophosmin 1)[2][9]N/A
Other Fusion Partners KIF5B, TFG, KLC1[5][8]TPM3, TFG, ATIC, CLTCL1[9]N/A
Common Mutations N/AN/AF1174L, R1275Q, F1245C/V[3][7]
Prevalence of ALK Alteration ~3-7% of NSCLC cases[3][8]~50-80% of ALCL cases[2]~8-14% of high-risk cases[6][7][10]

Downstream Signaling Pathways

Upon activation, ALK triggers a cascade of intracellular signaling events that are crucial for tumorigenesis. The principal downstream pathways—RAS-MAPK, PI3K-AKT, and JAK-STAT—are common across different ALK-driven cancers.[3][4][9] These pathways regulate critical cellular processes, including proliferation, survival, and migration.[1] However, the relative contribution and specific effectors of these pathways can vary depending on the cancer type and the specific ALK alteration. For instance, STAT3 activation is a hallmark of NPM-ALK-driven ALCL, while in neuroblastoma, ALK mutations can cooperate with MYCN amplification to promote aggressive tumor growth.[1][6]

ALK_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor (Dimerized/Activated) PI3K PI3K ALK->PI3K GRB2_SOS GRB2/SOS ALK->GRB2_SOS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Protein Synthesis, Cell Growth RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Transcription Proliferation, Differentiation STAT3 STAT3 JAK->STAT3 STAT3->Transcription Survival, Anti-Apoptosis

Caption: Canonical ALK downstream signaling pathways.

Comparative Efficacy of ALK Inhibitors

The dependence of these tumors on ALK signaling makes them susceptible to targeted therapy with ALK tyrosine kinase inhibitors (TKIs). The clinical success of TKIs varies, reflecting the underlying differences in ALK biology across cancer types. The most extensive clinical data is available for NSCLC, where multiple generations of ALK inhibitors have demonstrated significant efficacy.[11][12]

ALK Inhibitor Generation PFS in 1st Line ALK+ NSCLC (vs. Crizotinib) Notes
Crizotinib (B193316) 1st10.9 months[13]First-in-class inhibitor, significant side effects.[11]
Alectinib 2nd34.8 months[12]High CNS penetration and well-tolerated.[11][14]
Brigatinib 2nd29.4 months[12]Potent with significant CNS activity.[11][14]
Ensartinib 2nd25.8 months[11]Demonstrated superiority over crizotinib.
Lorlatinib (B560019) 3rdNot Reached (HR 0.28 vs Crizotinib)[13]Broad activity against resistance mutations and high CNS efficacy.[13][15]

PFS: Progression-Free Survival; HR: Hazard Ratio; CNS: Central Nervous System. Data is primarily from head-to-head trials against crizotinib in treatment-naïve advanced NSCLC patients.[12][13][15]

In neuroblastoma, ALK inhibitors like crizotinib and lorlatinib have shown promising results, particularly in patients with ALK-mutant tumors, and are being evaluated in clinical trials.[16] In ALCL, while ALK is a defining feature, treatment has traditionally relied on chemotherapy, though ALK inhibitors are effective in relapsed/refractory cases.

Experimental Protocols for ALK Signaling Analysis

Analyzing ALK activation and downstream signaling is crucial for both basic research and clinical diagnostics. Key methodologies include immunohistochemistry (IHC) for protein expression, Western blotting for protein phosphorylation, and mass spectrometry for comprehensive phosphoproteomic analysis.

Experimental_Workflow cluster_analysis Downstream Analysis Start Tumor Tissue or Cell Lines (NSCLC, ALCL, NBL) Lysis Protein Extraction (Lysis Buffer with Protease/ Phosphatase Inhibitors) Start->Lysis IHC Immunohistochemistry (ALK Expression & Localization) Start->IHC FFPE Sections Quant Protein Quantification (e.g., BCA Assay) Lysis->Quant WB Western Blot (p-ALK, p-STAT3, p-AKT, p-ERK) Quant->WB Lysate MS Mass Spectrometry (Global Phosphoproteomics) Quant->MS Lysate Data Data Acquisition & Quantitative Comparison WB->Data IHC->Data MS->Data Conclusion Biological Interpretation Data->Conclusion

Caption: Workflow for comparative analysis of ALK signaling.
A. Protocol for ALK Immunohistochemistry (IHC)

This protocol is based on the widely used VENTANA ALK (D5F3) CDx Assay for FFPE tissues.[17]

  • Tissue Preparation: Fix tissue in 10% neutral buffered formalin for 6 to 72 hours. Embed in paraffin (B1166041) and cut 4-5 µm sections onto positively charged slides.[17]

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a pre-heated antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at 95-99°C for a designated time.[18]

  • Staining (Automated): This procedure is typically performed on an automated stainer (e.g., BenchMark IHC/ISH instruments).[17]

  • Primary Antibody Incubation: Incubate with a rabbit monoclonal anti-ALK antibody (e.g., clone D5F3 or 5A4).[17][19]

  • Detection: Use a polymer-based detection system with a chromogen like DAB (3,3'-Diaminobenzidine).

  • Counterstaining: Lightly counterstain with hematoxylin (B73222) to visualize cell nuclei.[18]

  • Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip using a permanent mounting medium.[18]

  • Interpretation: An ALK-positive result is defined by the presence of strong, granular cytoplasmic staining in tumor cells.[17]

B. Protocol for Western Blot Analysis of ALK Pathway Activation

This protocol allows for the semi-quantitative assessment of protein phosphorylation.[20][21]

  • Cell Lysis and Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[20]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to a 1x final concentration and boil at 95-100°C for 5 minutes to denature proteins.[20]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for phosphorylated forms of target proteins (e.g., Phospho-ALK, Phospho-STAT3, Phospho-AKT, Phospho-ERK) and their total protein counterparts on separate blots for normalization.[20][22][23]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Signal Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[21] Densitometry analysis can be used for quantification.

C. Protocol Outline for Mass Spectrometry-Based Phosphoproteomics

This advanced technique provides a global, unbiased view of protein phosphorylation changes.[24][25]

  • Protein Extraction and Digestion: Extract proteins from cell or tissue lysates as described for Western blotting. Denature, reduce, and alkylate the proteins, followed by enzymatic digestion (typically with trypsin) to generate peptides.

  • Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, an enrichment step is critical. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[25]

  • LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.[26]

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the peptide sequences and pinpoint the exact sites of phosphorylation.[25] For quantitative comparisons between samples, methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tagging (e.g., TMT) can be employed.[24][27]

References

A Comparative Guide to ALK Ligand-1 and Other Neurotrophic Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Anaplastic Lymphoma Kinase (ALK) ligand, ALK Ligand-1 (also known as Augmentor-α, ALKAL2, or FAM150B), with other well-established neurotrophic factors such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF). The information is supported by experimental data and detailed methodologies to assist in research and drug development.

Executive Summary

ALK Ligand-1 is a relatively newly identified neurotrophic factor that signals through the ALK receptor tyrosine kinase. It plays a significant role in neuronal survival, differentiation, and neurite outgrowth. While it shares functional similarities with classic neurotrophic factors like NGF, BDNF, and GDNF, it operates through a distinct signaling pathway, offering a novel target for therapeutic intervention in neurological disorders and cancer. Direct quantitative comparisons of its neurotrophic potency against other factors are still emerging in the scientific literature.

Comparative Data on Neurotrophic Activity

While direct head-to-head quantitative comparisons under identical experimental conditions are limited in published literature, the following tables summarize available data on the neurotrophic effects of ALK Ligand-1 and other factors from various studies.

Table 1: Neurite Outgrowth Promotion

Neurotrophic FactorCell TypeConcentrationObserved EffectCitation
ALK Ligand-1 (ALKAL2) Dorsal Root Ganglion (DRG) NeuronsNot specified2-fold increase in total neurites, 5-fold increase in total neurite length[1]
ALK Ligand-1 (ALKAL2) Neuroblastoma cellsNot specifiedPromotes neurite outgrowth[2]
NGF PC12 cells50 ng/mLInduces neurite outgrowth[3]
BDNF SH-SY5Y cells50 ng/mLInduces neurites of 50-200 µm in length[4]
GDNF Midbrain dopaminergic neuronsNot specifiedPromotes morphological differentiation[5]

Table 2: Neuronal Survival Promotion

Neurotrophic FactorCell TypeConditionObserved EffectCitation
ALK Ligand-1 (ALKAL2) GeneralReviewPromotes neuronal differentiation and survival[2]
NGF Basal forebrain cholinergic neuronsGeneralSupports survival[6]
BDNF Cortical and hippocampal neuronsGeneralSupports survival and differentiation[7]
GDNF Midbrain dopaminergic neuronsIn vivo models of Parkinson's diseasePotent survival factor[5][8]

Signaling Pathways

The signaling cascades initiated by ALK Ligand-1 and other neurotrophic factors are distinct, leading to different downstream effects and regulatory mechanisms.

ALK Ligand-1 Signaling Pathway

ALK Ligand-1 binds to the ALK receptor, a receptor tyrosine kinase. This binding induces receptor dimerization and autophosphorylation of the kinase domain.[9] Phosphorylated ALK then serves as a docking site for various adaptor proteins, activating multiple downstream pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, which are crucial for neuronal survival and differentiation.[9][10][11]

ALK_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm ALK ALK Receptor ALK_dimer ALK Dimer (Phosphorylated) ALK->ALK_dimer Dimerization & Autophosphorylation PI3K PI3K ALK_dimer->PI3K MAPK RAS/MAPK Pathway ALK_dimer->MAPK JAK JAK ALK_dimer->JAK ALK_Ligand ALK Ligand-1 (ALKAL2) ALK_Ligand->ALK Binding AKT AKT PI3K->AKT Survival Neuronal Survival & Differentiation AKT->Survival MAPK->Survival STAT STAT JAK->STAT STAT->Survival Neurotrophin_Signaling cluster_NGF NGF Pathway cluster_BDNF BDNF Pathway cluster_GDNF GDNF Pathway NGF NGF TrkA TrkA NGF->TrkA p75_NGF p75NTR NGF->p75_NGF NGF_downstream PI3K/AKT RAS/MAPK TrkA->NGF_downstream NGF_effect Survival & Differentiation NGF_downstream->NGF_effect BDNF BDNF TrkB TrkB BDNF->TrkB BDNF_downstream PI3K/AKT MAPK/ERK TrkB->BDNF_downstream BDNF_effect Survival & Plasticity BDNF_downstream->BDNF_effect GDNF GDNF GFRa1 GFRα1 GDNF->GFRa1 RET RET GFRa1->RET activates GDNF_downstream PI3K/AKT MAPK RET->GDNF_downstream GDNF_effect Dopaminergic Neuron Survival GDNF_downstream->GDNF_effect Neurite_Outgrowth_Workflow A Plate Neurons on Coated Surface B Treat with Neurotrophic Factors A->B C Incubate (24-72h) B->C D Fix and Stain for Neuronal Markers C->D E Image Acquisition D->E F Quantify Neurite Length and Number E->F

References

Validating ALK Ligand Function: A Comparative Guide to Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

The Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase plays a crucial role in the development of the nervous system.[1] Its aberrant activation, often through genetic rearrangements, mutations, or overexpression, is a known driver in several cancers, including non-small-cell lung cancer (NSCLC) and neuroblastoma.[1][2] The discovery of its endogenous ligands, primarily the ALKAL family (also known as FAM150 or AUG), has been pivotal in understanding the physiological and pathological functions of ALK signaling.[3][4] Validating the in vivo function of these ligands is critical for developing targeted therapies. This guide compares various animal models used to elucidate the role of ALK ligands, presenting key experimental data and methodologies.

Comparison of ALK Ligand Function in Animal Models

Different animal models have been instrumental in demonstrating the in vivo consequences of ALK ligand activity, from developmental processes to oncogenesis. The following table summarizes key quantitative findings from studies in zebrafish, mice, and fruit flies.

Animal ModelExperimentKey Quantitative Finding(s)Reference(s)
Zebrafish (Danio rerio) Overexpression of zebrafish ALKALs (DrAlkals)Production of supernumerary and ectopic iridophores (pigment cells).[3]
Loss-of-function of all three DrAlkalsComplete absence of iridophores, leading to larval lethality, mirroring the phenotype of ltk (zebrafish ALK homolog) null mutants.[3][4]
Mouse (Mus musculus) - Neuroblastoma Overexpression of ALKAL2 in a Th-MYCN background (Rosa26_Alkal2;Th-MYCN)Significantly accelerated development of highly penetrant neuroblastoma compared to Th-MYCN alone. These tumors were also sensitive to ALK tyrosine kinase inhibitor (TKI) treatment.[5]
Mouse (Mus musculus) - Lung Cancer Transgenic expression of the EML4-ALK fusion protein in lung alveolar cellsDevelopment of hundreds of adenocarcinoma nodules in both lungs within a few weeks of birth. Oral administration of an ALK inhibitor resulted in the rapid disappearance of these tumors.[6][7]
Intravenous injection of 3T3 cells expressing EML4-ALKLethal respiratory failure in 9 out of 10 untreated nude mice within one month. ALK inhibitor treatment cleared the tumor burden and improved survival.[7]
Mouse (Mus musculus) - Physiology ALK knockout (ALK-/-)Male mice exhibit lower serum testosterone (B1683101) levels at postnatal day 40 (P40) and a decreased number of GnRH positive neurons in the hypothalamus, indicating a role in hypogonadotropic hypogonadism.[8]
Fruit Fly (Drosophila melanogaster) Co-expression of human/mouse ALK and ALKAL2 in the developing eyeProduction of a strong "rough eye" phenotype, an established in vivo assay for ALK activation.[5][9]

Detailed Experimental Protocols

The validation of ALK ligand function relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in this guide.

Zebrafish Iridophore Development Assay
  • Objective: To assess the in vivo effect of ALK ligands on the development of neural crest-derived iridophores.

  • Methodology:

    • Generation of Loss-of-Function Mutants: Zebrafish lines with loss-of-function alleles for the three DrAlkal genes and the ltk receptor were generated using genome editing techniques.

    • Phenotypic Analysis: Larval and adult fish from single, double, and triple mutant lines were visually inspected for the presence and pattern of iridophores. The complete absence of these pigment cells was a key endpoint for the triple alkal mutants and the ltk null mutant.[3][4]

    • Overexpression Studies: Constructs for overexpressing DrAlkals were injected into zebrafish embryos. The resulting larvae and adults were screened for ectopic or an increased number of iridophores.[3]

Generation of a Neuroblastoma Mouse Model
  • Objective: To determine if ALK ligand overexpression can drive neuroblastoma development in a cancer-predisposed genetic background.

  • Methodology:

    • Transgenic Mouse Lines: A mouse line with a Cre-inducible ALKAL2 transgene knocked into the Rosa26 locus was generated. This line was crossed with the Th-MYCN transgenic mouse model of neuroblastoma.[5]

    • Tumor Development and Monitoring: The resulting Rosa26_Alkal2;Th-MYCN mice were monitored for tumor development. Tumor onset and penetrance were compared to control Th-MYCN mice.

    • ALK Inhibitor Treatment: Tumor-bearing mice were treated with an ALK tyrosine kinase inhibitor (e.g., lorlatinib). Tumor response was assessed by measuring changes in tumor volume and analyzing downstream signaling pathways (e.g., phosphorylation of ALK and ERK) via immunoblotting.[5]

EML4-ALK-Positive Lung Cancer Mouse Model
  • Objective: To create a mouse model that recapitulates human EML4-ALK-driven NSCLC and to test the efficacy of ALK inhibitors.

  • Methodology:

    • Transgenic Construct: A transgene containing the human EML4-ALK fusion gene under the control of a lung-specific promoter (e.g., surfactant protein C) was created.[6][10]

    • Generation of Transgenic Mice: The construct was used to generate transgenic mice. These mice were monitored for the development of lung tumors.[6]

    • Tumor Analysis: Upon necropsy, lung tissues were examined histologically to confirm the presence of adenocarcinoma.

    • In Vivo Drug Efficacy: Tumor-bearing mice were treated daily with an oral ALK inhibitor. Tumor regression was monitored. In separate experiments, nude mice were injected intravenously with 3T3 cells engineered to express EML4-ALK, and survival was monitored with and without ALK inhibitor treatment.[6][7]

ALK Activation Assay in Drosophila
  • Objective: To rapidly screen for functional interaction between ALK receptors and their ligands from different species.

  • Methodology:

    • Ectopic Expression: Genetic constructs for expressing human or mouse ALK and ALKAL2 were ectopically expressed in the developing eye of Drosophila melanogaster.

    • Phenotypic Scoring: The adult fly eyes were examined for a "rough eye" phenotype, which is indicative of aberrant cell signaling and serves as a readout for potent ALK activation. The severity of this phenotype was used to compare the activation potential of different ligand-receptor combinations.[5][9]

Visualizations

Diagrams are provided below to illustrate key signaling pathways and experimental workflows related to ALK ligand function.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K Activates RAS RAS ALK->RAS Activates JAK JAK ALK->JAK Activates PLCG PLCγ ALK->PLCG Activates Ligand ALKAL Ligand Ligand->ALK Binds & Dimerizes AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Regulate ERK ERK RAS->ERK ERK->Transcription Regulate STAT3 STAT3 JAK->STAT3 STAT3->Transcription Regulate PLCG->Transcription Regulate Cell_Proliferation Proliferation Transcription->Cell_Proliferation Cell_Survival Survival Transcription->Cell_Survival Differentiation Differentiation Transcription->Differentiation

Caption: ALK signaling is initiated by ligand binding, leading to receptor activation and downstream cascades.[1][11][12]

Transgenic_Mouse_Workflow cluster_construct Step 1: Transgene Construction cluster_generation Step 2: Mouse Generation cluster_analysis Step 3: Phenotypic Analysis A Design Transgene (e.g., Promoter + ALK Ligand) B Microinject Transgene into Pronuclei A->B C Implant Embryos into Surrogate Mother B->C D Screen Offspring for Transgene (Genotyping) C->D E Establish Transgenic Line D->E F Monitor for Phenotype (e.g., Tumor Formation) E->F G Treat with ALK Inhibitor F->G H Analyze Tissues (Histology, Western Blot) G->H

Caption: Workflow for creating and analyzing a transgenic mouse model to study ALK ligand function in vivo.

Logical_Relationship Ligand ALK Ligand (e.g., ALKAL2) Receptor ALK Receptor Activation Ligand->Receptor Stimulates Signaling Downstream Signaling Receptor->Signaling Initiates Response Cellular Response (Proliferation, Survival) Signaling->Response Drives Phenotype In Vivo Phenotype (e.g., Tumorigenesis) Response->Phenotype Leads to

References

Meta-analysis of Anaplastic Lymphoma Kinase (ALK) Ligand Expression in Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Anaplastic Lymphoma Kinase (ALK) ligand expression in various tumor types. While a comprehensive meta-analysis on the expression of ALK ligands, ALKAL1 and ALKAL2, across all cancers is not extensively available in current literature, this document synthesizes available data from key studies. The focus is on providing quantitative expression data where available, outlining methodologies for detection, and illustrating the associated signaling pathways.

Data on ALK Ligand Expression

Activation of the ALK receptor tyrosine kinase can be initiated by its ligands, ALKAL1 and ALKAL2.[1] Dysregulation of these ligands can contribute to tumor progression.[2][3] The following tables summarize the current understanding of ALKAL1 and ALKAL2 expression in different cancers.

ALKAL1 Expression in Colorectal Cancer

A study on colorectal cancer has provided detailed quantitative data on ALKAL1 expression, demonstrating a correlation with tumor progression and patient prognosis.[4][5]

Pathological StageNumber of CasesHigh ALKAL1 Expression (%)Correlation with Clinical Features
BenignNot specifiedLowPositive correlation with advancing stage
PrecancerousNot specifiedModerateStrong positive correlation with tumor classification
Stage INot specifiedModerate-HighStrong positive correlation with node classification
Stage II377 (total)54.9% (207/377)High expression associated with poorer overall survival
Stage IIINot specifiedHigh
Stage IVNot specifiedHigh

Data synthesized from a study on 377 colorectal cancer tissue samples using immunohistochemical analysis.[4]

Overview of ALKAL2 Expression in Various Cancers

Data on ALKAL2 expression is less quantitatively detailed in meta-analyses but is an active area of research. The Human Protein Atlas provides an overview based on RNA-seq data from The Cancer Genome Atlas (TCGA), and specific studies have highlighted its role in certain malignancies.[6]

Cancer TypeALKAL2 Expression Level (RNA-seq)Notes
Colorectal CancerLow to ModerateRepresentative IHC staining available.[6]
Breast CancerLow to ModerateRepresentative IHC staining available.[6]
Prostate CancerLowRepresentative IHC staining available.[6]
Lung CancerLowRepresentative IHC staining available.[6]
NeuroblastomaNot specified in TCGA summaryOverexpression in mouse models potentiates MYCN-driven neuroblastoma.[2][3]

This table provides a qualitative summary based on available data. Quantitative, comparative data across large cohorts for ALKAL2 is still emerging.

Experimental Protocols

The primary method for detecting ALK ligand expression in tumor tissues is immunohistochemistry (IHC). The following is a generalized protocol based on methodologies described in the cited research for ALKAL1.[4]

Immunohistochemistry (IHC) for ALK Ligand Detection

Objective: To detect the presence and localization of ALK ligands (e.g., ALKAL1) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Methodology:

  • Tissue Preparation:

    • FFPE tumor tissue blocks are sectioned into 4-5 µm slices and mounted on positively charged glass slides.

    • Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.

  • Antigen Retrieval:

    • Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath. This step is crucial for unmasking the antigen epitopes.

  • Blocking:

    • Endogenous peroxidase activity is quenched by incubating the sections in a hydrogen peroxide solution (e.g., 3% H₂O₂ in methanol).

    • Non-specific antibody binding is blocked by incubating with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation:

    • The slides are incubated with a primary antibody specific to the ALK ligand (e.g., rabbit polyclonal anti-ALKAL1) at a predetermined optimal dilution, typically overnight at 4°C.

  • Secondary Antibody and Detection:

    • A biotinylated secondary antibody (e.g., goat anti-rabbit IgG) is applied, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.

    • The antigen-antibody complex is visualized by adding a chromogen substrate, such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the target antigen.

  • Counterstaining and Mounting:

    • The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei.

    • Slides are dehydrated, cleared, and coverslipped with a mounting medium.

Interpretation of Results: The staining intensity and the percentage of positive tumor cells are evaluated by a pathologist. A scoring system (e.g., immunostaining index) is often used to semi-quantitatively determine the expression level. For ALKAL1 in colorectal cancer, expression is primarily detected in the cytoplasm.[4]

Mandatory Visualizations

ALK Signaling Pathway

The binding of ALK ligands (ALKAL1/ALKAL2) to the ALK receptor induces its dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Aberrant activation of these pathways is a hallmark of several cancers.

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ALK Ligand ALK Ligand (ALKAL1/ALKAL2) ALK Receptor ALK Receptor ALK Ligand->ALK Receptor Binding & Dimerization p-ALK Phosphorylated ALK ALK Receptor->p-ALK Autophosphorylation RAS RAS p-ALK->RAS RAS-MAPK Pathway PI3K PI3K p-ALK->PI3K PI3K-AKT Pathway JAK JAK p-ALK->JAK JAK-STAT Pathway PLCγ PLCγ p-ALK->PLCγ PLCγ Pathway RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Survival Differentiation Differentiation PLCγ->Differentiation

Caption: Ligand-induced ALK signaling pathways in cancer.

Experimental Workflow for IHC

The following diagram illustrates a standard workflow for the immunohistochemical detection of ALK ligands in tumor tissue samples.

IHC_Workflow cluster_workflow Immunohistochemistry Workflow start FFPE Tissue Block sectioning Sectioning (4-5 µm) start->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-ALKAL1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (HRP & DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis & Scoring mounting->analysis

References

Safety Operating Guide

Essential Safety and Disposal Procedures for ALK Protein Ligand-1

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of research materials such as ALK protein ligand-1, catering to researchers, scientists, and drug development professionals. The procedural guidance herein is intended to foster a safe laboratory environment.

I. Immediate Safety and Handling Precautions

Personnel handling this compound should adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as lab coats, safety glasses, and gloves. Work should be conducted in a designated area, and a chemical fume hood or biological safety cabinet may be required depending on the physical form of the ligand (e.g., powder, volatile solvent).

II. Proper Disposal Procedures

The appropriate disposal method for this compound depends on its formulation and the materials it has contacted. As a precaution, it should be treated as a recombinant protein, which falls under the category of biohazardous waste.

Step-by-Step Disposal Guide:

  • Risk Assessment: Before handling, conduct a thorough risk assessment to determine the potential hazards associated with the specific this compound being used. Consult the manufacturer's SDS for detailed information.

  • Segregation of Waste: All materials that have come into contact with this compound, including pipette tips, tubes, flasks, and gloves, should be segregated from regular trash and treated as biohazardous waste.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a leak-proof, rigid container clearly labeled with a biohazard symbol.

    • Chemically decontaminate the liquid waste by adding freshly prepared bleach to a final concentration of 10%.[1][2]

    • Allow the mixture to sit for a minimum of 30 minutes to ensure complete inactivation.[1][2]

    • After decontamination, the liquid waste may be disposed of down the sanitary sewer, followed by flushing with a large volume of water.[3][4]

  • Solid Waste Disposal:

    • Collect all solid waste (e.g., contaminated lab plastics, PPE) in a plastic, autoclavable biohazard bag.[1] For items like petri dishes, double bagging is recommended.[1]

    • This bag should be placed within a rigid, leak-proof container marked with a biohazard symbol.[1]

    • Decontaminate the solid waste by autoclaving. Ensure the bag is loosely tied to allow for steam penetration.[1]

    • Following successful autoclaving, the decontaminated waste can typically be disposed of as regular trash, in accordance with institutional guidelines.[3]

  • Sharps Disposal:

    • All sharps, such as needles or blades, that have come into contact with this compound must be disposed of in a designated, puncture-proof sharps container.[3]

III. Quantitative Data for Decontamination

The following table summarizes key quantitative parameters for the chemical decontamination of liquid biohazardous waste.

ParameterValueUnitSource
Final Bleach Concentration10%[1][2]
Minimum Contact Time30minutes[1][2]

Experimental Protocols and Visualizations

To provide further context for the handling and disposal of this compound, this section includes a detailed experimental protocol for a typical cell-based assay and visualizations of the ALK signaling pathway and a general experimental workflow.

Experimental Protocol: Assessing the Impact of an ALK Ligand on Downstream Signaling

This protocol outlines a general method for treating cells with an ALK ligand and analyzing the subsequent activation of downstream signaling pathways.

  • Cell Culture:

    • Culture human neuroblastoma cells (e.g., IMR-32), which endogenously express ALK, in appropriate media and conditions.

  • Ligand Preparation:

    • Prepare a stock solution of the this compound in a suitable solvent (e.g., sterile PBS or DMSO) at a high concentration.

    • Further dilute the ligand in cell culture media to the desired final concentrations for treatment.

  • Cell Treatment:

    • Plate the neuroblastoma cells in multi-well plates and allow them to adhere overnight.

    • Replace the media with the media containing the various concentrations of the this compound. Include a vehicle control (media with solvent only).

    • Incubate the cells for the desired time period to allow for ligand binding and signal transduction.

  • Cell Lysis:

    • After treatment, wash the cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Analysis:

    • Quantify the total protein concentration in each lysate.

    • Analyze the activation of downstream signaling pathways (e.g., phosphorylation of ALK, AKT, and ERK) via Western blotting or ELISA using phospho-specific antibodies.

  • Waste Disposal:

    • All media, pipette tips, and cell culture plates that came into contact with the this compound must be decontaminated and disposed of following the liquid and solid biohazardous waste procedures outlined above.

Visualizations

The following diagrams illustrate the ALK signaling pathway and a typical experimental workflow involving an ALK ligand.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK PLCG PLCγ ALK->PLCG AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MAPK MAPK/ERK RAS->MAPK MAPK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Ligand ALK Ligand Ligand->ALK

Caption: Simplified ALK signaling pathway upon ligand binding.

Experimental_Workflow cluster_experiment Experimental Phase cluster_disposal Disposal Phase Cell_Culture Cell Culture Cell_Treatment Cell Treatment Cell_Culture->Cell_Treatment Ligand_Prep Ligand Preparation Ligand_Prep->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Liquid_Waste Liquid Waste (Media, Supernatants) Cell_Treatment->Liquid_Waste Solid_Waste Solid Waste (Plates, Tips, PPE) Cell_Treatment->Solid_Waste Analysis Data Analysis (e.g., Western Blot) Cell_Lysis->Analysis Cell_Lysis->Liquid_Waste Cell_Lysis->Solid_Waste Decontamination Decontamination (Bleach or Autoclave) Liquid_Waste->Decontamination Solid_Waste->Decontamination Final_Disposal Final Disposal (Sewer or Biohazard Bin) Decontamination->Final_Disposal

Caption: General experimental workflow and corresponding waste disposal steps.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.